molecular formula C10H11ClN2O B1521158 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride CAS No. 1193389-71-7

2-amino-N-(3-ethynylphenyl)acetamide hydrochloride

Cat. No.: B1521158
CAS No.: 1193389-71-7
M. Wt: 210.66 g/mol
InChI Key: GCDUJSHNJQUWHE-UHFFFAOYSA-N
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Description

2-amino-N-(3-ethynylphenyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C10H11ClN2O and its molecular weight is 210.66 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-N-(3-ethynylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.ClH/c1-2-8-4-3-5-9(6-8)12-10(13)7-11;/h1,3-6H,7,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDUJSHNJQUWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2-amino-N-(3-ethynylphenyl)acetamide Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride, a key intermediate in pharmaceutical research and development. The guide details two robust synthetic pathways, offering flexibility in reagent choice and strategic planning. The primary route involves the coupling of 3-ethynylaniline with Boc-protected glycine, followed by deprotection and salt formation. An alternative pathway explores the initial formation of a chloroacetamide intermediate with subsequent amination. This document is intended to serve as a practical resource for researchers, providing not only step-by-step protocols but also the underlying chemical principles and safety considerations essential for successful synthesis.

Introduction

The molecular scaffold of 2-amino-N-(3-ethynylphenyl)acetamide is of significant interest in medicinal chemistry. The presence of a primary amino group, an acetamide linkage, and a terminal alkyne on a phenyl ring offers a versatile platform for the development of novel therapeutic agents. The ethynyl group, in particular, is a valuable functional handle for bioorthogonal chemistry, such as click reactions, enabling the facile attachment of this building block to larger molecules or biomolecules. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for handling and formulation.

This guide presents two distinct and reliable synthetic strategies for the preparation of this compound, designed to provide researchers with a detailed and practical framework for its synthesis.

Synthetic Strategy and Protocols

Two primary synthetic routes are presented, each with its own set of advantages. Route 1, the recommended pathway, utilizes a protected amino acid for a more controlled synthesis, while Route 2 offers an alternative approach via a chloroacetylated intermediate.

Route 1: Amide Coupling with Boc-Protected Glycine

This route is often preferred due to its high efficiency and the generation of clean reaction profiles. It involves three main steps: the coupling of 3-ethynylaniline with N-Boc-glycine, the deprotection of the Boc group, and the final hydrochloride salt formation.

The initial step involves the formation of an amide bond between 3-ethynylaniline and N-Boc-glycine. This is typically achieved using a peptide coupling agent to activate the carboxylic acid of Boc-glycine, facilitating its reaction with the amine. Common coupling agents include dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[1][2][3][4]

Experimental Protocol:

  • To a solution of N-Boc-glycine (1.0 eq.) and 3-ethynylaniline (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at 0 °C, add HOBt (1.1 eq.) and EDC·HCl (1.1 eq.).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(3-ethynylphenyl)-2-(tert-butoxycarbonylamino)acetamide.

The tert-butoxycarbonyl (Boc) protecting group is readily removed under acidic conditions.[5][6][7][8] Trifluoroacetic acid (TFA) in DCM is a standard and effective method for this transformation.[5][9]

Experimental Protocol:

  • Dissolve the Boc-protected intermediate (1.0 eq.) in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., a 1:1 mixture of DCM:TFA) at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is fully consumed (typically 1-4 hours).

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine, 2-amino-N-(3-ethynylphenyl)acetamide.

The final step is the conversion of the free amine to its hydrochloride salt to improve its handling and solubility properties. This is typically achieved by treating a solution of the amine with hydrogen chloride, often as a solution in an organic solvent.[10]

Experimental Protocol:

  • Dissolve the purified 2-amino-N-(3-ethynylphenyl)acetamide in a minimal amount of a dry organic solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Data Presentation: Reagent Quantities for Route 1

StepReagentMolar Equiv.
1N-Boc-glycine1.0
13-ethynylaniline1.0
1EDC·HCl1.1
1HOBt1.1
2N-(3-ethynylphenyl)-2-(tert-butoxycarbonylamino)acetamide1.0
2Trifluoroacetic Acid (TFA)Excess
32-amino-N-(3-ethynylphenyl)acetamide1.0
3HCl (in organic solvent)~1.1
Route 2: Synthesis via a Chloroacetamide Intermediate

This alternative route involves the initial acylation of 3-ethynylaniline with chloroacetyl chloride, followed by amination of the resulting chloroacetamide.

This step involves the acylation of 3-ethynylaniline with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.[11][12][13]

Experimental Protocol:

  • Dissolve 3-ethynylaniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in an anhydrous solvent like DCM or THF at 0 °C.

  • Slowly add chloroacetyl chloride (1.05 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(3-ethynylphenyl)-2-chloroacetamide, which can be purified by recrystallization or column chromatography.

The chloro group in the intermediate is a good leaving group for nucleophilic substitution. A common method for introducing the amino group is the Gabriel synthesis, which utilizes potassium phthalimide to avoid over-alkylation.[14][15][16]

Experimental Protocol (Gabriel Synthesis):

  • To a solution of N-(3-ethynylphenyl)-2-chloroacetamide (1.0 eq.) in DMF, add potassium phthalimide (1.1 eq.).

  • Heat the reaction mixture (e.g., to 80-100 °C) and stir for several hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and collect the precipitated N-(3-ethynylphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide by filtration.

  • To cleave the phthalimide group, treat the intermediate with hydrazine hydrate (excess) in a solvent such as ethanol at reflux.

  • After the reaction is complete, cool the mixture and remove the phthalhydrazide byproduct by filtration.

  • Concentrate the filtrate and purify the resulting 2-amino-N-(3-ethynylphenyl)acetamide by extraction and/or chromatography.

  • The hydrochloride salt can then be formed as described in Route 1, Step 3.

Visualization of Synthetic Pathways

Synthesis_Routes cluster_route1 Route 1: Boc-Protected Glycine Pathway cluster_route2 Route 2: Chloroacetamide Pathway A1 3-Ethynylaniline D1 N-(3-ethynylphenyl)-2-(tert-butoxycarbonylamino)acetamide A1->D1 B1 N-Boc-glycine B1->D1 C1 EDC, HOBt C1->D1 F1 2-Amino-N-(3-ethynylphenyl)acetamide D1->F1 Deprotection E1 TFA E1->F1 H1 This compound F1->H1 Salt Formation G1 HCl G1->H1 A2 3-Ethynylaniline C2 N-(3-ethynylphenyl)-2-chloroacetamide A2->C2 B2 Chloroacetyl chloride B2->C2 E2 Phthalimide Intermediate C2->E2 Gabriel Synthesis D2 Potassium Phthalimide D2->E2 G2 2-Amino-N-(3-ethynylphenyl)acetamide E2->G2 Deprotection F2 Hydrazine F2->G2 I2 This compound G2->I2 Salt Formation H2 HCl H2->I2

Caption: Synthetic routes to this compound.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the ethynyl proton, the methylene protons adjacent to the amide and amino groups, and the amine/amide protons. The integration of these signals should be consistent with the number of protons in the molecule.
¹³C NMR Resonances for the aromatic carbons, the two acetylenic carbons, the carbonyl carbon, and the methylene carbon.
FT-IR Characteristic absorption bands for N-H stretching (amine and amide), C≡C-H stretching, C=O stretching (amide), and aromatic C-H and C=C vibrations.[17][18][19]
Mass Spec. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the free amine.
Melting Point A sharp melting point is indicative of a pure compound.

Safety and Handling

Good laboratory practices and appropriate personal protective equipment (PPE) are mandatory when performing these syntheses.

  • 3-Ethynylaniline: This compound is flammable and can cause skin and eye irritation, as well as respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate gloves and safety glasses.[14]

  • Chloroacetyl chloride: This reagent is highly corrosive, toxic if swallowed, inhaled, or in contact with skin, and reacts violently with water.[5][9][20][21] It should be handled with extreme caution in a fume hood, using acid-resistant gloves, a lab coat, and full-face protection.

  • Coupling Reagents (DCC, EDC): These can be sensitizers and should be handled with care.

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle in a fume hood with appropriate PPE.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This technical guide has detailed two viable synthetic routes for the preparation of this compound. Route 1, utilizing Boc-protected glycine, is presented as the more controlled and often higher-yielding approach. The alternative, Route 2, provides a classic method for amination via a chloroacetamide intermediate. By providing detailed protocols, safety information, and the chemical rationale behind the synthetic steps, this guide aims to equip researchers with the necessary knowledge to successfully synthesize this valuable chemical building block for their research and development endeavors.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Gabriel Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-phenyl-2-chloroacetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • YouTube. (2023). What Is DCC Coupling In Amide Bond Formation?. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Retrieved from [Link]

  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-aminoethyl)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and.... Retrieved from [Link]

  • Bentham Science. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

  • Google Patents. (n.d.). CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.
  • National Institute of Standards and Technology. (n.d.). Acetamide - the NIST WebBook. Retrieved from [Link]

  • AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride (CAS No. 1193389-71-7): A Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides a comprehensive overview of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride, a compound of significant interest in medicinal chemistry and drug discovery. The presence of the N-(3-ethynylphenyl)acetamide core, a key pharmacophore in several approved anti-cancer drugs, suggests its potential as a kinase inhibitor. This document will detail a plausible synthetic route, outline its chemical and physical properties, and provide a comprehensive framework for its evaluation as a potential therapeutic agent, with a focus on its putative role in oncology.

Chemical Identity and Properties

PropertyValueSource
CAS Number 1193389-71-7Internal Database
Molecular Formula C₁₀H₁₁ClN₂OCalculated
Molecular Weight 210.66 g/mol Calculated
IUPAC Name 2-amino-N-(3-ethynylphenyl)acetamide;hydrochloride
Appearance Expected to be a solid
Solubility Expected to be soluble in water and polar organic solvents

Rationale for Synthesis and Evaluation

The core structure of this compound is reminiscent of the quinazoline-based kinase inhibitor, erlotinib, which also features an N-(3-ethynylphenyl) moiety.[1][2] This structural similarity provides a strong rationale for investigating this compound as a potential inhibitor of protein kinases, a class of enzymes frequently dysregulated in cancer.[3] The 2-aminoacetamide group can be envisioned to interact with the hinge region of the kinase ATP-binding pocket, a common binding motif for many kinase inhibitors.

Proposed Synthetic Pathway

A plausible multi-step synthesis of this compound is outlined below. This pathway is based on established organic chemistry principles and synthetic methods reported for analogous compounds.[4][5][6][7]

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Chloroacetylation cluster_2 Step 3: Amination cluster_3 Step 4: Hydrochloride Salt Formation 3-Ethynylaniline 3-Ethynylaniline N-(3-ethynylphenyl)acetamide N-(3-ethynylphenyl)acetamide 3-Ethynylaniline->N-(3-ethynylphenyl)acetamide  Acetic Anhydride, Pyridine Acetic_Anhydride Acetic_Anhydride N-(3-ethynylphenyl)acetamide_2 N-(3-ethynylphenyl)acetamide 2-chloro-N-(3-ethynylphenyl)acetamide 2-chloro-N-(3-ethynylphenyl)acetamide N-(3-ethynylphenyl)acetamide_2->2-chloro-N-(3-ethynylphenyl)acetamide  Chloroacetyl Chloride, Base Chloroacetyl_Chloride Chloroacetyl_Chloride 2-chloro-N-(3-ethynylphenyl)acetamide_2 2-chloro-N-(3-ethynylphenyl)acetamide 2-amino-N-(3-ethynylphenyl)acetamide 2-amino-N-(3-ethynylphenyl)acetamide 2-chloro-N-(3-ethynylphenyl)acetamide_2->2-amino-N-(3-ethynylphenyl)acetamide  Aqueous Ammonia Ammonia Ammonia 2-amino-N-(3-ethynylphenyl)acetamide_2 2-amino-N-(3-ethynylphenyl)acetamide Final_Product This compound 2-amino-N-(3-ethynylphenyl)acetamide_2->Final_Product  HCl in Ether HCl HCl

Caption: Proposed four-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(3-ethynylphenyl)acetamide

  • To a solution of 3-ethynylaniline (1.0 eq) in pyridine at 0 °C, add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(3-ethynylphenyl)acetamide.

Step 2: Synthesis of 2-chloro-N-(3-ethynylphenyl)acetamide [4]

  • To a solution of N-(3-ethynylphenyl)acetamide (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in a dry aprotic solvent (e.g., dichloromethane) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-chloro-N-(3-ethynylphenyl)acetamide.

Step 3: Synthesis of 2-amino-N-(3-ethynylphenyl)acetamide

  • Dissolve 2-chloro-N-(3-ethynylphenyl)acetamide (1.0 eq) in a concentrated aqueous solution of ammonia.

  • Stir the mixture at room temperature in a sealed vessel for 24-48 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 2-amino-N-(3-ethynylphenyl)acetamide.

Step 4: Formation of this compound

  • Dissolve the crude 2-amino-N-(3-ethynylphenyl)acetamide in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

  • Add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Proposed Application in Drug Discovery: A Putative Kinase Inhibitor

The structural features of this compound suggest its potential as a kinase inhibitor. The following sections detail a comprehensive workflow for evaluating its anti-cancer properties, focusing on its putative kinase inhibitory activity.

In Vitro Evaluation Workflow

In_Vitro_Evaluation cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Cellular Assays Compound 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride Kinase_Panel Broad Kinase Panel Screen (e.g., 400+ kinases) Compound->Kinase_Panel IC50 IC₅₀ Determination for Hit Kinases Kinase_Panel->IC50  Identified Hits Binding_Assay Direct Binding Assay (e.g., DSF, SPR) IC50->Binding_Assay Viability Cell Viability/Cytotoxicity (e.g., MTT, CellTiter-Glo) IC50->Viability Target_Engagement Cellular Target Engagement (e.g., Western Blot for phospho-substrate) Viability->Target_Engagement  Potent in Cells Phenotypic Phenotypic Assays (e.g., Apoptosis, Cell Cycle) Target_Engagement->Phenotypic

Caption: A tiered approach for the in vitro evaluation of the compound.

Experimental Protocols for In Vitro Evaluation

1. Kinase Inhibitor Screening [8][9][10]

  • Objective: To identify the kinase targets of this compound.

  • Methodology: A high-throughput screen against a large panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ or a similar platform). The assay measures the ability of the compound to displace a ligand from the ATP-binding site of each kinase.

  • Data Analysis: The results are typically reported as the percentage of remaining kinase activity in the presence of the compound. A significant reduction in activity (e.g., >90% inhibition at 10 µM) identifies a potential "hit."

2. IC₅₀ Determination [10]

  • Objective: To quantify the potency of the compound against the identified "hit" kinases.

  • Methodology: A dose-response study is performed for each hit kinase using a suitable in vitro kinase activity assay (e.g., a luminescence-based ATP depletion assay or a fluorescence-based assay).

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic equation.

3. Cell Viability and Cytotoxicity Assays [11][12][13][14]

  • Objective: To assess the effect of the compound on the proliferation and viability of cancer cell lines.

  • Methodology:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

  • Experimental Steps (General):

    • Seed cancer cell lines in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the compound for 48-72 hours.

    • Add the respective assay reagent (MTT or CellTiter-Glo®).

    • Measure the absorbance or luminescence according to the manufacturer's protocol.

  • Data Analysis: Calculate the GI₅₀ (concentration that causes 50% growth inhibition) or IC₅₀ values.

4. Cellular Target Engagement

  • Objective: To confirm that the compound inhibits the target kinase within a cellular context.

  • Methodology: Western blotting to detect the phosphorylation status of a known downstream substrate of the target kinase.

  • Experimental Steps:

    • Treat cancer cells expressing the target kinase with the compound for a specified time.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated and total forms of the substrate protein.

  • Data Analysis: A decrease in the level of the phosphorylated substrate in compound-treated cells compared to control cells indicates target engagement.

Conclusion

This compound represents a promising scaffold for the development of novel kinase inhibitors. Its synthesis is feasible through established chemical transformations, and its structural similarity to known anti-cancer drugs provides a strong rationale for its investigation. The comprehensive in vitro evaluation workflow detailed in this guide provides a robust framework for elucidating its biological activity and therapeutic potential. Further studies, including in vivo efficacy and safety assessments, would be necessary to fully characterize this compound as a potential drug candidate.

References

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). Anticancer Drugs, 16(3), 223-8.
  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). J Appl Toxicol, 39(1), 38-71.
  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. (2019). J Vis Exp.
  • Assay Development for Protein Kinase Enzymes. (2012). Assay Guidance Manual.
  • New Screening Approaches for Kinases. The Royal Society of Chemistry.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube.
  • N-(3-ETHYNYLPHENYL)ACETAMIDE. ChemicalBook.
  • N-(3-Acetylphenyl)-N-ethylacetaMide synthesis. ChemicalBook.
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • 2-phenylacetamide Separated from the seed of Lepidium apetalum Willd. inhibited renal fibrosis via MAPK pathway mediated RAAS and oxidative stress in SHR Rats. (2023). BMC Complement Med Ther, 23(1), 209.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research.
  • N-(4-((E)-3-Arylacryloyl)phenyl)acetamide Derivatives and their Antileishmanial Activity. (2013). J. Braz. Chem. Soc., 24(10), 1685-1690.
  • 2-(4-Fluorophenyl)
  • The optimized molecular structure of erlotinib drug [N-(3-ethynylphenyl).
  • Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti.
  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice.
  • N-(3-Ethynylphenyl)acetamide. Sigma-Aldrich.
  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022). Molecules, 27(6), 1968.
  • CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020). Neliti.
  • Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. (2022). Frontiers in Chemistry, 10, 876383.
  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025). RSC Med Chem.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). Eur J Med Chem, 294, 117735.
  • The specificities of protein kinase inhibitors: An update.
  • 2-Amino-2-phenylacetamide. PubChem.
  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. PubMed.
  • From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Tre
  • N-[3-amino-4-(aminomethyl)phenyl]acetamide. PubChem.
  • N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. MDPI.
  • Next-generation of EGFR kinase inhibitors: New lessons in drug design from a structural perspective. ACS Fall 2025.
  • Recent advances in drug design of epidermal growth factor receptor inhibitors. PubMed. inhibitors. PubMed.

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-amino-N-(3-ethynylphenyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed framework for the structural elucidation of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a narrative that follows the logical and iterative process of piecing together a molecular structure from analytical data. Here, we emphasize the causality behind experimental choices and the self-validating nature of a multi-technique approach.

Introduction: The Analytical Puzzle

The molecule , this compound, presents a fascinating analytical challenge. It incorporates a primary amine, a secondary amide, a meta-substituted aromatic ring, and a terminal alkyne. The hydrochloride salt form adds another layer to the characterization. Our approach will be systematic, beginning with the foundational elemental composition and culminating in the fine details of atomic connectivity and spatial relationships revealed by advanced spectroscopic methods. The final confirmation of an unknown organic compound's structure is typically achieved through a combination of independent methods, including nuclear magnetic resonance (NMR), infrared spectroscopy, and mass spectrometry.[1]

Foundational Analysis: Elemental Composition and High-Resolution Mass Spectrometry

Before delving into the intricacies of spectroscopic analysis, we must first establish the molecular formula. This is the bedrock upon which all subsequent interpretations will be built.

Elemental Analysis

The Rationale: Elemental analysis provides the empirical formula by quantifying the percentage of carbon, hydrogen, nitrogen, and in this case, chlorine. This technique is crucial for verifying the purity and confirming the chemical formula of a synthesized compound.[2] The presence of the hydrochloride salt makes the detection of chlorine a key confirmation point.[3]

Experimental Protocol: Combustion Analysis with Ion Chromatography

  • A precisely weighed sample of the compound is combusted in a furnace with excess oxygen.

  • The resulting gases (CO₂, H₂O, and N₂) are passed through a series of traps to determine the amounts of carbon, hydrogen, and nitrogen.

  • For chlorine analysis, the combustion gases are passed through a solution that absorbs the resulting HCl. The chloride ion concentration is then quantified using ion chromatography.

  • The weight percentages of each element are calculated and compared to the theoretical values for the proposed structure (C₁₀H₁₂ClN₂O).

Expected Data Summary:

ElementTheoretical %
Carbon (C)57.02%
Hydrogen (H)5.74%
Chlorine (Cl)16.83%
Nitrogen (N)13.30%
Oxygen (O)7.60% (by difference)
High-Resolution Mass Spectrometry (HRMS)

The Rationale: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula.[1] This technique is complementary to elemental analysis and offers a higher degree of confidence in the assigned formula. For this compound, we will analyze the free base after neutralization of the hydrochloride salt.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF)

  • The hydrochloride salt is neutralized with a mild base (e.g., NaHCO₃ solution) and extracted into an organic solvent.

  • The solution is infused into the ESI source, where the molecule is ionized, typically forming the protonated molecule [M+H]⁺.

  • The ions are accelerated into the TOF mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • The high-resolution mass of the [M+H]⁺ ion is measured.

Expected Data Summary:

SpeciesTheoretical m/z
[C₁₀H₁₁N₂O + H]⁺175.0871

The measured m/z should be within a few parts per million (ppm) of the theoretical value.

Unveiling the Functional Groups: Infrared Spectroscopy

The Rationale: Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.[4] For our target compound, we expect to see characteristic absorptions for the amine, amide, alkyne, and aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • A small amount of the solid sample is placed directly on the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Interpretation of the Expected Spectrum:

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3500Strong, broadN-H stretching (primary amine, NH₂)[5][6]
~3300Sharp≡C-H stretching (terminal alkyne)
~3200-3500MediumN-H stretching (secondary amide)[4]
~3000-3100MediumAromatic C-H stretching
~2100-2260Medium, sharpC≡C stretching (alkyne)
~1650StrongC=O stretching (Amide I band)[4][7]
~1580-1650MediumN-H bending (primary amine)[5]
~1560StrongN-H bending (Amide II band)[7]
~1450-1600MediumAromatic C=C stretching
~650-900StrongAromatic C-H out-of-plane bending[8]
~1250-1335StrongAromatic C-N stretching[5]

The presence of a broad band in the 2400-3200 cm⁻¹ region could also indicate the N-H stretch of the ammonium hydrochloride salt.

Assembling the Molecular Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds, providing detailed information about the carbon-hydrogen framework.[9][10][11] We will use a combination of 1D (¹H and ¹³C) and 2D NMR experiments.

¹H NMR Spectroscopy

The Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. The hydrochloride salt form will influence the chemical shifts of protons near the protonated amine.[12][13]

Experimental Protocol:

  • The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • A small amount of a reference standard (e.g., TMS) may be added.

  • The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Spectrum (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3Broad singlet3H-NH₃⁺ (protonated primary amine)
~7.8Singlet1HAromatic H (position 2)
~7.5Doublet1HAromatic H (position 4 or 6)
~7.3Triplet1HAromatic H (position 5)
~7.2Doublet1HAromatic H (position 6 or 4)
~4.1Singlet1H≡C-H (ethynyl proton)
~3.9Singlet2H-CH₂- (methylene)
~10.2Singlet1H-NH- (amide)

Aromatic protons typically resonate between 6.5 and 8.0 ppm.[14][15] The exact splitting pattern of the aromatic protons will depend on the coupling constants.

¹³C NMR Spectroscopy

The Rationale: ¹³C NMR provides information on the number of different types of carbon atoms in the molecule. Aromatic carbons typically appear in the 110-150 ppm range.[8][14]

Experimental Protocol:

  • Using the same sample prepared for ¹H NMR, the ¹³C NMR spectrum is acquired.

  • A broadband proton-decoupled sequence is typically used to simplify the spectrum to a series of singlets.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~168C=O (amide)
~139Aromatic C (C-N)
~129Aromatic C (CH)
~125Aromatic C (CH)
~122Aromatic C (C-C≡CH)
~120Aromatic C (CH)
~119Aromatic C (CH)
~83-C≡C- (alkyne)
~81-C≡C- (alkyne)
~43-CH₂- (methylene)
2D NMR Spectroscopy (COSY and HSQC)

The Rationale: 2D NMR experiments reveal correlations between nuclei, allowing for unambiguous assignment of the structure.

  • COSY (Correlation Spectroscopy): Shows correlations between coupled protons (typically over 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbon atoms they are directly attached to.

These experiments would confirm the connectivity of the aromatic protons and assign the methylene protons to their corresponding carbon signal.

Final Confirmation and Fragmentation Analysis: Mass Spectrometry

The Rationale: In addition to providing the molecular formula, mass spectrometry can also give structural information through the analysis of fragmentation patterns.[16] The way a molecule breaks apart upon ionization can provide clues about its structure.

Experimental Protocol: Electron Ionization (EI)-MS

  • A small amount of the sample is introduced into the EI source.

  • The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • The resulting ions are separated by their m/z ratio.

Predicted Fragmentation Pattern:

The fragmentation of N-aryl substituted phenylacetamides often involves cleavage of the bond alpha to the carbonyl group.[17] Key expected fragments for 2-amino-N-(3-ethynylphenyl)acetamide would include:

m/zFragment
174[M]⁺ (Molecular ion of the free base)
117[H₂N-CH₂-C=O]⁺
116[3-ethynylphenyl-NH]⁺
91[C₆H₅-C≡CH]⁺ (tropylium-like ion from rearrangement)

The Integrated Workflow: A Visual Representation

The entire structure elucidation process can be visualized as a logical flow, where each step builds upon the previous one.

StructureElucidation cluster_initial Initial Characterization cluster_functional Functional Group ID cluster_framework Structural Framework cluster_confirmation Confirmation & Fragmentation EA Elemental Analysis (C, H, N, Cl) HRMS High-Resolution MS (Molecular Formula) EA->HRMS Confirms Empirical Formula Final_Structure Final Elucidated Structure: 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride EA->Final_Structure IR FTIR Spectroscopy (Amine, Amide, Alkyne) HRMS->IR Provides Molecular Formula HRMS->Final_Structure H_NMR 1H NMR (Proton Environment) IR->H_NMR Identifies Functional Groups IR->Final_Structure C_NMR 13C NMR (Carbon Skeleton) H_NMR->C_NMR Maps H atoms to framework TwoD_NMR 2D NMR (COSY, HSQC) (Connectivity) C_NMR->TwoD_NMR Identifies C atoms to be connected EI_MS EI-Mass Spectrometry (Fragmentation Pattern) TwoD_NMR->EI_MS Confirms Connectivity TwoD_NMR->Final_Structure EI_MS->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

Conclusion: A Self-Validating System

The structure elucidation of a molecule like this compound is a prime example of the power of modern analytical chemistry. By integrating data from elemental analysis, high-resolution mass spectrometry, infrared spectroscopy, and a suite of NMR techniques, we can construct and confirm a molecular structure with a high degree of confidence. Each piece of data serves as a check on the others, creating a self-validating system that leads to an unambiguous structural assignment. This systematic and logical approach is fundamental to the advancement of chemical research and drug development.

References

  • Jeremić, L. A., Kobilarov, N. L., & Petrović, S. D. (1990). Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. Rapid Communications in Mass Spectrometry, 4(12), 498-9.
  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60.
  • Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-269.
  • BenchChem. (n.d.). A Technical Guide to the Spectroscopic Characterization of N-substituted Acetamides. BenchChem.
  • Lee, D., Kim, S., & Lee, K. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43(11), 1114-1127.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11.
  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
  • JoVE. (n.d.).
  • ResearchGate. (n.d.).
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • Lee, D. U., Mayer, K. K., & Wiegrebe, W. (1988). Mass Spectrometry Investigations of Phenylacetic Acid Derivatives, III: Fragmentations of meta- and para-substituted Phenylacetamides after Electron Impact. Archiv der Pharmazie, 321(5), 315-321.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 178, Acetamide.
  • Chemistry LibreTexts. (2024, March 17). 15.
  • Chemistry LibreTexts. (2025, January 22). 2.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Wesleyan University. (n.d.).
  • ResearchGate. (2025, August 9). Spectroscopic and structural properties of N-(acetamide) morpholinium bromide.
  • Yildirim, S., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(12), 10733–10747.
  • Zhang, M., et al. (2021). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. Chemistry – A European Journal, 27(22), 6806-6811.
  • Kulyk, K. V., et al. (2025). 3-(4-Ethynylphenyl)-1,5-diphenylformazan. Molbank, 2025(1), M1976.
  • Le, T. H. T., et al. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Pharmaceuticals, 17(1), 123.
  • BenchChem. (2025, December). Elemental Analysis of 2C-G HCl: A Comparative Guide to Confirming Theoretical Composition.
  • Reddit. (2023, June 12). How to detect a HCl salt in organic compunds. r/chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21257306, 2-amino-N-ethylacetamide hydrochloride.
  • Clark, J. (2015).
  • Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27361–27369.
  • Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27361–27369.
  • BLD Pharm. (n.d.). This compound.
  • EvitaChem. (n.d.). 2-Amino-N-ethyl-2-(3-methylphenyl)acetamide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2517697, 2-amino-N-(3-chloro-2-methylphenyl)acetamide.
  • MedChemExpress. (n.d.). N-(2,6-dimethylphenyl)-2-(ethyl(methyl)amino)acetamide hydrochloride.
  • Patel, K., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 133752020, N-ethyl-2-[ethyl(3-phenylpropyl)amino]acetamide.

Sources

An In-depth Technical Guide to the Solubility of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride (CAS No. 1193389-71-7) in various organic solvents. In the absence of specific experimental data for this compound in the public domain, this document serves as a detailed roadmap, outlining the theoretical principles, robust experimental protocols, and data interpretation strategies necessary for a thorough solubility assessment. Adherence to the methodologies described herein will ensure the generation of high-quality, reliable solubility data crucial for formulation development, process chemistry, and preclinical studies.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical parameter that influences bioavailability, manufacturability, and the ultimate therapeutic efficacy of a drug product. For a molecule like this compound, which possesses a polar hydrochloride salt and a substituted phenylacetamide core, understanding its solubility profile across a spectrum of organic solvents is paramount. This knowledge informs key decisions in:

  • Formulation Development: Selecting appropriate solvent systems for liquid dosage forms, or for the preparation of solid dispersions to enhance bioavailability.

  • Crystallization and Purification: Designing efficient crystallization processes for API purification and polymorph control.

  • Analytical Method Development: Choosing suitable diluents for chromatographic and spectroscopic analysis.

  • Toxicology Studies: Preparing appropriate formulations for in vitro and in vivo toxicological assessments.

This guide provides the scientific and methodological foundation to empower researchers to systematically investigate the solubility of this specific API.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. A more nuanced appreciation requires consideration of the interplay between the solute's properties and the solvent's characteristics.

Physicochemical Properties of this compound

While experimental data is scarce, we can infer key properties from the structure of this compound (Molecular Formula: C₁₀H₁₁ClN₂O)[1][2]:

  • Polarity: The presence of an amine hydrochloride salt, an amide linkage, and a terminal alkyne imparts significant polarity to the molecule.

  • Hydrogen Bonding: The primary amine and the amide group can act as hydrogen bond donors, while the amide carbonyl and the chloride ion can act as hydrogen bond acceptors. This suggests a strong potential for interaction with protic solvents.[3][4]

  • Ionization: As a hydrochloride salt, the compound will be fully ionized. Its solubility will be highly dependent on the solvent's ability to solvate the charged species.

  • LogP and pKa: The octanol-water partition coefficient (LogP) and the acid dissociation constant (pKa) are critical for predicting solubility in aqueous and mixed-solvent systems.[5][6][7] While not experimentally determined, computational methods can provide estimates for these values.

The Influence of Solvent Properties

The choice of solvent is critical in determining the extent to which this compound will dissolve. Key solvent properties to consider are outlined in Table 1.

Table 1: Properties of Common Organic Solvents [8][9][10][11]

SolventPolarity (Dielectric Constant)Hydrogen Bond Donor/AcceptorProtic/Aprotic
Water80.1Donor & AcceptorProtic
Methanol32.7Donor & AcceptorProtic
Ethanol24.5Donor & AcceptorProtic
Isopropanol19.9Donor & AcceptorProtic
Acetonitrile37.5AcceptorAprotic
Dimethyl Sulfoxide (DMSO)46.7AcceptorAprotic
N,N-Dimethylformamide (DMF)36.7AcceptorAprotic
Acetone20.7AcceptorAprotic
Dichloromethane (DCM)8.9NeitherAprotic
Tetrahydrofuran (THF)7.5AcceptorAprotic
Ethyl Acetate6.0AcceptorAprotic
Toluene2.4NeitherAprotic
Hexane1.9NeitherAprotic

Given its ionic and polar nature, this compound is expected to exhibit higher solubility in polar, protic solvents that can effectively solvate both the cation and the chloride anion through hydrogen bonding and dipole-dipole interactions. Polar aprotic solvents with high dielectric constants may also be effective. Nonpolar solvents are unlikely to be suitable.

Experimental Determination of Solubility: A Step-by-Step Guide

The "gold standard" for determining equilibrium solubility is the shake-flask method .[12][13] This method, recommended by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), provides a reliable measure of the thermodynamic solubility of a compound.

The Shake-Flask Method: A Validated Protocol

This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid API B Add a known volume of solvent A->B C Seal the vial B->C D Place on orbital shaker at controlled temperature C->D E Shake for 24-48 hours D->E F Allow to settle E->F G Centrifuge the sample F->G H Filter the supernatant G->H I Dilute the filtrate H->I J Analyze by HPLC I->J K Quantify against a standard curve J->K L L K->L Calculate Solubility (mg/mL, mol/L)

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Accurately add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Temperature control is critical as solubility is temperature-dependent.

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration no longer changes significantly.

  • Phase Separation:

    • Remove the vials from the shaker and allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter that is compatible with the organic solvent. This step removes any remaining undissolved microparticles.

  • Quantification by HPLC: [14][15][16][17]

    • Prepare a standard stock solution of this compound of a known concentration in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Create a series of calibration standards by diluting the stock solution.

    • Inject the calibration standards into the HPLC system to generate a standard curve of peak area versus concentration.

    • Accurately dilute the filtered supernatant from the solubility experiment to a concentration that falls within the range of the standard curve.

    • Inject the diluted sample into the HPLC system and determine its concentration from the standard curve.

    • Calculate the original solubility by multiplying the concentration of the diluted sample by the dilution factor.

Alternative and Complementary Analytical Techniques

While HPLC is the most common and accurate method for quantification, other techniques can also be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the concentration of the dissolved solute without the need for a chromophore.[18][19][20][21][22] This method is particularly useful for confirming the identity and purity of the dissolved compound.

  • Turbidimetry: This is a high-throughput, kinetic solubility screening method. It involves adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the turbidity that results from precipitation.[23][24] While less precise than the shake-flask method, it is useful for rapid screening of a large number of compounds or solvent systems.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Template for Reporting Solubility Data of this compound

SolventDielectric ConstantH-BondingSolubility (mg/mL)Solubility (mol/L)Molar Solubility
e.g., Methanol32.7Donor/AcceptorDataDataData
e.g., Acetonitrile37.5AcceptorDataDataData
..................

Logical Relationship between Solvent Properties and Solubility:

The following diagram illustrates the expected relationship between solvent properties and the solubility of a polar hydrochloride salt.

G cluster_solute Solute: this compound cluster_solvent Solvent Properties cluster_solubility Expected Solubility Solute Polar, Ionic (HCl Salt) H-bond Donor/Acceptor Polarity High Polarity (High Dielectric Constant) HBond H-Bonding Capacity (Protic) Aprotic Polar Aprotic Nonpolar Low Polarity (Low Dielectric Constant) HighSol High Solubility Polarity->HighSol Strongly Favors HBond->HighSol Strongly Favors ModSol Moderate Solubility Aprotic->ModSol May Favor LowSol Low Solubility Nonpolar->LowSol Strongly Disfavors

Caption: Relationship between solvent properties and expected solubility.

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility of this compound in organic solvents. By combining a sound theoretical understanding with a detailed, validated experimental protocol, researchers can generate the high-quality data necessary to advance their drug development programs. The principles and methodologies outlined herein are broadly applicable to other active pharmaceutical ingredients, serving as a valuable resource for the pharmaceutical sciences community.

References

  • Abel, R., et al. (2008). Use of 1H NMR to facilitate solubility measurement for drug discovery compounds. International Journal of Pharmaceutics, 369(1-2), 47-52.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Al-Ghabeish, M., & Al-Ghananeem, A. M. (2009). Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds. International journal of pharmaceutics, 369(1-2), 47–52.
  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Klieber, S., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2829–2836.
  • Klieber, S., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. PubMed, 36753068.
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • Ye, Z., & Ouyang, J. (2021). Predicting drug solubility in organic solvents mixtures. Journal of Molecular Liquids, 344, 117769.
  • Škulj, S., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Journal of the Serbian Chemical Society, 84(12), 1327-1348.
  • Vermeire, F. H., & Green, W. H. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(11), e17381.
  • PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • University of Rochester. (n.d.). Common Solvent Properties. Retrieved from [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:1193389-71-7. Retrieved from [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Rizzi, A., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(8), 889-906.
  • In-Vitro Solubility of Naproxen Sodium. (2014). Hacettepe University Journal of the Faculty of Pharmacy, 34(2), 115-128.
  • Sheikholeslamzadeh, E., & Rohani, S. (2011). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Industrial & Engineering Chemistry Research, 50(21), 12266–12275.
  • Rizzi, A., et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. Journal of computer-aided molecular design, 35(8), 889–906.
  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

  • Thati, J., et al. (2010). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Chemical Engineering Research and Design, 88(2), 241-253.
  • Pan, L., et al. (2003). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 75(19), 5094–5099.
  • Evotec. (n.d.). Turbidimetric Solubility Assay. Retrieved from [Link]

  • Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Retrieved from [Link]

  • ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]

  • Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • USP. (2013). <1236> SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • Chemistry For Everyone. (2023, May 7). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube. [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

  • Vedantu. (n.d.). how can i test the solubility in hplc please ?. Retrieved from [Link]

  • Evotec. (n.d.). Solubility Services | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylacetamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility - What dissolves in What?. Retrieved from [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]

  • Protheragen Lab. (n.d.). LogP/LogD/pKa Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N-methyl-N-phenylacetamide. Retrieved from [Link]

  • FooDB. (2011). Showing Compound 2-Phenylacetamide (FDB027865). Retrieved from [Link]

Sources

Navigating the Stability and Storage of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This in-depth technical guide provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride. This document outlines the core principles of chemical stability, recommended storage conditions, and a framework for establishing a robust stability testing protocol for this compound.

Executive Summary

This compound is a compound of interest in pharmaceutical research. Understanding its stability profile is critical for ensuring its quality, safety, and efficacy throughout its lifecycle, from laboratory research to potential clinical applications. This guide synthesizes established principles of active pharmaceutical ingredient (API) stability testing with insights derived from the structural characteristics of the molecule to provide a comprehensive overview of best practices for its handling and storage.

Chemical Profile and Structural Considerations

Chemical Name: this compound CAS Number: 1193389-71-7

The structure of this compound features several key functional groups that can influence its stability:

  • Ethynyl Group (-C≡CH): The terminal alkyne is a high-energy functional group susceptible to oxidation, polymerization, and reactions with certain metals.

  • Amine Group (-NH2): The primary amine can be prone to oxidation and may react with aldehydes and ketones.

  • Amide Linkage (-CONH-): Amide bonds are generally stable but can undergo hydrolysis under acidic or basic conditions, especially at elevated temperatures.

  • Hydrochloride Salt: The hydrochloride salt form generally enhances solubility in aqueous solutions and can improve the overall stability of the compound compared to its free base.

Based on these structural features, potential degradation pathways could include oxidation of the ethynyl or amino groups, hydrolysis of the amide bond, and polymerization of the ethynyl group.

Recommended Storage and Handling

While specific stability data for this compound is not extensively published, general best practices for handling similar chemical compounds should be followed.[1][2][3][4]

Storage Conditions:

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[1][2][3] Refrigeration (2-8 °C) is a common practice for long-term storage of research compounds.Lower temperatures slow down the rate of chemical degradation.
Atmosphere Store in a tightly sealed container.[1][2][3] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.Minimizes exposure to atmospheric oxygen and moisture, which can contribute to oxidative and hydrolytic degradation.
Light Protect from light.[5] Store in an amber vial or a light-blocking outer container.The ethynylphenyl moiety may be susceptible to photodecomposition.
Incompatibilities Avoid strong oxidizing agents, strong bases, and certain metals.These substances can react with the ethynyl, amine, or amide functionalities of the molecule.[6]

Handling:

  • Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.[4][6]

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[1][4]

  • Avoid repeated freeze-thaw cycles if the compound is stored in solution, as this can promote degradation.

Framework for Stability Testing

A comprehensive stability testing program is essential to determine the re-test period and appropriate storage conditions for this compound.[7][][9][10][11] The following experimental workflows are based on established guidelines for API stability testing.

Forced Degradation (Stress) Studies

Forced degradation studies are designed to identify potential degradation products and pathways.[7][] This is achieved by subjecting the compound to conditions more severe than those used for accelerated stability testing.

Caption: Workflow for Forced Degradation Studies.

Experimental Protocol for Forced Degradation:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Treat the sample with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperatures (e.g., 60 °C).

    • Oxidation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60-80 °C).

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Analysis: At specified time points, analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Data Evaluation: Identify and quantify any degradation products formed.

Long-Term and Accelerated Stability Studies

These studies are performed to establish a re-test period and recommend storage conditions.[7][9][10]

Sources

A Preliminary Investigation into the Biological Activity of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the exploration of novel chemical entities with unique structural motifs is paramount. The compound 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride presents a compelling scaffold, combining an acetamide backbone, frequently associated with a range of biological activities, and a terminal ethynyl group, a versatile functional group known for its role in covalent and non-covalent interactions with biological targets. This technical guide outlines a comprehensive, tiered strategy for the preliminary in vitro evaluation of this compound. We will detail a logical, field-proven workflow, beginning with broad-spectrum cytotoxicity screening against a panel of human cancer cell lines, followed by a focused investigation into its potential anti-inflammatory properties. The protocols herein are designed to be self-validating, providing a robust framework for researchers, scientists, and drug development professionals to assess the therapeutic potential of this and similar novel chemical entities.

Introduction and Rationale

The acetamide moiety is a cornerstone in medicinal chemistry, appearing in numerous approved drugs with diverse mechanisms of action, including anticancer, anti-inflammatory, and analgesic agents.[1][2] The N-phenylacetamide scaffold, in particular, has been explored for its potential as an inhibitor of enzymes such as Factor VIIa, highlighting its utility in targeting specific protein active sites.[3]

The introduction of a 3-ethynylphenyl substituent is of significant interest. The terminal alkyne is a bioorthogonal functional group that can act as a warhead for covalent inhibitors, a hydrogen bond acceptor, or a rigid linker to explore deeper pockets within a target protein. Its presence suggests the potential for novel mechanisms of action, possibly through the inhibition of kinases or other enzymes where a reactive cysteine or other nucleophilic residue is present in the active site. For instance, several kinase inhibitors leverage an acetamide core to achieve their therapeutic effect.[4]

Given this structural rationale, we hypothesize that this compound may exhibit antiproliferative activity against cancer cells and/or possess anti-inflammatory properties. This guide provides a detailed roadmap for the initial preclinical evaluation of this compound.

Tier 1: Primary Screening - Cytotoxicity Profiling

The initial step in evaluating a novel compound is to assess its general cytotoxicity to understand its potential as an antiproliferative agent and to establish a safe concentration range for subsequent, more targeted assays.[5][6][7] We will employ a panel of well-characterized human cancer cell lines representing different tissue origins to identify any potential selective activity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and SK-N-SH [neuroblastoma])

  • Complete growth medium (specific to each cell line)

  • This compound (test compound)

  • Doxorubicin (positive control)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Doxorubicin should be used as a positive control.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound or controls. Include a "vehicle control" group treated with the same concentration of DMSO as the highest compound concentration.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of the compound and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Hypothetical Data Presentation

The IC₅₀ values for the test compound and the positive control across the cell line panel would be summarized as follows:

Cell LineTissue of OriginTest Compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Breast Cancer12.50.8
A549Lung Cancer25.21.2
HCT116Colon Cancer8.90.6
SK-N-SHNeuroblastoma35.11.5

Tier 2: Secondary Screening - Mechanistic Assays

Should the primary screen reveal promising and selective cytotoxicity (e.g., a lower IC₅₀ in the HCT116 cell line), the next logical step is to investigate the mechanism of cell death.

Experimental Workflow for Mechanistic Elucidation

The following diagram outlines the decision-making process for secondary screening following a positive cytotoxicity result.

G start Positive Cytotoxicity Hit (e.g., HCT116 Cells) apoptosis Apoptosis Assay (Annexin V/PI Staining) start->apoptosis Investigate mode of cell death cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) start->cell_cycle Assess effect on cell proliferation pathway Targeted Pathway Analysis (e.g., Western Blot for Kinase Pathways) apoptosis->pathway If apoptosis is confirmed, probe upstream regulators cell_cycle->pathway If cell cycle arrest is observed, probe relevant cyclins/CDKs

Caption: Workflow for secondary mechanistic assays.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.

Materials:

  • HCT116 cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat HCT116 cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Hypothetical Data Presentation
TreatmentHealthy Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.12.52.4
Test Compound (IC₅₀)60.325.414.3
Test Compound (2x IC₅₀)35.840.124.1

Alternative Screening Pathway: Anti-inflammatory Activity

Given that many acetamide derivatives exhibit anti-inflammatory properties, it is prudent to investigate this potential activity in parallel.[1] A common in vitro model for inflammation involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, using the Griess reagent.

Materials:

  • J774.A1 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • Test compound

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed J774.A1 cells and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with the Griess reagent according to the manufacturer's instructions and incubate.

  • Data Acquisition: Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

Hypothetical Signaling Pathway

The following diagram illustrates a simplified signaling pathway that could be inhibited by the test compound.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Test_Compound Test Compound Test_Compound->NFkB Potential Inhibition

Caption: Potential inhibition of the NF-κB pathway.

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven approach for the initial biological characterization of this compound. The tiered workflow, beginning with broad screening and progressing to more specific mechanistic studies, ensures an efficient use of resources while generating robust, interpretable data.

Hypothetical results suggest that the compound may possess selective antiproliferative activity against colon cancer cells, inducing apoptosis. Further investigation would be warranted to identify the specific molecular target(s), potentially through kinome profiling or affinity-based proteomics, leveraging the reactive ethynyl group. Should the compound show significant anti-inflammatory activity, in vivo models of inflammation would be the appropriate next step.[8][9][10] The methodologies and logical frameworks presented here provide a solid foundation for advancing this promising chemical scaffold in the drug discovery pipeline.

References

  • An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. (n.d.). PMC. [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022). PMC. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC. [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). PMC. [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022). MDPI. [Link]

  • Evaluation of Biological Activity of Natural Compounds. (2022). MDPI. [Link]

  • An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. (2020). ACS Publications. [Link]

  • Recent Advances in Bioactivity-Guided Drug Screening Strategies for Pre-Clinical and Clinical Drug Discovery. (2024). ResearchGate. [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (n.d.). PMC. [Link]

  • In Vivo Pharmacology Studies. (n.d.). Eurofins Discovery. [Link]

  • In vitro and in vivo models for pre-clinical studies. (n.d.). Developing Medicines. [Link]

  • Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]-. (n.d.). PubChem. [Link]

  • Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (n.d.).
  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. (2015). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Acetamide, N-(2-aminoethyl)-2-(phenyl(phenylmethyl)amino)-. (n.d.). PubChem. [Link]

  • 2-amino-N-ethylacetamide hydrochloride. (n.d.). PubChem. [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). NIH. [Link]

  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (2014). PubMed. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. [Link]

Sources

Unlocking New Research Frontiers: A Technical Guide to the Potential Applications of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Latent Potential

In the landscape of drug discovery and chemical biology, the exploration of novel chemical entities is paramount to uncovering new therapeutic avenues and dissecting complex biological processes. This guide introduces 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride , a compound characterized by a unique combination of functional groups that suggest a wealth of untapped research applications. At its core is a 2-aminoacetamide structure, a scaffold prevalent in numerous biologically active molecules.[1][2][3] The presence of a terminal ethynyl group on the phenyl ring is particularly noteworthy, offering a versatile chemical handle for covalent modification and bio-orthogonal chemistry.[4] The hydrochloride salt form typically enhances aqueous solubility, a desirable property for many biological assays.

This document serves as a technical primer for researchers, scientists, and drug development professionals, outlining prospective research applications for this compound. We will delve into its potential as a chemical probe for target identification, a foundational scaffold for kinase inhibitor development, and a candidate for anticancer and anti-inflammatory screening. The methodologies and insights presented herein are grounded in the established utility of its constituent chemical moieties in similar contexts, providing a robust framework for its empirical investigation.

Part 1: A Chemical Probe for Target Deconvolution via Click Chemistry

The identification of a small molecule's cellular binding partners is a critical step in understanding its mechanism of action. The terminal alkyne in this compound makes it an ideal candidate for use as a chemical probe in conjunction with "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Rationale for Application

The ethynyl group can be covalently linked to an azide-modified reporter tag (e.g., biotin or a fluorophore) after the molecule has interacted with its cellular targets. This bio-orthogonal reaction is highly specific and occurs under biocompatible conditions, enabling the enrichment and subsequent identification of target proteins via mass spectrometry. The primary amino group and the acetamide linkage can participate in hydrogen bonding and other non-covalent interactions with protein targets, while the phenyl ring can engage in π-π stacking.[1][5]

Experimental Workflow: Target Identification using a Biotinylated Probe

G Workflow for Target Identification via Click Chemistry cluster_cell_culture Cellular Treatment cluster_click_reaction Click Chemistry cluster_enrichment Affinity Purification cluster_analysis Protein Identification A 1. Treat cells/lysate with 2-amino-N-(3-ethynylphenyl)acetamide HCl B 2. UV crosslinking (optional) to stabilize interactions A->B C 3. Cell lysis and addition of biotin-azide, CuSO4, and ligand B->C D 4. Biotinylation of target proteins C->D E 5. Incubation with streptavidin-coated beads D->E F 6. Wash to remove non-specific binders E->F G 7. Elution of biotinylated proteins F->G H 8. SDS-PAGE and in-gel digestion G->H I 9. LC-MS/MS analysis H->I J 10. Database search and protein identification I->J

Caption: Workflow for Target Identification via Click Chemistry.

Detailed Protocol
  • Cellular Treatment:

    • Culture a relevant cell line to 80-90% confluency.

    • Treat the cells with varying concentrations of this compound for a predetermined time to allow for target engagement. Include a vehicle control (e.g., DMSO).

  • UV Crosslinking (Optional):

    • To covalently capture transient or weak interactions, irradiate the cells with UV light.

  • Cell Lysis and Click Reaction:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • To the lysate, add the click chemistry reaction cocktail: biotin-azide, copper(II) sulfate, and a reducing agent like sodium ascorbate to generate Cu(I) in situ.

    • Incubate to allow the cycloaddition reaction to proceed.

  • Affinity Purification:

    • Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated protein complexes.

    • Perform a series of washes with buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Excise protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

Part 2: A Scaffold for Novel Kinase Inhibitors

The general structure of N-phenylacetamide is a recognized scaffold in the design of kinase inhibitors.[6] The ethynylphenyl moiety, in particular, has been exploited in potent and selective kinase inhibitors, where the alkyne can form specific interactions within the ATP-binding pocket.

Rationale for Application

Many kinase inhibitors feature a heterocyclic ring system that mimics the adenine of ATP and a substituted phenyl ring that occupies a hydrophobic pocket. The 2-amino-N-(3-ethynylphenyl)acetamide structure provides a foundation that can be elaborated upon. The ethynyl group can act as a hydrogen bond acceptor or participate in other interactions, potentially conferring selectivity for certain kinases.

G Hypothetical Kinase Binding cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 2-amino-N-(3-ethynylphenyl)acetamide hinge Hinge Region (H-Bonding) hydrophobic Hydrophobic Pocket gatekeeper Gatekeeper Residue amino Amino Group amino->hinge H-bond donor/acceptor acetamide Acetamide Linker acetamide->hinge H-bond donor/acceptor phenyl Phenyl Ring phenyl->hydrophobic van der Waals interactions ethynyl Ethynyl Group ethynyl->gatekeeper Potential interaction

Caption: Hypothetical Kinase Binding Mode.

Screening Protocol: Kinase Panel Screening
  • Primary Screen:

    • Utilize a commercial kinase panel (e.g., a panel of 100-400 kinases) to perform an initial screen of this compound at a single high concentration (e.g., 10 µM).

    • Assay formats are typically based on measuring the remaining ATP concentration or the phosphorylation of a substrate.

  • Hit Confirmation:

    • For kinases showing significant inhibition (e.g., >50%) in the primary screen, perform a dose-response analysis to determine the IC50 value.

  • Selectivity Profiling:

    • Compare the IC50 values across the panel to assess the selectivity of the compound. A highly selective compound will inhibit a small number of kinases with high potency.

  • Mechanism of Action Studies:

    • For promising hits, conduct further studies to determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive) using enzyme kinetics.

Part 3: Potential as an Anticancer and Anti-inflammatory Agent

Acetamide derivatives have been reported to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[2][3][4][7][8] Therefore, it is logical to screen this compound for these activities.

Rationale for Application
  • Anticancer: Many anticancer agents function by inducing apoptosis or inhibiting cell proliferation. The structural motifs within the test compound are present in molecules known to have cytotoxic effects on cancer cells.[4]

  • Anti-inflammatory: Inflammation is often mediated by enzymes like cyclooxygenases (COX) and signaling pathways such as NF-κB. Substituted acetamides have been shown to inhibit these pathways.[3][7][8]

Screening Workflow

G Bioactivity Screening Workflow cluster_anticancer Anticancer Screening cluster_anti_inflammatory Anti-inflammatory Screening start 2-amino-N-(3-ethynylphenyl)acetamide HCl A 1. Cell Viability Assay (e.g., MTT, on cancer cell lines) start->A D 1. COX Enzyme Inhibition Assay start->D B 2. Apoptosis Assay (e.g., Annexin V staining) A->B C 3. Cell Cycle Analysis (Flow Cytometry) B->C E 2. Nitric Oxide Production Assay (in LPS-stimulated macrophages) D->E F 3. Cytokine Release Assay (e.g., TNF-α, IL-6 ELISA) E->F

Caption: Bioactivity Screening Workflow.

Experimental Protocols
  • Anticancer Screening:

    • Cell Viability Assay: Treat a panel of cancer cell lines with serial dilutions of the compound for 48-72 hours. Measure cell viability using an MTT or similar assay to determine the GI50 (concentration for 50% growth inhibition).

    • Apoptosis Assay: For cell lines sensitive to the compound, assess the induction of apoptosis using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.

  • Anti-inflammatory Screening:

    • COX Inhibition Assay: Use commercially available kits to measure the inhibition of COX-1 and COX-2 enzymes in vitro.

    • Nitric Oxide (NO) Production Assay: Culture macrophages (e.g., RAW 264.7), stimulate them with lipopolysaccharide (LPS) in the presence of the compound, and measure the accumulation of nitrite in the medium using the Griess reagent.

Physicochemical and Safety Data

As this is a novel compound, empirical data is not available. The following table provides predicted properties and general safety considerations based on its structure and related compounds.

PropertyPredicted Value / InformationSource / Rationale
Molecular Formula C10H11ClN2O---
Molecular Weight 210.66 g/mol ---
Predicted LogP 1.5 - 2.5Structure-based prediction
Predicted Solubility Soluble in water (as HCl salt), DMSO, MethanolBased on hydrochloride salt and common organic solvents
Safety May cause skin and eye irritation.[9] Harmful if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood.Based on safety data for similar acetamide compounds.[9]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Its unique structural features, particularly the terminal alkyne, position it as a versatile tool for chemical biology and a compelling starting point for medicinal chemistry programs. The proposed research applications—as a chemical probe for target discovery, a scaffold for kinase inhibitors, and a candidate for anticancer and anti-inflammatory screening—provide a clear roadmap for elucidating its biological potential. Empirical validation of these hypotheses will undoubtedly pave the way for new discoveries and potentially new therapeutic agents.

References

  • Google Patents. (n.d.). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • Fun, H.-K., Chantrapromma, S., Dayananda, A. S., Yathirajan, H. S., & Ramesha, A. R. (2012). 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o498.
  • Al-Masoudi, N. A., Al-Salihi, A. A., Mohammed, A. A., Al-Amiery, A. A., & Kadhum, A. A. H. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11389-11400.
  • Fun, H. K., Chantrapromma, S., Dayananda, A. S., Yathirajan, H. S., & Ramesha, A. R. (2012). 2-Amino-N-[3-(2-chloro-benzo-yl)-5-ethyl-thio-phen-2-yl]acetamide. Acta crystallographica. Section E, Structure reports online, 68(Pt 2), o498.
  • Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • Amorini, A. M., et al. (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 20(9), 16884-16898.
  • PubChem. (n.d.). Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]-. Retrieved from [Link]

  • Gallicchio, M., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(17), 7891-7909.
  • Kumar, S., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • PubChem. (n.d.). Acetamide, N-(2-aminoethyl)-2-(phenyl(phenylmethyl)amino)-. Retrieved from [Link]

  • Kumar, A., et al. (2016). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Medicinal Chemistry Research, 25(11), 2672-2683.
  • Wang, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry, 67(13), 11099-11118.
  • PubChem. (n.d.). N-(3-amino-4-methylphenyl)acetamide. Retrieved from [Link]

  • Al-Ostath, A. I., & Al-Majid, A. M. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2), 1-8.
  • Perera, M. A., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Journal of Pharmacy and Pharmacology, 56(11), 1419-1425.
  • Perera, M. A., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)
  • PubChem. (n.d.). 2-Amino-N-(2,2,2-trifluoroethyl)acetamide. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride, a novel compound with significant potential in medicinal chemistry and drug development. Although direct literature on this specific molecule is sparse, this document constructs a robust scientific narrative based on the well-established chemistry and pharmacology of its constituent moieties: the 2-amino-N-arylacetamide core and the 3-ethynylphenyl substituent. We will explore its plausible synthesis, potential mechanisms of action, and prospective therapeutic applications, offering a forward-looking perspective for researchers and scientists in the field. This guide is intended to serve as a foundational resource, stimulating further investigation into this promising chemical entity.

Introduction: The Rationale for a New Molecule

The relentless pursuit of novel therapeutic agents necessitates the exploration of new chemical spaces. The acetamide scaffold is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs and clinical candidates.[1][2] Its versatility allows for facile structural modifications to modulate pharmacokinetic and pharmacodynamic properties. The incorporation of an ethynyl group, a small yet electron-rich functional group, can introduce conformational rigidity and provide a handle for further chemical elaboration through click chemistry or other coupling reactions. The 3-ethynylphenyl moiety, in particular, has been explored in the context of various biologically active molecules.

This guide focuses on the hydrochloride salt of 2-amino-N-(3-ethynylphenyl)acetamide, a molecule that synergistically combines the proven pharmacophore of a 2-amino-N-arylacetamide with the unique electronic and structural features of a terminal alkyne. We will dissect its potential from a chemical and biological standpoint, providing a roadmap for its synthesis and future investigation.

Proposed Synthesis and Characterization

While no specific synthesis for this compound has been reported in the public domain, a logical and efficient synthetic route can be postulated based on established organic chemistry principles and literature precedents for analogous structures. The proposed synthesis is a two-step process starting from the commercially available 3-ethynylaniline.

Synthesis of N-(3-ethynylphenyl)acetamide (Intermediate 1)

The initial step involves the acylation of 3-ethynylaniline. This is a standard and high-yielding reaction, often accomplished using acetic anhydride or acetyl chloride.[3][4]

Experimental Protocol:

  • Reaction Setup: To a solution of 3-ethynylaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane or ethyl acetate, add a base like triethylamine or pyridine (1.1 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution. The reaction is typically exothermic, and the temperature should be maintained at 0-5 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude N-(3-ethynylphenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.[5][6]

Synthesis of this compound (Target Compound)

The second step involves the introduction of the amino group at the alpha-position of the acetyl moiety. This can be achieved through an initial halogenation followed by a nucleophilic substitution with an amine source.

Experimental Protocol:

  • Alpha-Halogenation: Dissolve N-(3-ethynylphenyl)acetamide (1 equivalent) in a suitable solvent like acetic acid or a chlorinated solvent. Add a halogenating agent such as N-bromosuccinimide (NBS) or bromine (1.1 equivalents) and a radical initiator like benzoyl peroxide (catalytic amount). Heat the mixture to initiate the reaction, which can be monitored by TLC.

  • Amination: Once the alpha-halogenated intermediate is formed, it can be reacted with an ammonia equivalent, such as hexamethylenetetramine (in the Sommelet reaction) or directly with ammonia in a suitable solvent, to introduce the amino group.

  • Hydrolysis and Salt Formation: Subsequent acidic hydrolysis of the intermediate from the amination step will yield the free amine. Treatment of the crude 2-amino-N-(3-ethynylphenyl)acetamide with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) will precipitate the desired hydrochloride salt.

  • Purification: The final product, this compound, can be purified by recrystallization.

DOT Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Amination and Salt Formation 3-Ethynylaniline 3-Ethynylaniline Reaction_1 Acetylation 3-Ethynylaniline->Reaction_1 Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Reaction_1 Intermediate_1 N-(3-ethynylphenyl)acetamide Reaction_1->Intermediate_1 Halogenation α-Halogenation Intermediate_1->Halogenation Amination Amination Halogenation->Amination Salt_Formation HCl Salt Formation Amination->Salt_Formation Target_Compound 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride Salt_Formation->Target_Compound

Caption: Proposed two-step synthesis of this compound.

Physicochemical Properties (Predicted)

Due to the novel nature of this compound, experimental data is not available. The following table summarizes predicted physicochemical properties based on its chemical structure.

PropertyPredicted Value
Molecular Formula C₁₀H₁₁ClN₂O
Molecular Weight 210.66 g/mol
LogP ~1.5 - 2.0
pKa (amine) ~7.5 - 8.5
Solubility Expected to be soluble in water and polar organic solvents.

Potential Mechanism of Action and Therapeutic Applications

The biological activity of this compound can be inferred by examining its structural components.

The 2-amino-N-arylacetamide Scaffold

The 2-amino-N-arylacetamide moiety is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: Many acetamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[1]

  • Anticoagulants: Certain N-phenyl-2-(phenyl-amino) acetamide derivatives have been identified as inhibitors of Factor VIIa, a key enzyme in the coagulation cascade.[7]

  • Analgesics: Novel 1-(arylacetyl)-2-(aminomethyl)piperidine derivatives, which contain a related structural motif, have shown high selectivity as kappa opioid receptor agonists.[8]

  • Anti-inflammatory Agents: Some acetamide derivatives have shown potential as anti-inflammatory agents by inhibiting the production of reactive oxygen species and nitric oxide.[1]

The 3-Ethynylphenyl Moiety

The terminal alkyne group of the 3-ethynylphenyl moiety can participate in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. Furthermore, its presence opens avenues for covalent targeting of specific amino acid residues, such as cysteine, within an enzyme's active site. This moiety is also a valuable tool for structure-activity relationship (SAR) studies, allowing for the exploration of chemical space through "click" chemistry.

Hypothetical Signaling Pathway Involvement:

Given the prevalence of the 2-amino-N-arylacetamide scaffold in kinase inhibitors, it is plausible that this compound could act as an inhibitor of one or more protein kinases involved in cell signaling pathways critical for cancer cell proliferation and survival.

DOT Diagram of a Hypothetical Signaling Pathway:

Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Apoptosis Apoptosis Signaling_Cascade->Apoptosis Target_Compound 2-amino-N-(3-ethynylphenyl)acetamide HCl Target_Compound->Signaling_Cascade Inhibition

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

Future Directions and Conclusion

The in-depth analysis presented in this guide, though based on deductive reasoning from related chemical structures, strongly suggests that this compound is a compound of significant interest. The proposed synthetic route is feasible and provides a clear path to obtaining this molecule for further study.

Future research should focus on:

  • Synthesis and Characterization: The first priority is the successful synthesis and thorough characterization of the compound to confirm its structure and purity.

  • In Vitro Biological Screening: A broad-based screening against a panel of cancer cell lines and key enzymes (e.g., kinases, proteases) would be crucial to identify its primary biological targets.

  • Structure-Activity Relationship (SAR) Studies: The ethynyl group provides an excellent handle for generating a library of derivatives to explore the SAR and optimize potency and selectivity.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

References

  • Li, W., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(12), 3127.
  • Carbone, A., et al. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 17(10), 11642-11655.
  • Barrow, K., et al. (1982). Studies related to penicillins. Part 25. Synthesis of N-phenylacetyl and N-triphenylmethyl derivatives of 6-aminopenam 1-oxides. Journal of the Chemical Society, Perkin Transactions 1, 1839-1844.
  • El-Sayed, W. A., et al. (2024). Utility of 2‑Chloro‑N‑arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 9(8), 10146–10159.
  • Kim, D., et al. (2020). Exploring 2-mercapto-N-arylacetamide analogs as promising anti-melanogenic agents: in vitro and in vivo evaluation. Organic & Biomolecular Chemistry, 18(3), 488-497.
  • Gatta, F., et al. (2013). Synthesis and pharmacological characterization of 2-(acylamino)thiophene derivatives as metabolically stable, orally effective, positive allosteric modulators of the GABAB receptor. Journal of Medicinal Chemistry, 56(9), 3620-35.
  • ResearchGate. Designed structural features of biological activity. [Link]

  • Wager, T. T. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry (Fourth Edition, pp. 15-38).
  • De Costa, B. R., et al. (1992). (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives: novel, highly selective kappa opioid analgesics. Journal of Medicinal Chemistry, 35(23), 4334-43.
  • Santana, A., et al. (2017). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Marine Drugs, 15(11), 345.
  • ACS Publications. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. [Link]

  • ResearchGate. Synthesis, Characterization and Biological Activity of novel 3-benzyl-2- (4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines. [Link]

  • YouTube. Acetanilide (N-phenylacetamide) Preparation NCERT guide. [Link]

  • MDPI. Biological Activity of Natural and Synthetic Compounds. [Link]

  • Wikipedia. Acetanilide. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

Sources

Methodological & Application

Comprehensive Analytical Characterization of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride, a key chemical intermediate in medicinal chemistry and pharmacological research.[1] Given the importance of structural integrity, purity, and solid-state properties in drug development, a multi-faceted analytical approach is essential. This guide outlines integrated protocols employing chromatographic, spectroscopic, and thermal analysis techniques. We present detailed, field-proven workflows for High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation and fragmentation analysis, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for definitive structure elucidation, and Differential Scanning Calorimetry (DSC)/Thermogravimetric Analysis (TGA) for solid-state characterization. The causality behind experimental choices is explained, and each protocol is designed to be a self-validating system, ensuring scientific rigor and trustworthiness for researchers in pharmaceutical development.

Introduction and Physicochemical Overview

This compound is a small molecule featuring a primary aliphatic amine, a secondary amide, an aromatic ring, and a terminal alkyne functional group. Its hydrochloride salt form is often utilized to improve solubility and stability. Accurate and robust analytical methods are paramount for ensuring the quality, consistency, and safety of this compound in research and development phases. The presence of multiple reactive functional groups necessitates a suite of orthogonal analytical techniques to control for potential impurities arising from synthesis or degradation.

Table 1: Physicochemical Properties of 2-amino-N-(3-ethynylphenyl)acetamide (Free Base)

Property Value Source
Molecular Formula C₁₀H₁₀N₂O Calculated
Molecular Weight 174.20 g/mol Calculated
Monoisotopic Mass 174.07931 Da Calculated
Hydrogen Bond Donors 2 PubChem CID 2517697 (for a similar structure)[2]
Hydrogen Bond Acceptors 2 PubChem CID 2517697 (for a similar structure)[2]

| Predicted XLogP3 | 0.9 | PubChem CID 2517697 (for a similar structure)[2] |

Note: Properties are for the free base. The hydrochloride salt (C₁₀H₁₁ClN₂O) has a molecular weight of 210.66 g/mol .

Chromatographic Analysis for Purity and Stability

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of active pharmaceutical ingredients (APIs) and related intermediates.[3] A well-developed reverse-phase HPLC (RP-HPLC) method can effectively separate the main compound from process-related impurities and degradation products.

Rationale for Method Selection

The target molecule is moderately polar, making it an ideal candidate for RP-HPLC with a C18 stationary phase. The presence of the primary amine necessitates pH control of the mobile phase. An acidic mobile phase (pH ~3) ensures the amine is protonated, which minimizes peak tailing and improves chromatographic peak shape. UV detection is suitable due to the presence of the phenyl chromophore.

Experimental Protocol: RP-HPLC Method Development

This protocol outlines a systematic approach to developing a stability-indicating HPLC method.[4]

  • Solvent and Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.

    • Dilute the stock solution to a working concentration of approximately 0.2 mg/mL for analysis. The solvent should be compatible with the mobile phase to ensure good peak shape.[3]

  • Initial Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH adjusted to 3.0).

    • Mobile Phase B: Acetonitrile.

    • Detection: PDA/UV detector at 215 nm and 254 nm.[5]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Method Optimization:

    • Perform an initial gradient run (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time and identify any late-eluting impurities.

    • Based on the gradient run, develop an optimized isocratic or gradient method that provides a retention time of 5-10 minutes for the main peak and achieves baseline resolution (>1.5) for all known impurities.

  • System Suitability Testing (SST):

    • Perform five replicate injections of the working standard solution.

    • The system is deemed suitable for use if the following criteria are met:

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

      • Tailing Factor (Asymmetry): 0.8 - 1.5.

      • Theoretical Plates (N): > 2000.

Table 2: Optimized HPLC Method Parameters

Parameter Condition
Column Waters Spherisorb C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 0.01 M Diammonium Hydrogen Phosphate (pH 3.0 with H₃PO₄) : Acetonitrile (60:40 v/v)[6]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 254 nm
Injection Volume 10 µL

| Run Time | 15 minutes |

HPLC Method Development Workflow

HPLC_Workflow cluster_prep Step 1: Preparation cluster_dev Step 2: Method Development cluster_val Step 3: Validation A Define Analytical Target Profile (Purity, Impurities) B Review Physicochemical Properties (Solubility, pKa, UV λmax) A->B C Select Column & Mobile Phase (C18, Acidic Buffer) B->C D Initial Gradient Scouting Run C->D E Optimize Mobile Phase Ratio (Isocratic or Gradient) D->E F Fine-tune Flow Rate & Temperature E->F G System Suitability Testing (SST) (Repeatability, Tailing, Plates) E->G Iterate F->G H Method Validation (ICH Q2R1) (Specificity, Linearity, Accuracy, Precision) G->H

Caption: Workflow for systematic HPLC method development.

Spectroscopic Structural Elucidation

A combination of spectroscopic techniques is required for unambiguous confirmation of the molecular structure.

Mass Spectrometry (MS)

MS provides critical information on molecular weight and structure through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method when coupled with LC due to its soft ionization nature, which typically keeps the molecular ion intact.[7]

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in the mobile phase.

  • Instrumentation: Couple the optimized HPLC system to a mass spectrometer (e.g., Quadrupole or Orbitrap).

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). The primary amine is readily protonated.

    • Scan Range: m/z 50-500.

    • Data Acquisition: Acquire full scan data to identify the molecular ion [M+H]⁺. Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.

Table 3: Expected Ions in Mass Spectrometry

Ion m/z (calculated) Description
[M+H]⁺ (Free Base) 175.0866 Protonated molecular ion
[M-NH₂]⁺ 159.0600 Loss of the terminal amino group
[C₈H₅]⁺ 101.0386 Fragment corresponding to the ethynylphenyl moiety

| [C₂H₅N₂O]⁺ | 73.0402 | Fragment from cleavage of the amide bond |

Rationale for Fragmentation: Electron ionization (EI) in GC-MS or collision-induced dissociation (CID) in MS/MS can induce characteristic cleavages. The bond alpha to the primary amine is a likely cleavage point, as is the amide bond. The aromatic ring itself can also undergo fragmentation.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for definitive structure elucidation. Both ¹H and ¹³C NMR are required.

  • Dissolve 5-10 mg of the hydrochloride salt in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for hydrochloride salts and allows for the observation of exchangeable N-H protons.

  • Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) as needed.

  • To confirm N-H protons, add a drop of D₂O to the NMR tube and re-acquire the ¹H spectrum; the N-H signals should disappear or significantly broaden.[11]

Table 4: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Protons Predicted δ (ppm) Multiplicity Integration Notes
Amide N-H ~10.5 Singlet (broad) 1H Disappears with D₂O exchange.
Aromatic C-H 7.0 - 7.8 Multiplets 4H Complex pattern from the 1,3-disubstituted ring.
Alkyne ≡C-H ~4.1 Singlet 1H Characteristic shift for a terminal alkyne proton.
Methylene -CH₂- ~4.0 Singlet 2H Adjacent to carbonyl and amino group.

| Amine -NH₃⁺ | ~8.5 | Singlet (broad) | 3H | As hydrochloride salt, appears as ammonium. Disappears with D₂O exchange. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

  • Use an Attenuated Total Reflectance (ATR) accessory for rapid, non-destructive analysis of the solid powder.

  • Alternatively, prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr powder and pressing into a transparent disk.

  • Acquire the spectrum from 4000 to 400 cm⁻¹.

Table 5: Characteristic FTIR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Description
N-H Stretch (Amine Salt) 2800-3200 (broad) Broad absorption for -NH₃⁺ salt.
N-H Stretch (Amide) 3350-3310 Single sharp peak for secondary amide N-H.[8]
≡C-H Stretch (Alkyne) ~3300 Sharp, strong peak for terminal alkyne C-H.
C=O Stretch (Amide) 1680-1630 Strong "Amide I" band.[12]
N-H Bend (Amine Salt) 1600-1500 Bending vibration for -NH₃⁺.
C-N Stretch (Aromatic) 1335-1250 Stretch for Ar-N bond.[13]

| C≡C Stretch (Alkyne) | 2140-2100 | Weak to medium intensity peak. |

Solid-State and Thermal Characterization

For a crystalline salt, thermal analysis provides crucial information regarding melting point, polymorphism, solvation, and thermal stability.[14]

Rationale for Thermal Analysis

DSC measures heat flow changes, revealing events like melting, crystallization, or polymorphic transitions. TGA measures changes in mass with temperature, quantifying the loss of volatiles like water or solvent and indicating the onset of decomposition.[15] For a hydrochloride salt, these techniques can confirm its anhydrous/hydrated nature and establish its thermal stability limits.[16]

Protocol: DSC and TGA Analysis
  • Instrumentation: Use a calibrated simultaneous TGA/DSC instrument or separate units.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min.[17]

    • Temperature Range: 25 °C to 300 °C (or higher, until complete decomposition).

  • Data Analysis:

    • DSC: Determine the onset and peak temperatures of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.

    • TGA: Measure the percentage weight loss at different temperature steps and determine the onset of decomposition.

Integrated Characterization Strategy

A comprehensive analysis relies on the integration of these orthogonal techniques. The workflow ensures that purity is established before committing resources to detailed structural and physical characterization.

Full_Workflow cluster_purity Purity & Identity Screening cluster_structure Definitive Structural Confirmation cluster_solid Solid-State Properties A Sample Received (2-amino-N-(3-ethynylphenyl) acetamide hydrochloride) B HPLC-UV Analysis A->B C LC-MS Analysis B->C Confirm MW of Peaks H Certificate of Analysis (CoA) (Complete Characterization Data) B->H D NMR Spectroscopy (¹H, ¹³C, D₂O ex.) C->D If Pure & Correct MW C->H E FTIR Spectroscopy D->E Confirm Functional Groups D->H F Thermal Analysis (DSC/TGA) E->F Characterize Physical Form E->H G XRPD (optional) (Crystallinity) F->G F->H G->H

Caption: Integrated workflow for complete compound characterization.

References

  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. Retrieved from [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Microbe Notes. Retrieved from [Link]

  • Shabir, G. A. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Retrieved from [Link]

  • Kornepati, S., & Tella, E. D. (2016). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - Rasayan Journal of Chemistry. Rasayan Journal of Chemistry, 9(3), 340-347.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • TGA (red trace) of TMZ·HCl dihydrate salt bulk material. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H NMR of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Analysis of ppm-Level Acetylene in Ethylene Using the Agilent 990 Micro GC. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2021). Food Science and Technology. Retrieved from [Link]

  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. (2009). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (n.d.). Waters Corporation. Retrieved from [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved from [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE. (2013). Google Patents.
  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (2024). Molecules. Retrieved from [Link]

  • DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024). Molecules. Retrieved from [Link]

  • Quick tests for Acetylene in Oxygen rich liquid streams. (n.d.). Scribd. Retrieved from [Link]

  • Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination. (2018). Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • HPLC determination of fenazinel dihydrochloride and its related substances. (2007). ResearchGate. Retrieved from [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.). Waters Corporation. Retrieved from [Link]

  • Khan, H. (2018). Analytical Method Development in Pharmaceutical Research: Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography. (2021). Food Science and Technology. Retrieved from [Link]

  • 1 H NMR spectra of 2-amino-2 0... (n.d.). ResearchGate. Retrieved from [Link]

  • Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (n.d.). Google Patents.
  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. (2015). International Journal of Pharmaceutical Sciences Review and Research.
  • Acetamide - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide. (n.d.). ResearchGate. Retrieved from [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2022).
  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. (n.d.). ResearchGate. Retrieved from [Link]

  • Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry - new insights from recent instrumentation and isotopic labelling exemplified by ketoprofen and related compounds. (2018). Journal of Mass Spectrometry. Retrieved from [Link]

  • Determination of 2-(Diethylamino)-N-(2,6- Dimethylphenyl) Acetamide in a Gel Pharmaceutical Formulation by High-Performance Liquid Chromatography. (2007). ResearchGate. Retrieved from [Link]

  • Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023). YouTube. Retrieved from [Link]

  • Determination of ion structures in structurally related compounds using precursor ion fingerprinting. (2009). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • 2-Amino-N-[3-(2-chloro-benzo-yl)-5-ethyl-thio-phen-2-yl]acetamide. (2012). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide. (2012). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • 2-amino-N-(3-chloro-2-methylphenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]

Sources

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride: A Detailed Guide to Structure Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the structural characterization of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule featuring a substituted aromatic ring, an alkyne moiety, and primary amine and amide functionalities, its structural confirmation presents a unique set of challenges and opportunities. This guide, designed for researchers in medicinal chemistry and drug development, offers a detailed protocol from sample preparation to advanced spectral interpretation. We delve into the causality behind experimental choices, emphasizing the selection of appropriate deuterated solvents to manage the compound's hydrochloride salt form and its exchangeable protons. The note includes detailed protocols for ¹H NMR, ¹³C NMR, and 2D correlation experiments (COSY, HSQC), along with tables of expected chemical shifts and an analysis of anticipated coupling patterns.

Introduction and Core Principles

2-amino-N-(3-ethynylphenyl)acetamide is a versatile chemical intermediate, incorporating several key functional groups utilized in the synthesis of pharmacologically active agents. The hydrochloride salt form enhances its solubility in polar solvents, a common strategy in drug development. Accurate structural verification and purity assessment are critical, for which NMR spectroscopy is the most powerful analytical tool.

The molecule's structure presents several key features for NMR analysis:

  • Aromatic System: A 1,3-disubstituted (meta) benzene ring, which gives rise to a complex but predictable splitting pattern in the ¹H NMR spectrum.

  • Ethynyl Group: The alkyne proton and carbons have characteristic chemical shifts.

  • Acetamide Linkage: The methylene (-CH₂-) and amide (-NH-) protons provide distinct signals. The amide proton's chemical shift can be sensitive to solvent, concentration, and temperature.[1]

  • Amino Hydrochloride Group: The primary amine is protonated to an ammonium group (-NH₃⁺) in the hydrochloride salt. These protons are acidic and readily exchange with deuterium in protic solvents, a phenomenon that can be used diagnostically.

Molecular Structure

Below is the chemical structure of the target compound with key proton and carbon environments labeled for reference in the subsequent analysis.

Caption: Structure of this compound.

Experimental Protocols and Workflow

A systematic approach is essential for acquiring high-quality NMR data. The workflow encompasses careful sample preparation, instrument setup, and a logical sequence of experiments.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep1 Weigh 10-20 mg (¹H) or 50-100 mg (¹³C) of sample prep2 Dissolve in 0.6-0.7 mL of DMSO-d₆ prep1->prep2 prep3 Filter through glass wool into a clean NMR tube prep2->prep3 acq1 Lock and Shim Spectrometer prep3->acq1 acq2 Acquire ¹H NMR Spectrum acq1->acq2 acq3 Acquire ¹³C{¹H} NMR Spectrum acq2->acq3 acq4 Acquire 2D COSY and HSQC Spectra acq3->acq4 an1 Process and Reference Spectra (TMS or Solvent) acq4->an1 an2 Assign ¹H and ¹³C signals using tables and 2D data an1->an2 an3 Analyze coupling constants and multiplicities an2->an3 an4 Confirm Structure and Assess Purity an3->an4

Caption: Standard workflow for NMR analysis.

Materials and Equipment
  • Sample: this compound

  • Deuterated Solvent: DMSO-d₆ (recommended), D₂O, or Methanol-d₄

  • NMR Tubes: High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent).[2]

  • Volumetric Glassware: Calibrated pipettes

  • Filtration: Pasteur pipette and glass wool or a syringe filter

  • NMR Spectrometer: 400 MHz or higher field strength instrument

Detailed Sample Preparation Protocol

The choice of solvent is the most critical decision. Due to the hydrochloride salt, the compound's solubility in non-polar solvents like chloroform-d (CDCl₃) is poor.

  • Recommended Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆)

    • Rationale: DMSO-d₆ is a polar aprotic solvent that readily dissolves most hydrochloride salts. Crucially, it slows down the rate of proton exchange, allowing for the observation of signals from the -NH- and -NH₃⁺ protons as distinct, albeit often broad, peaks.[3][4]

  • Alternative Solvents:

    • D₂O (Deuterium Oxide): The compound should be soluble in D₂O. However, the acidic -NH₃⁺ and amide -NH- protons will rapidly exchange with deuterium and become invisible in the ¹H NMR spectrum. This can be used as a confirmatory experiment.

    • Methanol-d₄ (CD₃OD): Similar to D₂O, exchange with the solvent's hydroxyl deuterium will occur, leading to the disappearance of the NH and NH₃⁺ signals.

Step-by-Step Procedure (using DMSO-d₆):

  • Weigh the Sample: For a standard ¹H NMR spectrum, weigh 5-25 mg of the compound into a clean, dry vial.[3] For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]

  • Add Solvent: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[3]

  • Dissolve: Gently agitate or vortex the vial to ensure complete dissolution. The solution should be clear and free of particulates.

  • Filter and Transfer: To remove any suspended impurities that can degrade spectral quality, filter the solution into the NMR tube.[5][6] A simple and effective method is to push a small plug of glass wool into the neck of a Pasteur pipette and transfer the solution through it into the NMR tube.[2][6] The final sample depth in the tube should be at least 4-5 cm.[2][5]

  • Cap and Label: Cap the NMR tube securely and label it clearly.

NMR Data Acquisition
  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity. Poor shimming results in broad, distorted peaks.[3]

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz instrument would include a spectral width of 12-16 ppm, a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This experiment requires more scans due to the low natural abundance of ¹³C. Typically, a spectral width of 220-240 ppm and several hundred to a few thousand scans are required.

  • 2D Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically through 2-3 bonds), revealing which protons are adjacent in the molecule. It is invaluable for confirming assignments within the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing a definitive link between the ¹H and ¹³C assignments.

Spectral Analysis and Interpretation

The following sections detail the expected chemical shifts and coupling patterns for this compound in DMSO-d₆.

Expected ¹H NMR Data
Proton LabelExpected Chemical Shift (ppm)MultiplicityIntegrationNotes
-NH (Amide)9.5 - 10.5Broad Singlet (br s)1HChemical shift is highly dependent on concentration and residual water. May show coupling to CH₂ protons in very dry solvent.
-NH₃⁺ (Ammonium)8.0 - 9.0Broad Singlet (br s)3HBroad due to quadrupolar relaxation and exchange. Disappears upon D₂O shake.
Ar-H (Aromatic)7.0 - 7.8Multiplet (m)4HProtons on the 1,3-disubstituted ring will show complex splitting patterns (s, d, t, dd). See detailed analysis below.[7][8]
-C≡CH (Alkyne)4.0 - 4.3Singlet (s)1HThe terminal alkyne proton typically appears as a sharp singlet.
-CH₂- (Methylene)3.8 - 4.2Singlet (s)2HAppears as a singlet as adjacent protons on the amino group are typically not coupled due to exchange.

Detailed Aromatic Region Analysis: The 3-substituted pattern leads to four distinct aromatic proton signals. Based on the electron-donating/-withdrawing properties of the substituents:

  • The proton between the two substituents (at C2 position) will likely be a triplet or a broad singlet around 7.5-7.8 ppm.

  • The other three protons will appear between 7.0 and 7.4 ppm, with splitting patterns corresponding to ortho and meta coupling (typically J_ortho ≈ 7-9 Hz, J_meta ≈ 2-3 Hz).[9] A COSY spectrum is essential for unambiguous assignment.

Expected ¹³C NMR Data
Carbon LabelExpected Chemical Shift (ppm)Notes
C=O (Amide Carbonyl)165 - 170Typically a sharp signal.
Ar-C (Aromatic)115 - 140Six signals are expected. The carbon attached to the nitrogen (C-N) will be downfield (~138-140 ppm). The carbon attached to the alkyne (C-C≡) will be around 122 ppm.[7]
-C≡CH (Alkyne Carbons)80 - 85Two distinct signals for the two sp-hybridized carbons. The terminal carbon (-C≡C H) is typically more shielded (further upfield).
-CH₂- (Methylene)40 - 45The chemical shift is influenced by the adjacent ammonium and carbonyl groups.

References

  • University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Harper, J. K., et al. (2016). ³⁵Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. Crystal Growth & Design.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 2-amino-2',5-dioxo... [Image]. Retrieved from [Link]

  • Yasuda, M., et al. (2018). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Reich, H. J. (n.d.). Structure Elucidation with NMR. Organic Chemistry Data. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • TheElkchemist. (2021). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Retrieved from [Link]

  • Abraham, R. J., et al. (2013). ¹H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(4), 203-213. Retrieved from [Link]

Sources

Application & Protocol: Leveraging 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides a powerful and efficient method for forging covalent bonds in complex molecular environments.[1][2] This application note details the use of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride , a versatile bifunctional building block, in CuAAC reactions. We provide an in-depth examination of the underlying mechanism, a detailed step-by-step protocol for its implementation, key optimization parameters, and potential applications in drug discovery and bioconjugation. This guide is intended to equip researchers with the foundational knowledge and practical steps required to successfully utilize this reagent in their synthetic workflows.

Introduction: The Power of Click Chemistry

Introduced by K.B. Sharpless in 2001, "click chemistry" describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, often in benign, easily removable solvents like water.[3] The CuAAC reaction stands as the premier example of this philosophy, enabling the specific and rapid formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[2][3] This bioorthogonal transformation has become an indispensable tool in medicinal chemistry, chemical biology, and materials science, facilitating everything from high-throughput screening of compound libraries to the precise bioconjugation of complex biomolecules.[4][5][6]

The subject of this note, this compound, is a uniquely valuable reagent for such applications. Its structure incorporates:

  • A terminal alkyne , the reactive handle for the CuAAC reaction.

  • A stable acetamide linker .

  • A primary amino group , which can serve as a secondary point for conjugation or influence the molecule's physicochemical properties.

  • A hydrochloride salt form, which typically enhances aqueous solubility and shelf-life.

This combination of features makes it an ideal scaffold for fragment-based drug discovery (FBDD), where the triazole ring can act as a bioisosteric replacement for other functional groups, and for constructing complex molecular architectures.[7][]

Physicochemical Properties & Handling

A thorough understanding of the reagent's properties is critical for successful experimentation.

PropertyValueNotes
Chemical Name This compound
Molecular Formula C₁₀H₁₁ClN₂OBased on the structure of the hydrochloride salt.
Molecular Weight 210.66 g/mol
Appearance Typically a white to off-white solid.
Solubility Soluble in water, DMSO, DMF, and alcohols.The hydrochloride salt form enhances solubility in polar protic solvents.
Storage Store at 2-8°C in a dry, inert atmosphere.The compound is expected to be stable, but the alkyne group can be susceptible to oxidative homocoupling.[1]
Safety Information Causes skin and serious eye irritation. May cause respiratory irritation.Based on GHS information for similar 2-amino-N-substituted acetamide hydrochloride compounds.[9][10] Standard laboratory PPE should be worn.

The CuAAC Catalytic Cycle: A Mechanistic Overview

The remarkable efficiency of the CuAAC reaction stems from a copper(I)-mediated catalytic cycle that dramatically accelerates the rate of cycloaddition compared to the uncatalyzed thermal reaction.[3] The process is robust, tolerating a wide pH range (typically 4-12) and a vast array of functional groups.[3][11]

The key steps in the catalytic cycle are:

  • In Situ Cu(I) Generation: The active Cu(I) catalyst is most conveniently generated from an inexpensive and stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent. Sodium ascorbate is the most common choice.[1][3]

  • Copper-Acetylide Formation: The Cu(I) catalyst coordinates with the terminal alkyne of 2-amino-N-(3-ethynylphenyl)acetamide to form a copper-acetylide intermediate.[12]

  • Azide Coordination & Cycloaddition: The azide substrate then coordinates to the copper center, and a subsequent cycloaddition occurs to form a six-membered copper-triazolide ring intermediate.[]

  • Protonolysis & Product Release: This intermediate undergoes protonolysis, typically from the solvent, to release the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst for the next cycle.[]

To prevent catalyst oxidation to the inactive Cu(II) state and to enhance reaction rates, a stabilizing ligand is often employed. Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are particularly effective for bioconjugation reactions in aqueous media.[14][15]

CuAAC_Mechanism Figure 1: The CuAAC Catalytic Cycle cluster_main Catalytic Cycle cluster_redox Catalyst Generation CuI Cu(I) Catalyst Alkyne R¹-C≡CH (Our Compound) Cu_Acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide R²-N₃ Product 1,4-Triazole Product Product->CuI Regenerates Catalyst Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + R²-N₃ Cu_Triazolide->Product + H⁺ CuII Cu(II) Source (e.g., CuSO₄) CuI_gen Active Cu(I) CuII->CuI_gen Reduction Ascorbate Sodium Ascorbate CuI_gen->Cu_Acetylide Enters Cycle

Figure 1: Simplified diagram of the CuAAC catalytic cycle.

General Experimental Protocol

This protocol provides a reliable starting point for the CuAAC reaction using this compound with a generic azide partner (e.g., benzyl azide). Optimization may be required for specific substrates.

Materials and Reagents
  • This compound (Alkyne)

  • Azide coupling partner (e.g., Benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents: Deionized water, tert-Butanol or DMSO

  • Reaction vessel (e.g., glass vial with stir bar)

Stock Solution Preparation
  • Alkyne Solution (10 mM): Dissolve 2.11 mg of this compound in 1.0 mL of deionized water.

  • Azide Solution (12 mM): Dissolve 1.60 mg of benzyl azide in 1.0 mL of DMSO or t-BuOH.

  • Catalyst Premix (10 mM Cu(II), 50 mM THPTA): Dissolve 2.5 mg of CuSO₄·5H₂O and 21.7 mg of THPTA in 1.0 mL of deionized water. Mix thoroughly. This solution can be stored at -20°C.[14]

  • Reducing Agent (100 mM): Prepare this solution fresh before each use. Dissolve 19.8 mg of sodium ascorbate in 1.0 mL of deionized water.

Step-by-Step Reaction Procedure
  • Combine Reagents: In a 4 mL glass vial, add the following in order:

    • 500 µL of deionized water.

    • 500 µL of t-Butanol (or DMSO).

    • 100 µL of the 10 mM Alkyne solution (1.0 µmol, 1.0 eq).

    • 100 µL of the 12 mM Azide solution (1.2 µmol, 1.2 eq).

  • Add Catalyst: Add 10 µL of the Catalyst Premix (0.1 µmol Cu, 0.1 eq). The solution may turn a faint blue.

  • Initiate Reaction: Add 50 µL of the freshly prepared 100 mM Sodium Ascorbate solution (5.0 µmol, 5.0 eq). The solution should become colorless as Cu(II) is reduced to Cu(I).

  • Incubate: Seal the vial and stir the reaction mixture at room temperature for 1-4 hours. For less reactive substrates, incubation can be extended up to 24 hours or gentle heating (40-50°C) may be applied.

  • Monitor Progress: Check for the consumption of starting materials and the formation of the product using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product using silica gel column chromatography to obtain the pure triazole product.

Workflow Figure 2: Experimental Workflow prep 1. Prepare Stock Solutions (Alkyne, Azide, Catalyst, Reductant) combine 2. Combine Reactants - Alkyne (1.0 eq) - Azide (1.2 eq) - Solvent (H₂O/t-BuOH) prep->combine catalyze 3. Add Catalyst Premix (CuSO₄/THPTA) combine->catalyze initiate 4. Initiate with Reductant (Fresh Sodium Ascorbate) catalyze->initiate incubate 5. Incubate (Room Temp, 1-4h) initiate->incubate monitor 6. Monitor Progress (TLC / LC-MS) incubate->monitor monitor->incubate Incomplete workup 7. Work-up & Purification (Extraction, Chromatography) monitor->workup Reaction Complete char 8. Characterization (NMR, HRMS) workup->char

Figure 2: A typical experimental workflow for the CuAAC reaction.

Optimization & Troubleshooting

While the provided protocol is robust, optimizing for specific substrates can significantly improve yield and purity.

ParameterTypical RangeRationale & Expert Insights
Stoichiometry 1.0 - 1.5 eq. of limiting reagentOften, a slight excess (1.1-1.2 eq) of the more accessible or soluble reagent is used to drive the reaction to completion.
Catalyst Load 1 - 10 mol% Cu(I)For simple conjugations, 1-2 mol% is usually sufficient. For challenging substrates or dilute conditions, increasing the catalyst load to 5-10 mol% can be beneficial. The ligand-to-copper ratio is typically kept at 5:1 to protect biomolecules from oxidation.[15]
Solvent System H₂O/t-BuOH, H₂O/DMSO, DMFThe choice of solvent is critical for ensuring all reagents remain in solution. A 1:1 mixture of water and an organic co-solvent like t-butanol or DMSO is a common starting point. The reaction is known to have an accelerated rate in water.[3]
Temperature Room Temp to 60°CMost CuAAC reactions proceed rapidly at room temperature. If the reaction is sluggish, gentle heating can increase the rate. However, elevated temperatures can also increase the rate of side reactions.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Inactive catalyst (oxidized to Cu(II)) or poor reagent solubility.

    • Solution: Ensure the sodium ascorbate solution is freshly prepared. Degas solvents to remove oxygen. Try a different co-solvent system to improve solubility.

  • Formation of Side Products:

    • Cause: The primary side reaction is often the oxidative homocoupling (Glaser coupling) of the alkyne, forming a diyne.[1]

    • Solution: This is favored by the presence of oxygen and insufficient reducing agent. Using a slight excess of sodium ascorbate and maintaining an inert atmosphere (if necessary) can minimize this. The use of a stabilizing ligand also helps suppress side reactions.

Applications in Research and Development

The bifunctional nature of this compound opens up numerous strategic applications.

  • Fragment-Based Drug Discovery (FBDD): This molecule can be used as a core fragment. The alkyne is "clicked" to a library of azide-containing fragments, rapidly generating a diverse set of triazole-containing compounds for screening against biological targets like kinases or proteases.[5][7] The primary amine can be used to modulate solubility or as a vector for further optimization.

  • Bioconjugation and Chemical Probes: The alkyne can be conjugated to an azide-modified biomolecule (e.g., a protein or oligonucleotide containing an unnatural amino acid).[16][17] The remaining primary amine can then be used to attach a reporter tag, such as a fluorophore or biotin, enabling the creation of sophisticated chemical probes for imaging or affinity purification.[6]

  • Synthesis of Peptidomimetics: The 1,2,3-triazole ring is a well-established mimic of the trans-amide bond found in peptides, but it is resistant to enzymatic cleavage.[] This reagent can be incorporated into peptide sequences to create more stable and potent peptidomimetics.[18]

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Available at: [Link]

  • Ghattas, W., Bérubé, G. (2020). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 15(10), 1159-1175. Available at: [Link]

  • H. C. Kolb and K. B. Sharpless. (2003). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. Drug Discovery Today, 8(24), 1128-1137. Available at: [Link]

  • Ghattas, W., Bérubé, G. (2019). Recent applications of click chemistry in drug discovery. ResearchGate. Available at: [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. Available at: [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. Available at: [Link]

  • Lodo, R., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Inorganic Chemistry, 61(15), 5868–5878. Available at: [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]

  • Wikipedia. (n.d.). Click chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-amino-N-ethylacetamide hydrochloride. Available at: [Link]

  • Ang, X., et al. (2011). Click Chemistry in Peptide-Based Drug Design. Chemical Society Reviews, 40(8), 4346-4357. Available at: [Link]

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne-Azide "Click" Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68. Available at: [Link]

  • Jadhav, S. A., et al. (2017). Unnatural Amino Acid Derivatives through Click Chemistry: Synthesis of Triazolylalanine Analogues. Tetrahedron Letters, 58(32), 3149-3152. Available at: [Link]

Sources

protocols for bioconjugation with 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Bioconjugation with 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride

Introduction

This compound is a versatile heterobifunctional linker designed for advanced bioconjugation applications. Its structure uniquely combines two of the most powerful reactive groups in modern chemical biology: a primary amine and a terminal alkyne. This dual functionality allows for a two-pronged approach to covalently modifying biomolecules, enabling researchers to either introduce a clickable alkyne handle onto a target protein or peptide, or to utilize the amine for further derivatization.

The primary amine group serves as a classical nucleophile, readily participating in reactions such as amide bond formation with activated carboxylic acids (e.g., on proteins). The terminal alkyne is a key component for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a highly stable triazole linkage with an azide-modified molecule.[1][2] This reaction is prized for its high efficiency, specificity, and biocompatibility under mild, aqueous conditions.[3][4]

This guide provides a detailed overview of the reagent's properties and presents comprehensive, field-tested protocols for its application in protein labeling and modification. We will explore both direct amine-based conjugation to install an alkyne tag and the subsequent alkyne-based "click" reaction, providing the scientific rationale behind each step to ensure robust and reproducible outcomes.

Reagent Properties and Handling

The utility of this compound begins with a clear understanding of its chemical and physical characteristics.

Chemical Properties
PropertyValue
Molecular Formula C₁₀H₁₁ClN₂O
Molecular Weight 210.66 g/mol
Structure
Amine Group (-NH₂) : Nucleophilic handle for amide bond formation.
Alkyne Group (-C≡CH) : Reactive partner for azide-alkyne cycloaddition.
Hydrochloride Salt : Enhances solubility and stability.
The Role of the Hydrochloride Salt

The reagent is supplied as a hydrochloride salt, meaning the primary amine is protonated (R-NH₃⁺ Cl⁻). This form offers significant advantages:

  • Enhanced Water Solubility : The ionic nature of the salt greatly improves solubility in aqueous buffers common to bioconjugation.[5][6]

  • Increased Stability : Protonation of the amine prevents its undesired oxidation and increases the reagent's shelf-life compared to the free base form.[5]

Crucial Experimental Consideration : The primary amine must be in its deprotonated, nucleophilic state (R-NH₂) to react with electrophiles like activated esters (e.g., NHS-esters). Therefore, reactions involving the amine group must be conducted in a buffered solution at a pH slightly above the pKa of the amine (typically pH 7.5 - 8.5) or with the addition of a non-nucleophilic base to ensure a sufficient concentration of the free amine.[7]

Storage and Preparation
  • Storage : Store the solid reagent desiccated at -20°C.

  • Stock Solution : Prepare a stock solution (e.g., 10-100 mM) in an anhydrous organic solvent such as DMSO or DMF. Store this stock solution at -20°C, protected from moisture. Before use, allow the vial to warm to room temperature before opening to prevent condensation.

Strategy A: Amine-Directed Labeling to Install an Alkyne Handle

This primary application involves using the amine on the linker to attach the entire molecule to a biomolecule containing a carboxylic acid group. This is a common strategy for introducing a terminal alkyne onto proteins, which can then be used in subsequent click chemistry reactions. The most robust method for this is via carbodiimide chemistry, which activates the carboxyl groups on the protein (aspartic acid, glutamic acid, or the C-terminus) to react with the linker's primary amine.

Mechanism: EDC/NHS Chemistry
  • Activation : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with a carboxyl group on the protein to form a highly reactive but unstable O-acylisourea intermediate.

  • Stabilization : N-hydroxysuccinimide (NHS) is added to react with the intermediate, creating a more stable NHS-ester. This semi-stable ester is less susceptible to hydrolysis in aqueous solution, increasing the efficiency of the reaction with the amine.

  • Conjugation : The free amine of 2-amino-N-(3-ethynylphenyl)acetamide (after deprotonation) attacks the NHS-ester, displacing NHS and forming a stable amide bond.

Workflow for Protein Alkynylation

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation Protein Protein-COOH (Asp, Glu, C-Terminus) Activated_Protein Protein-CO-NHS (Activated NHS-Ester) Protein->Activated_Protein + EDC EDC EDC->Activated_Protein NHS NHS NHS->Activated_Protein Final_Product Alkyne-Tagged Protein Activated_Protein->Final_Product Amide Bond Formation Reagent Alkyne-Linker-NH₂ (Deprotonated) Reagent->Final_Product

Caption: Workflow for installing an alkyne handle onto a protein.

Detailed Protocol: Protein Labeling via EDC/NHS Chemistry

This protocol is a starting point for a typical antibody (~150 kDa). Optimization of reagent ratios may be required for different proteins.

Materials:

  • Protein of interest (e.g., IgG antibody) in a suitable buffer (e.g., MES or PBS, pH 6.0-7.5). Avoid amine-containing buffers like Tris.

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: PBS, pH 7.5-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification: Size-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns) or dialysis.

Procedure:

  • Buffer Exchange : Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Activation Buffer. Adjust protein concentration to 1-5 mg/mL.

  • Prepare Reagents : Immediately before use, prepare fresh solutions of EDC (10 mg/mL in water), NHS (10 mg/mL in water), and the alkyne linker (10-50 mM in DMSO).

  • Activation Step :

    • To the protein solution, add a 50-fold molar excess of EDC.

    • Immediately add a 50-fold molar excess of NHS.

    • Incubate at room temperature for 15-30 minutes.

    • Rationale: This two-step activation (adding EDC/NHS before the amine linker) minimizes EDC-mediated protein cross-linking.

  • Conjugation Step :

    • Add a 100 to 200-fold molar excess of the this compound stock solution to the activated protein.

    • Adjust the pH of the reaction to 7.5-8.0 by adding Reaction Buffer or a small amount of a non-nucleophilic base (e.g., 0.1 M sodium bicarbonate).

    • Rationale: A slightly basic pH ensures the linker's amine group is deprotonated and available for reaction.[7]

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching : Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes.

  • Purification : Remove excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization : Confirm successful conjugation via SDS-PAGE (slight mass shift) or, more accurately, by mass spectrometry (MALDI-TOF or ESI-MS).

Strategy B: Alkyne-Directed "Click" Chemistry (CuAAC)

This strategy is employed when the alkyne-tagged biomolecule (prepared as in Strategy A) is reacted with a molecule containing an azide group (e.g., an azide-modified fluorescent dye, biotin, or another protein).

Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient cycloaddition that forms a 1,4-disubstituted 1,2,3-triazole.[8] The reaction requires a catalytic amount of Copper(I). Since Copper(I) is unstable in aqueous solution, it is typically generated in situ from a Copper(II) source (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate.[9][10] To prevent damage to biomolecules from reactive oxygen species generated during the reaction and to improve reaction kinetics, a copper-chelating ligand like THPTA is often included.[4][9]

Workflow for CuAAC Reaction

G cluster_0 Catalyst System Alkyne_Protein Alkyne-Tagged Protein Final_Conjugate Final Conjugate (Stable Triazole Linkage) Alkyne_Protein->Final_Conjugate Azide_Cargo Azide-Modified Cargo (Dye, Drug, Biotin) Azide_Cargo->Final_Conjugate + CuSO4 CuSO₄ (Cu²⁺) CuSO4->Final_Conjugate Catalyst Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Final_Conjugate Ligand THPTA Ligand Ligand->Final_Conjugate

Caption: General workflow for a CuAAC "click" chemistry reaction.

Detailed Protocol: CuAAC Conjugation

This protocol describes the conjugation of an alkyne-tagged protein to an azide-modified small molecule (e.g., a fluorescent dye).

Materials:

  • Alkyne-tagged protein (from Strategy A) in an appropriate buffer (e.g., PBS).

  • Azide-modified cargo molecule (e.g., Azide-Fluor 488).

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • THPTA ligand stock solution (e.g., 50 mM in water).

  • Sodium Ascorbate stock solution (freshly prepared, 100 mM in water).

  • Purification supplies (as in Protocol 2.3).

Procedure:

  • Prepare Reaction Mixture : In a microcentrifuge tube, combine the alkyne-tagged protein (final concentration ~1-10 µM) and the azide-modified cargo (use a 3 to 10-fold molar excess over the protein). Adjust the total volume with buffer.

  • Prepare Catalyst Premix : In a separate tube, premix the CuSO₄ and THPTA ligand. For a final reaction concentration of 0.25 mM Copper, you would mix CuSO₄ and THPTA in a 1:5 molar ratio.[10]

    • Rationale: Premixing allows the ligand to chelate the copper, which increases its solubility and catalytic activity while protecting the protein.[4]

  • Initiate the Reaction :

    • Add the CuSO₄/THPTA premix to the protein/azide mixture.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.[10]

    • Rationale: Ascorbate reduces Cu(II) to the active Cu(I) catalytic species. It should be added last to start the reaction.[9]

  • Incubation : Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light if using a fluorescent dye.

  • Purification : Purify the final protein conjugate away from excess reagents using size-exclusion chromatography or dialysis.

  • Characterization : Analyze the final conjugate by SDS-PAGE (fluorescent scan if a dye was used), UV-Vis spectroscopy (to determine labeling efficiency), and mass spectrometry.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low/No Labeling in Strategy A - Inactive EDC/NHS (hydrolyzed).- Amine-containing buffer (e.g., Tris) quenching the reaction.- Reaction pH is too low, keeping the linker's amine protonated.- Use fresh, high-quality EDC and NHS.- Perform buffer exchange into an amine-free buffer like MES or PBS.- Ensure the conjugation step pH is between 7.5 and 8.0.
Protein Precipitation during CuAAC - Copper-mediated protein aggregation/oxidation.- High concentration of organic solvent from cargo stock.- Ensure a sufficient excess of THPTA ligand (5:1 ratio to copper) is used.[10]- Degas solutions to remove oxygen.- Keep the final concentration of organic solvent (e.g., DMSO) below 10%.
Low "Click" Efficiency in Strategy B - Oxidized/inactive sodium ascorbate.- Insufficient molar excess of azide cargo.- Inefficient alkyne labeling in the first step.- Always use a freshly prepared solution of sodium ascorbate.- Increase the molar excess of the azide cargo (up to 20x).- Confirm the presence of the alkyne handle on the protein via mass spectrometry before proceeding with the click reaction.

Conclusion

This compound is a powerful bifunctional tool that bridges classical amine chemistry with modern click chemistry. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can effectively install alkyne handles onto biomolecules and perform highly efficient and specific downstream conjugations. This strategic flexibility makes it an invaluable reagent for creating complex bioconjugates for applications ranging from diagnostics and imaging to the development of novel therapeutics like antibody-drug conjugates.[2]

References

  • Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy & Radiopharmaceuticals, 24(3), 289-302. [Link][1]

  • Shakya, P., & P. S., S. (2023). Unfolding Potential of Click Chemistry in Bioconjugation: A Review. WMO College, Muttil. [Link][2]

  • Mehak, K., Sharma, A., & Kumar, A. (2024). Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. RSC Advances, 14(13), 9037-9057. [Link][8]

  • McKitrick, T. R., et al. (2022). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry, 33(4), 528-543. [Link][3]

  • Pro-Adc. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Pro-Adc Website. [Link][11]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link][9]

  • Slevec, M., et al. (2025). Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation. Chemical Reviews. [Link][12]

  • McCombs, J. R., & Devaraj, N. K. (2015). Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids. Chemical Communications, 51(96), 17056-17059. [Link][13]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link][4]

  • Anonymous. (n.d.). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Springer Protocols. [Link][14]

  • Wang, H., et al. (2021). A Simple Approach to Bioconjugation at Diverse Levels: Metal-Free Click Reactions of Activated Alkynes with Native Groups of Biotargets without Prefunctionalization. ACS Applied Bio Materials, 4(1), 636-645. [Link][15]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link][10]

  • Musacchio, A. J., & Stephenson, C. R. J. (2018). Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. Accounts of Chemical Research, 51(12), 3059-3071. [Link][16]

  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs Website. [Link][17]

  • UK Meds Online. (2025). What is Hydrochloride? – Definition & Chemical Explained. UK Meds Online Blog. [Link][18]

  • Wikipedia. (n.d.). Hydrochloride. Wikipedia, The Free Encyclopedia. [Link][5]

  • Heemstra, J. M., et al. (2018). Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis. Bioconjugate Chemistry, 29(10), 3245-3250. [Link][19]

  • Vlahov, I. R., et al. (2016). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Bioconjugate Chemistry, 27(5), 1230-1240. [Link][20]

  • Chemistry Stack Exchange. (2012). Why are solid phase organics often conjugated to HCl?. Stack Exchange Network. [Link][6]

  • Yaffe, O., et al. (2012). Formation of amine groups on the surface of GaN: A method for direct biofunctionalization. Applied Physics Letters, 100(8). [Link][21]

  • Reddit. (2014). Why are salts of hydrochloric acid and organic bases called "hydrochlorides" instead of "chlorides"?. r/askscience. [Link][22]

  • U.S. Patent No. US20070042109A1. (2007). Conversion of amine- to carboxyl groups on solid surfaces. Google Patents. [23]

  • Taylor & Francis. (n.d.). Hydrochloride – Knowledge and References. Taylor & Francis Website. [Link][7]

  • Twomey, K., et al. (2020). A Facile Method for the Non-Covalent Amine Functionalization of Carbon-Based Surfaces for Use in Biosensor Development. Chemosensors, 8(3), 83. [Link][24]

  • LibreTexts Chemistry. (2022). 20.5: Amines and Amides. LibreTexts. [Link][25]

Sources

Application Note: 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride as a Versatile Chemical Probe for Bioorthogonal Labeling and Target Identification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-amino-N-(3-ethynylphenyl)acetamide hydrochloride is an innovative chemical probe designed for the exploration of complex biological systems. Its structure incorporates a terminal alkyne (ethynyl) group, a key functional handle for bioorthogonal chemistry, specifically for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". This acetamide-based probe offers a strategic advantage for researchers aiming to identify and validate novel drug targets, profile enzyme activities, or visualize cellular components with high specificity and minimal perturbation of native biological processes.

The core utility of this probe lies in its ability to be metabolically or covalently incorporated into biomolecules of interest. The exposed ethynyl group then serves as a versatile anchor for the attachment of reporter tags, such as fluorophores for imaging or biotin for affinity purification and subsequent identification by mass spectrometry. This application note provides a comprehensive guide, including detailed protocols and theoretical background, for the effective use of this compound in cellular and biochemical assays.

Principle of Action: Bioorthogonal Chemistry

The effectiveness of this compound as a chemical probe is rooted in the principles of bioorthogonal chemistry. The terminal alkyne is exceptionally stable in biological environments and does not react with endogenous functional groups found in proteins, nucleic acids, or lipids. Its specific reactivity is unleashed in the presence of an azide-containing reporter molecule through click chemistry.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This highly efficient reaction involves the use of a copper(I) catalyst to covalently link the alkyne on the probe with an azide on a reporter molecule, forming a stable triazole ring. This method is highly robust and offers fast reaction kinetics, making it ideal for a wide range of applications, including in cell lysates and fixed cells.

CuAAC_Mechanism cluster_reactants Reactants Probe Probe-Alkyne (2-amino-N-(3-ethynylphenyl)acetamide) Catalyst Cu(I) Catalyst Probe->Catalyst Reporter Reporter-Azide (e.g., Biotin-Azide) Reporter->Catalyst Product Labeled Biomolecule (Stable Triazole Linkage) Catalyst->Product Covalent Bond Formation

Figure 1: Conceptual workflow of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For live-cell imaging and applications where the cytotoxicity of copper is a concern, SPAAC provides an excellent alternative. This reaction utilizes a strained cyclooctyne (e.g., DBCO, DIBO) conjugated to the reporter molecule, which reacts spontaneously with azides without the need for a catalyst. While the provided probe is alkyne-based (for reaction with azide reporters), the principle of SPAAC is a cornerstone of modern bioorthogonal chemistry.

Applications & Experimental Design

The versatility of this compound allows for its use in a variety of experimental workflows. The primary application is in activity-based protein profiling (ABPP) and target identification studies. The probe's scaffold may allow it to bind non-covalently or covalently to the active site of specific enzymes, leading to their selective labeling.

Experimental Workflow: Target Identification

A typical workflow for identifying the cellular targets of this probe involves three key stages: labeling, enrichment, and identification.

Target_ID_Workflow A Step 1: Cellular Labeling Treat live cells or lysate with 2-amino-N-(3-ethynylphenyl)acetamide HCl B Step 2: Click Chemistry Ligate a biotin-azide reporter tag to the alkyne-labeled proteins via CuAAC A->B C Step 3: Affinity Purification Enrich biotinylated proteins using streptavidin-coated beads B->C D Step 4: Proteomic Analysis Elute, digest, and identify enriched proteins by LC-MS/MS C->D

Figure 2: Workflow for proteomic identification of probe-labeled targets.

Detailed Protocols

Disclaimer: These protocols are generalized starting points. Optimization of probe concentration, incubation times, and reagent concentrations is highly recommended for each specific cell line and experimental setup.

Protocol 1: In-Cell Protein Labeling

This protocol describes the labeling of target proteins in live, cultured mammalian cells.

Materials:

  • This compound (Probe)

  • Mammalian cells of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • DMSO (for stock solution)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the probe in sterile DMSO. Store at -20°C.

  • Cell Plating: Plate cells in a suitable format (e.g., 6-well or 10 cm plates) and grow to 70-80% confluency.

  • Probe Treatment:

    • Dilute the 10 mM probe stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration. We recommend starting with a concentration range of 1-10 µM.

    • Aspirate the old medium from the cells and replace it with the probe-containing medium.

    • Include a vehicle control (medium with an equivalent amount of DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with cold PBS to remove any unbound probe.

    • Lyse the cells directly in the plate using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the labeled proteome.

Protocol 2: Click Chemistry (CuAAC) and Biotinylation

This protocol details the attachment of a biotin tag to the alkyne-labeled proteins in the cell lysate.

Materials:

  • Probe-labeled cell lysate (from Protocol 4.1)

  • Biotin-Azide (e.g., PEG4-Biotin-Azide)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • SDS (Sodium dodecyl sulfate)

Procedure:

  • Prepare Click-&-Go™ Reagent Mix: Prepare the following reagents immediately before use. Note: Add in the specified order to prevent premature copper reduction.

    • Biotin-Azide: 10 mM stock in DMSO.

    • TCEP: 50 mM stock in water.

    • TBTA: 10 mM stock in DMSO.

    • CuSO₄: 50 mM stock in water.

  • Reaction Assembly: In a microcentrifuge tube, combine the following for a 1 mL final reaction volume:

    • ~1 mg of probe-labeled protein lysate.

    • Add Biotin-Azide to a final concentration of 100 µM.

    • Add TCEP to a final concentration of 1 mM.

    • Add TBTA to a final concentration of 100 µM.

    • Vortex briefly.

    • Add CuSO₄ to a final concentration of 1 mM.

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle rotation.

  • Protein Precipitation (Optional but Recommended): Precipitate the protein to remove excess click chemistry reagents. A methanol/chloroform precipitation is effective.

Protocol 3: Affinity Purification of Labeled Proteins

This protocol describes the enrichment of biotinylated proteins using streptavidin beads.

Materials:

  • Biotinylated lysate (from Protocol 4.2)

  • Streptavidin-agarose beads or magnetic beads

  • Wash Buffer (e.g., 0.1% SDS in PBS)

  • Elution Buffer (e.g., 2% SDS, 50 mM Tris-HCl, pH 7.5, with 10 mM DTT)

Procedure:

  • Bead Equilibration: Wash the streptavidin beads three times with an appropriate buffer (e.g., RIPA buffer).

  • Binding: Add the biotinylated lysate to the equilibrated beads and incubate for 1-2 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Discard the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins. A common wash series is:

      • 2x with 1% SDS in PBS.

      • 2x with 8 M urea in 100 mM Tris-HCl, pH 8.0.

      • 2x with PBS.

  • Elution: Elute the bound proteins by resuspending the beads in elution buffer and heating at 95°C for 10 minutes.

The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or on-bead digestion for mass spectrometry.

Data Interpretation & Quantitative Analysis

ParameterRecommended Starting RangePurpose & Considerations
Probe Concentration 1 - 25 µMHigher concentrations may lead to off-target effects or cytotoxicity. A dose-response curve is recommended.
Incubation Time 30 min - 6 hoursDependent on the rate of metabolic incorporation or covalent binding. Time-course experiments are advised.
Biotin-Azide Conc. 50 - 200 µMEnsure a stoichiometric excess to drive the click reaction to completion.
Cu(I) Catalyst Conc. 0.5 - 1 mMHigher concentrations can lead to protein aggregation. TBTA ligand is crucial for protecting proteins.

For mass spectrometry-based identification, quantitative proteomics approaches such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture) or TMT (Tandem Mass Tags) can be integrated to distinguish specific targets from non-specifically bound proteins. A successful experiment will show significant enrichment of specific proteins in the probe-treated sample compared to the vehicle control.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3+2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046-15047. [Link]

experimental design for in vitro assays with 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the In Vitro Characterization of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride: From General Viability to Mechanistic Insight

Introduction: Charting a Course for a Novel Chemical Entity

The compound this compound represents a novel chemical entity with potential applications in drug discovery and development. Its core acetamide scaffold is present in a wide range of biologically active molecules, including kinase inhibitors, ion channel modulators, and neuroprotective agents.[1][2][3][4] The presence of an ethynylphenyl group suggests a potential for specific molecular interactions that warrant a thorough investigation.

This document provides a comprehensive, strategy-driven guide for the initial in vitro characterization of this compound. As its specific biological target is not yet defined in public literature, we present a logical, tiered approach that a researcher can follow. This guide begins with foundational cytotoxicity screening, progresses to elucidating the mechanism of action if cytotoxic effects are observed, and outlines a strategy for target deconvolution and functional characterization. The protocols herein are designed to be robust and self-validating, providing a solid framework for assessing the biological potential of this and other novel small molecules.[5][6]

Part 1: Foundational Assays - Compound Handling and Cytotoxicity Profiling

Before any functional or mechanistic study, it is critical to establish the fundamental parameters of compound solubility and its general effect on cell viability. This initial phase determines the effective concentration range for all subsequent experiments and identifies any broad cytotoxic effects.

Compound Preparation and Quality Control

Accurate and reproducible results begin with proper handling of the test compound. Inconsistent solubility or compound precipitation can be a major source of experimental artifacts.[7][8]

Protocol 1: Stock Solution Preparation and Media Solubility Test

  • Primary Stock Solution: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) of this compound in 100% dimethyl sulfoxide (DMSO). DMSO is a common solvent for novel compounds, but the final concentration in cell culture media should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[7]

  • Vortex and Inspect: Vortex the solution thoroughly until the compound is fully dissolved. Visually inspect for any precipitate against a light source. If necessary, gentle warming in a water bath (37°C) may aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solution Solubility Check: Prepare the highest desired concentration of the compound in your chosen cell culture medium. Incubate for 1-2 hours at 37°C in a CO2 incubator. After incubation, inspect the solution under a microscope for any signs of precipitation. This confirms the compound's solubility limit under assay conditions.

General Cytotoxicity Screening

The first biological assessment should be a general cytotoxicity assay across a panel of cell lines. This helps determine the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%.[9][10] A cell line panel should ideally include both cancerous and non-cancerous lines to reveal any potential for cancer-specific effects.

Protocol 2: Cell Viability Assessment using a Resazurin-Based Assay

This protocol uses the metabolic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by viable cells as an indicator of overall cell health.

  • Cell Seeding: Plate cells in a 96-well clear-bottom black plate at a pre-optimized density and allow them to adhere overnight. Optimal seeding density is crucial for a good assay window.[11]

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. A common starting range is a 10-point, 3-fold dilution series starting from 100 µM.

  • Controls: Include the following controls on every plate:

    • Vehicle Control: Cells treated with the same final concentration of DMSO as the highest compound concentration.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM staurosporine) to ensure the assay can detect cell death.

    • Media Blank: Wells containing only culture medium and the assay reagent to measure background signal.

  • Incubation: Remove the old media from the cells and add the compound-containing media. Incubate for a relevant period (e.g., 24, 48, or 72 hours). A time-course experiment is recommended for initial characterization.[12]

  • Reagent Addition: Add the resazurin-based viability reagent (e.g., alamarBlue™, PrestoBlue™) to each well according to the manufacturer's instructions (typically 10% of the well volume).

  • Signal Detection: Incubate for 1-4 hours at 37°C, protected from light. Measure fluorescence on a plate reader with the appropriate excitation and emission wavelengths (e.g., ~560 nm Ex / ~590 nm Em).

  • Data Analysis:

    • Subtract the average signal from the media blank wells from all other wells.

    • Normalize the data by setting the average of the vehicle control wells to 100% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (four-parameter variable slope) to fit the dose-response curve and calculate the IC50 value.[13]

Data Presentation: Cytotoxicity Profile

Cell LineTypeIncubation Time (h)IC50 (µM)
MCF-7Breast Cancer24
48
72
A549Lung Cancer24
48
72
HEK293Non-cancerous24
48
72

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_read Readout & Analysis prep_compound Prepare Compound Stock (DMSO) serial_dilute Perform Serial Dilution prep_compound->serial_dilute seed_cells Seed Cells in 96-Well Plate add_treatment Treat Cells (24-72h) seed_cells->add_treatment serial_dilute->add_treatment add_reagent Add Viability Reagent add_treatment->add_reagent read_plate Measure Fluorescence add_reagent->read_plate analyze_data Normalize & Plot Data read_plate->analyze_data calc_ic50 Calculate IC50 analyze_data->calc_ic50

Caption: Workflow for determining the IC50 value of a novel compound.

Part 2: Elucidating the Mechanism of Cell Death

If the initial screening reveals significant cytotoxicity (i.e., a low micromolar IC50), the next logical step is to determine the mode of cell death. The primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury). This information provides critical mechanistic clues.

Protocol 3: Apoptosis vs. Necrosis Discrimination by Flow Cytometry

This assay uses Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, and a viability dye like propidium iodide (PI), which only enters cells with compromised membranes (late apoptosis/necrosis).

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at concentrations around its IC50 and 5x IC50 for 24-48 hours.

  • Controls:

    • Unstained Cells: For setting baseline fluorescence.

    • Vehicle-Treated Cells: Negative control.

    • Apoptosis Inducer: Positive control for apoptosis (e.g., staurosporine).

    • Necrosis Inducer: Positive control for necrosis (e.g., heat shock at 56°C for 30 min).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately by flow cytometry.

    • Live Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

    • Necrotic Cells: Annexin V-negative and PI-positive.

Protocol 4: Caspase-3/7 Activation Assay

To confirm that apoptosis is occurring via the canonical caspase cascade, a direct measurement of executioner caspase activity is essential.[14]

  • Assay Setup: Plate cells in a 96-well white-walled plate and treat as described in Protocol 2.

  • Reagent Addition: After the treatment period, add a luminogenic caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) directly to the wells. This reagent contains a proluminescent substrate that is cleaved by active caspase-3/7, releasing a substrate for luciferase.

  • Incubation: Incubate at room temperature for 1-2 hours as per the manufacturer's instructions.

  • Signal Detection: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-change in caspase activity.

Decision Pathway: From Cytotoxicity to Mechanism

G start Perform Cytotoxicity Assay (Protocol 2) is_toxic Is Compound Cytotoxic? (Low µM IC50) start->is_toxic no_tox Proceed to Target Deconvolution (Part 3) is_toxic->no_tox No yes_tox Investigate Mechanism of Death is_toxic->yes_tox Yes apoptosis_assay Annexin V / PI Staining (Protocol 3) yes_tox->apoptosis_assay caspase_assay Caspase-3/7 Assay (Protocol 4) apoptosis_assay->caspase_assay If Apoptotic result Characterize as Apoptosis Inducer or Necrotic Agent apoptosis_assay->result If Necrotic caspase_assay->result

Caption: Logic diagram for characterizing the effects of a novel compound.

Part 3: Target Deconvolution and Functional Assays

If the compound is not broadly cytotoxic at reasonable concentrations (e.g., IC50 > 30 µM), it may have a more specific, non-lethal biological function. The goal then shifts to identifying its molecular target and characterizing its functional effect. Cell-based assays are more physiologically relevant for this initial phase than biochemical assays.[15][16][17]

Strategy 1: Broad Target Class Screening

Given the acetamide scaffold, a logical first step is to screen against common targets for this chemotype.

  • Kinase Panel Screening: A highly effective approach is to use a commercial service to screen the compound against a large panel of hundreds of human kinases. This can rapidly identify potential kinase targets and provide initial selectivity data.[18]

  • Ion Channel Screening: Based on related structures, screening against a panel of ion channels, particularly potassium channels, could also be a fruitful avenue.[2]

Strategy 2: Phenotypic Screening

If a target class is not obvious, phenotypic assays can reveal a compound's functional effect on whole cells.

Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining

This protocol determines if the compound causes cells to arrest at a specific phase of the cell cycle, a hallmark of many anti-cancer agents.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at non-cytotoxic concentrations for a duration equivalent to one cell cycle (e.g., 24 hours for HeLa cells).

  • Cell Harvesting: Harvest cells, wash with PBS, and fix by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove ethanol. Resuspend the pellet in a PBS solution containing Propidium Iodide (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell. This allows for quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 6: General Biochemical Enzyme Inhibition Assay (Template)

Once a putative enzyme target is identified (e.g., from a kinase screen), a direct biochemical assay is required to confirm inhibition and determine the biochemical IC50.[19]

  • Assay Principle: This is a template protocol that must be adapted for a specific enzyme. The general principle involves combining the enzyme, its substrate, and the inhibitor, then measuring the formation of a product.

  • Reagents:

    • Purified recombinant enzyme.

    • Substrate (natural or surrogate).

    • Assay buffer (optimized for pH, ionic strength, and cofactors for the specific enzyme).

    • Detection reagent (e.g., an antibody for a phosphorylated product, or a reagent that produces a colorimetric or fluorescent signal).

  • Assay Conditions: For competitive inhibitors, it is crucial to run the reaction with the substrate concentration at or below its Michaelis-Menten constant (Km).[19][20]

  • Procedure:

    • Add assay buffer to the wells of a microplate (e.g., 384-well).

    • Add serial dilutions of the compound.

    • Add the enzyme and incubate for a short period (e.g., 15-30 minutes) to allow the compound to bind.

    • Initiate the reaction by adding the substrate.

    • Allow the reaction to proceed for a defined time under linear-rate conditions.

    • Stop the reaction and add the detection reagent.

    • Read the signal on a plate reader.

  • Data Analysis: Plot the percent inhibition versus the log of the inhibitor concentration and fit the curve using non-linear regression to determine the biochemical IC50.

Target Deconvolution Strategy

G cluster_screening Broad Screening start Compound is NOT broadly cytotoxic kinase_screen Kinase Panel Screen start->kinase_screen pheno_screen Phenotypic Screen (e.g., Cell Cycle) start->pheno_screen target_hit Putative Target Class Identified? kinase_screen->target_hit pheno_screen->target_hit biochem_assay Confirm with Biochemical Assay (Protocol 6) target_hit->biochem_assay Yes further_studies Proceed to Advanced Studies (e.g., SAR, In Vivo) target_hit->further_studies No, but Phenotype Observed calc_biochem_ic50 Determine Biochemical IC50 biochem_assay->calc_biochem_ic50 calc_biochem_ic50->further_studies

Caption: A strategic workflow for identifying the target of a non-cytotoxic compound.

Troubleshooting Common In Vitro Assay Issues

IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; "Edge effects" in the microplate.[7][21]Ensure a homogenous single-cell suspension before plating; Use calibrated pipettes and reverse pipetting for viscous liquids; Fill perimeter wells with sterile PBS or media and do not use them for experimental data.[21]
Low Assay Signal (e.g., in Viability Assay) Too few cells seeded; Insufficient incubation time with detection reagent; Cell line has low metabolic activity.[7]Optimize cell seeding density through a titration experiment; Increase incubation time with the reagent (e.g., up to 4 hours for resazurin); Switch to a more sensitive assay format.
Compound Precipitation Compound solubility limit exceeded in aqueous media; Interaction with media components.[7]Perform a solubility test (Protocol 1) to determine the maximum usable concentration; Reduce serum concentration in the media during the assay if it is suspected to cause precipitation.
Cellular IC50 >> Biochemical IC50 Poor cell permeability of the compound; Compound is actively exported from the cell by efflux pumps; Compound is metabolized into an inactive form within the cell.[22]These are complex issues. Consider using cell lines that lack specific efflux pumps or perform further medicinal chemistry to improve permeability (Structure-Activity Relationship studies).

References

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • BiochemSphere. (2025). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Al-Ali, H., et al. (2021). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PubMed Central. [Link]

  • Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • Oreate AI Blog. (2025). Understanding IC50: A Comprehensive Guide to Calculation. [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. [Link]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]

  • ResearchGate. (2016). How do analyze your IC50 results for a newly designed drugs?. [Link]

  • National Institutes of Health. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]

  • Biocompare. (2022). Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development. [Link]

  • Nelson Labs. (2022). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]

  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

  • PubMed. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. [Link]

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. [Link]

  • National Institutes of Health. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. [Link]

  • Taylor & Francis Online. (n.d.). Full article: Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation. [Link]

  • Autech Scientific. (n.d.). 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. [Link]

  • National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

  • PubChem. (n.d.). 2-amino-N-ethylacetamide hydrochloride. [Link]

  • ACS Applied Bio Materials. (n.d.). The Experimentalist's Guide to Machine Learning for Small Molecule Design. [Link]

  • PubChem. (n.d.). Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]-. [Link]

  • PubMed. (2020). 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects. [Link]

  • PubMed. (1995). Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • PubMed. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. [Link]

  • MDPI. (n.d.). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. [Link]

  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

  • PubChem. (n.d.). 2-amino-N-(3-chloro-2-methylphenyl)acetamide. [Link]

  • National Institutes of Health. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. [Link]

  • PubMed. (2012). 2-Amino-N-[3-(2-chloro-benzo-yl)-5-ethyl-thio-phen-2-yl]acetamide. [Link]

  • PubMed Central. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride (TH588)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Oxidative Stress in Cancer with TH588, a Potent MTH1 Inhibitor

Cancer cells exhibit a state of heightened oxidative stress, characterized by elevated levels of reactive oxygen species (ROS) due to their increased metabolic rate and oncogenic signaling.[1][2] While this increased ROS can drive tumor progression, it also creates a vulnerability. ROS can oxidize deoxynucleotide triphosphates (dNTPs), the building blocks of DNA, leading to mutations and DNA damage if incorporated into the genome. To counteract this, cancer cells often upregulate the enzyme MutT Homologue-1 (MTH1), encoded by the NUDT1 gene.[3][4] MTH1 is a nucleotide-sanitizing enzyme that hydrolyzes oxidized dNTPs, such as 8-oxo-dGTP, preventing their incorporation into DNA and thereby averting cell death.[4][5] This reliance of cancer cells on MTH1 for survival makes it a promising therapeutic target.[6]

2-amino-N-(3-ethynylphenyl)acetamide hydrochloride, commonly known as TH588, is a first-in-class, potent, and selective inhibitor of the MTH1 enzyme, with an in vitro IC50 of approximately 5 nM.[7][8] By inhibiting MTH1, TH588 allows for the accumulation of oxidized dNTPs, which are then incorporated into the DNA of replicating cancer cells. This leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.[9][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of TH588 in a variety of cell-based assays to probe its anticancer effects. The protocols detailed below are designed to be self-validating and are grounded in established scientific principles.

Mechanism of Action of TH588

The primary mechanism of action of TH588 is the inhibition of the MTH1 enzyme. In cancer cells with high levels of ROS, this inhibition leads to a cascade of events culminating in cell death.

TH588_Mechanism_of_Action cluster_0 Cancer Cell High_ROS High Reactive Oxygen Species (ROS) dNTPs dNTP Pool High_ROS->dNTPs Oxidation Oxidized_dNTPs Oxidized dNTPs (e.g., 8-oxo-dGTP) dNTPs->Oxidized_dNTPs MTH1 MTH1 Enzyme Oxidized_dNTPs->MTH1 Hydrolysis DNA_Replication DNA Replication Oxidized_dNTPs->DNA_Replication Incorporation MTH1->dNTPs Sanitization DNA_Damage DNA Damage & Strand Breaks DNA_Replication->DNA_Damage Cell_Death Apoptosis/ Cell Death DNA_Damage->Cell_Death TH588 TH588 TH588->MTH1 Inhibition

Figure 1: Mechanism of TH588 Action. In cancer cells with high ROS, dNTPs are oxidized. MTH1 normally sanitizes this pool, but TH588 inhibits MTH1, leading to the incorporation of oxidized dNTPs into DNA, causing DNA damage and cell death.

Experimental Protocols

The following protocols are foundational for characterizing the cellular effects of TH588. It is crucial to include appropriate controls, such as vehicle-treated cells (e.g., DMSO) and positive controls for each assay where applicable.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent effect of TH588 on cancer cell proliferation and survival.

Recommended Cell Lines:

  • SW480 (colorectal carcinoma)

  • HCT116 (colorectal carcinoma)

  • U2OS (osteosarcoma)

  • MCF-7 (breast adenocarcinoma)[7]

Table 1: Reported IC50 Values of TH588 in Various Cancer Cell Lines

Cell LineCancer TypeReported IC50 (µM)Citation(s)
U2OSOsteosarcoma1.38[7]
HeLaCervical Cancer0.83[7]
MDA-MB-231Breast Cancer1.03[7]
MCF-7Breast Cancer1.08[7]
SW480Colorectal Cancer1.72[7]
SW620Colorectal Cancer0.8[7]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures ATP levels as an indicator of metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of TH588 in complete growth medium. A suggested starting concentration range is 0.1 µM to 50 µM. Remove the old medium and add 100 µL of the TH588-containing medium to the respective wells. Include vehicle control wells (e.g., DMSO at the same final concentration as in the highest TH588 dose).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using non-linear regression analysis.

DNA Damage Assessment: γH2AX Immunofluorescence Staining

The phosphorylation of histone H2AX at serine 139 (γH2AX) is a sensitive biomarker for DNA double-strand breaks.[11][12]

gH2AX_Workflow Start Start: Seed Cells on Coverslips Treat Treat with TH588 (e.g., 24-72 hours) Start->Treat Fix Fix with 4% Paraformaldehyde Treat->Fix Permeabilize Permeabilize with Triton X-100 Fix->Permeabilize Block Block with BSA or Serum Permeabilize->Block Primary_Ab Incubate with anti-γH2AX Primary Antibody Block->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Mount Mount with DAPI-containing Mounting Medium Secondary_Ab->Mount Image Image with Fluorescence Microscope Mount->Image Analyze Quantify γH2AX Foci per Nucleus Image->Analyze

Figure 2: Workflow for γH2AX Immunofluorescence Staining. This diagram outlines the key steps for detecting DNA double-strand breaks using γH2AX staining.

Protocol:

  • Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with TH588 at concentrations around the IC50 value for 24 to 72 hours. Include a vehicle control and a positive control (e.g., treatment with a known DNA damaging agent like etoposide).

  • Fixation and Permeabilization:

    • Wash cells twice with ice-cold PBS.

    • Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate with a primary antibody against γH2AX (e.g., anti-phospho-histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBST.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a fluorescence microscope.

  • Analysis: Quantify the number of γH2AX foci per nucleus. A significant increase in foci in TH588-treated cells compared to the control indicates the induction of DNA double-strand breaks.

Cell Cycle Analysis by Propidium Iodide Staining

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13] TH588-induced DNA damage is expected to cause cell cycle arrest, typically at the G2/M checkpoint.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with TH588 at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 to 48 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.

    • Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of a solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[14][15]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[16]

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Detection by Annexin V and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[19][20] Propidium iodide is a membrane-impermeant dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[21]

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with TH588 as described for the cell cycle analysis.

  • Cell Harvesting: Collect both floating and adherent cells as described previously.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Troubleshooting and Considerations for TH588

  • Off-Target Effects: It is important to note that some studies have reported off-target effects of TH588, particularly on microtubule dynamics at higher concentrations.[22][23] This can also lead to cytotoxicity. To confirm that the observed effects are due to MTH1 inhibition, consider the following:

    • Use MTH1 knockdown or knockout cell lines as controls.

    • Compare the effects of TH588 with other structurally distinct MTH1 inhibitors.[24][25][26]

  • Compound Solubility and Stability: TH588 is typically dissolved in DMSO to prepare a stock solution. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare fresh dilutions from the stock for each experiment.

  • Assay Variability: Cell-based assays can be subject to variability.[27][28] To ensure reproducibility, maintain consistent cell culture conditions, use cells within a low passage number, and perform experiments in at least triplicate.

Conclusion

This compound (TH588) is a valuable tool for investigating the role of MTH1 in cancer biology and for exploring the therapeutic potential of MTH1 inhibition. The detailed protocols provided in this application note offer a robust framework for characterizing the effects of TH588 on cell viability, DNA damage, cell cycle progression, and apoptosis. By carefully considering the mechanism of action and potential off-target effects, researchers can generate reliable and insightful data to advance the field of cancer drug discovery.

References

  • Bai, L., et al. "Cancer Metabolism: The Role of ROS in DNA Damage and Induction of Apoptosis in Cancer Cells." MDPI, 2023. [Link].

  • Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. Accessed January 19, 2026. [Link].

  • Bonassi, S., et al. "γH2AX as a marker of DNA double strand breaks and genomic instability in human population studies." Mutation Research/Reviews in Mutation Research, vol. 753, no. 1, 2013, pp. 1-9. [Link].

  • Laurent, A., et al. "The role of reactive oxygen species and metabolism on cancer cells and their microenvironment." Seminars in Cancer Biology, vol. 25, 2014, pp. 26-34. [Link].

  • Boster Biological Technology. "Annexin V PI Staining Guide for Apoptosis Detection." Accessed January 19, 2026. [Link].

  • Cheung, E. C., & Vousden, K. H. "Reactive oxygen species in cancer: Current findings and future directions." Cancer Science, vol. 113, no. 11, 2022, pp. 3945-3956. [Link].

  • Cell Cycle Analysis by Propidium Iodide Staining. University College London. Accessed January 19, 2026. [Link].

  • Redon, C. E., et al. "γ-H2AX as a biomarker for DNA double-strand breaks in ecotoxicology." Ecotoxicology and Environmental Safety, vol. 105, 2014, pp. 13-21. [Link].

  • Kinner, A., et al. "Gamma-H2AX - a novel biomarker for DNA double-strand breaks." Semantic Scholar, 2008. [Link].

  • Li, Y., et al. "Dual Role of Reactive Oxygen Species and their Application in Cancer Therapy." ResearchGate, 2022. [Link].

  • Moloney, J. N., & Cotter, T. G. "Oxidative Stress in Cancer Cell Metabolism." PMC, 2018. [Link].

  • Kinner, A., et al. "γ-H2AX in recognition and signaling of DNA double-strand breaks in the context of chromatin." Nucleic Acids Research, vol. 36, no. 17, 2008, pp. 5678-5694. [Link].

  • DAWINBIO. "Annexin V staining protocol for apoptosis." Accessed January 19, 2026. [Link].

  • Wikipedia. "Cell cycle analysis." Accessed January 19, 2026. [Link].

  • Lakshmanan, I., & Batra, S. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." Bio-protocol, vol. 3, no. 6, 2013, e1010. [Link].

  • DNA Cell Cycle Analysis with PI. University of Rochester Medical Center. Accessed January 19, 2026. [Link].

  • Meyer, F., et al. "Phosphorylated H2Ax is not an unambiguous marker for DNA double strand breaks." Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, vol. 1869, no. 2, 2018, pp. 108-120. [Link].

  • Pett, C., et al. "Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation." Journal of Medicinal Chemistry, vol. 63, no. 15, 2020, pp. 8104-8123. [Link].

  • Ali, A., et al. "Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option." Frontiers in Pharmacology, vol. 14, 2023. [Link].

  • Rai, P. "Mechanisms of MTH1 Inhibition-Induced DNA Strand Breaks: The Slippery Slope From the Oxidized Nucleotide Pool to Genotoxic Damage." DNA Repair, vol. 76, 2019, pp. 78-86. [Link].

  • Rai, P., & Sobol, R. W. "Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage." DNA Repair, vol. 76, 2019, pp. 78-86. [Link].

  • Role of MTH1 in Oxidative Stress and Therapeutic Targeting of Cancer. ResearchGate, 2023. [Link].

  • Warpman Berglund, U., et al. "Validation and development of MTH1 inhibitors for treatment of cancer." Annals of Oncology, vol. 27, no. 12, 2016, pp. 2275-2283. [Link].

  • Page, B. D., et al. "Enhancing Repair of Oxidative DNA Damage with Small Molecule Activators of MTH1." ACS Chemical Biology, vol. 10, no. 8, 2015, pp. 1800-1811. [Link].

  • Warpman Berglund, U., et al. "Validation and development of MTH1 inhibitors for treatment of cancer." Annals of Oncology, vol. 27, no. 12, 2016, pp. 2275-2283. [Link].

  • Validation and development of MTH1 inhibitors for treatment of cancer. DiVA, 2016. [Link].

  • Warpman Berglund, U., et al. "Validation and development of MTH1 inhibitors for treatment of cancer." ResearchGate, 2016. [Link].

  • Norberg, E., et al. "Development and validation of method for TH588 and TH287, potent MTH1 inhibitors and new anti-cancer agents, for pharmacokinetic studies in mice plasma." Journal of Pharmaceutical and Biomedical Analysis, vol. 128, 2016, pp. 1-8. [Link].

  • Das, I., et al. "MTH1 Inhibitor TH588 Disturbs Mitotic Progression and Induces Mitosis-Dependent Accumulation of Genomic 8-oxodG." Cancer Research, vol. 80, no. 17, 2020, pp. 3530-3541. [Link].

  • Gad, H., et al. "Potent and Selective Inhibitors of MTH1 Probe Its Role in Cancer Cell Survival." Journal of Medicinal Chemistry, vol. 57, no. 19, 2014, pp. 8135-8148. [Link].

  • Ali, A., et al. "Role of MTH1 in oxidative stress and therapeutic targeting of cancer." PubMed Central, 2023. [Link].

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. Accessed January 19, 2026. [Link].

  • Klein, D., et al. "The presumed MTH1-inhibitor TH588 sensitizes colorectal carcinoma cells to ionizing radiation in hypoxia." BMC Cancer, vol. 18, no. 1, 2018, p. 1190. [Link].

  • Table S3 IC50 values of 126−165 against cancer and normal cell lines... The Royal Society of Chemistry. Accessed January 19, 2026. [Link].

  • Table S2 IC50 values of 50−125 against cancer and normal cell lines... The Royal Society of Chemistry. Accessed January 19, 2026. [Link].

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Spandidos Publications. Accessed January 19, 2026. [Link].

  • IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... ResearchGate. Accessed January 19, 2026. [Link].

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube, 2021. [Link].

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC. Accessed January 19, 2026. [Link].

Sources

The Alkyne Moiety in Drug Design: Application Notes for 2-Amino-N-(3-ethynylphenyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Integration of the Ethynyl Group in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of specific functional groups can profoundly influence the pharmacological profile of a lead compound. Among these, the ethynyl group (–C≡CH) has emerged as a "privileged" structural motif, valued for its unique electronic and steric properties.[1][2] This guide focuses on the medicinal chemistry applications of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride, a scaffold that marries the versatile N-phenylacetamide core with a strategically positioned terminal alkyne. While direct literature on this specific hydrochloride salt is sparse, a comprehensive analysis of its constituent parts provides a robust framework for its potential applications, synthesis, and evaluation.

The N-phenylacetamide scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents with activities spanning analgesic, anti-inflammatory, antimicrobial, and anticancer domains.[3][4] The introduction of an ethynyl substituent onto the phenyl ring offers several advantages in drug design. It can act as a bioisosteric replacement for other functional groups, such as halogens, potentially improving metabolic stability and target engagement.[5] The terminal alkyne can also participate in hydrogen bonding and other non-covalent interactions within a target's active site, enhancing binding affinity and selectivity.[6] Furthermore, the ethynyl group serves as a valuable synthetic handle for further molecular elaboration via reactions like the Sonogashira coupling.

This document provides a detailed exploration of the potential applications of this compound, with a particular focus on its prospective role as a kinase inhibitor. We present a plausible synthetic route, protocols for in vitro evaluation, and a discussion of the structure-activity relationships that are likely to govern its biological effects.

Physicochemical Properties and Predicted Biological Profile

To guide the experimental design, a summary of the key physicochemical properties of the parent compound, N-(4-ethynylphenyl)acetamide, is presented below. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.

PropertyValueData Source
Molecular Formula C₁₀H₉NOPubChem CID: 11412536[7]
Molecular Weight 159.18 g/mol PubChem CID: 11412536[7]
XLogP3 1.6PubChem CID: 11412536[7]
Hydrogen Bond Donor Count 1PubChem CID: 11412536[7]
Hydrogen Bond Acceptor Count 1PubChem CID: 11412536[7]
Rotatable Bond Count 1PubChem CID: 11412536[7]
Topological Polar Surface Area 29.1 ŲPubChem CID: 11412536[7]

Predicted Biological Profile: Based on the structural motifs present in this compound, it is hypothesized to exhibit inhibitory activity against various protein kinases. The N-phenylacetamide core is a known scaffold for kinase inhibitors, and the ethynylphenyl group is frequently found in potent inhibitors of tyrosine kinases and other related enzymes. The 2-amino group can be crucial for forming key hydrogen bond interactions within the ATP-binding pocket of kinases.

Proposed Synthesis and Characterization

The synthesis of this compound can be envisioned through a multi-step sequence, culminating in a Sonogashira coupling to introduce the key ethynyl group.

Synthetic Workflow Diagram

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Triflation cluster_2 Step 3: Sonogashira Coupling cluster_3 Step 4: Nitration cluster_4 Step 5: Reduction cluster_5 Step 6: Chloroacetylation cluster_6 Step 7: Amination cluster_7 Step 8: Hydrochloride Salt Formation 3-Aminophenol 3-Aminophenol N-(3-hydroxyphenyl)acetamide N-(3-hydroxyphenyl)acetamide 3-Aminophenol->N-(3-hydroxyphenyl)acetamide Acetic Anhydride 3-acetamidophenyl trifluoromethanesulfonate 3-acetamidophenyl trifluoromethanesulfonate N-(3-hydroxyphenyl)acetamide->3-acetamidophenyl trifluoromethanesulfonate Tf2O, Pyridine N-(3-ethynylphenyl)acetamide N-(3-ethynylphenyl)acetamide 3-acetamidophenyl trifluoromethanesulfonate->N-(3-ethynylphenyl)acetamide TMS-acetylene, Pd(PPh3)4, CuI, Et3N N-(3-ethynyl-4-nitrophenyl)acetamide N-(3-ethynyl-4-nitrophenyl)acetamide N-(3-ethynylphenyl)acetamide->N-(3-ethynyl-4-nitrophenyl)acetamide HNO3, H2SO4 N-(4-amino-3-ethynylphenyl)acetamide N-(4-amino-3-ethynylphenyl)acetamide N-(3-ethynyl-4-nitrophenyl)acetamide->N-(4-amino-3-ethynylphenyl)acetamide Fe, NH4Cl 2-chloro-N-(3-ethynyl-4-aminophenyl)acetamide 2-chloro-N-(3-ethynyl-4-aminophenyl)acetamide N-(4-amino-3-ethynylphenyl)acetamide->2-chloro-N-(3-ethynyl-4-aminophenyl)acetamide Chloroacetyl chloride 2-amino-N-(3-ethynyl-4-aminophenyl)acetamide 2-amino-N-(3-ethynyl-4-aminophenyl)acetamide 2-chloro-N-(3-ethynyl-4-aminophenyl)acetamide->2-amino-N-(3-ethynyl-4-aminophenyl)acetamide NH3 Target Compound Target Compound 2-amino-N-(3-ethynyl-4-aminophenyl)acetamide->Target Compound HCl in Ether

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol

Step 3: Sonogashira Coupling to Synthesize N-(3-ethynylphenyl)acetamide

This protocol details a key step in the synthesis, the introduction of the ethynyl group.

Materials:

  • 3-acetamidophenyl trifluoromethanesulfonate

  • Trimethylsilylacetylene (TMSA)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 3-acetamidophenyl trifluoromethanesulfonate (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous THF and anhydrous Et₃N (3.0 eq).

  • Add TMSA (1.5 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the TMS-protected intermediate.

  • Dissolve the TMS-protected intermediate in THF and treat with TBAF (1.1 eq) at 0 °C.

  • Stir the reaction for 1 hour at room temperature, then quench with water.

  • Extract with EtOAc, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield N-(3-ethynylphenyl)acetamide.

Characterization: The structure of the synthesized compound and intermediates should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application Notes: Potential as a Kinase Inhibitor

The 2-amino-N-(ethynylphenyl)acetamide scaffold is a promising starting point for the development of kinase inhibitors. Many clinically successful kinase inhibitors feature an N-phenyl or related heterocyclic core that occupies the adenine binding region of the ATP pocket. The 2-amino group can form critical hydrogen bonds with the hinge region of the kinase, a common feature of type I and type II kinase inhibitors. The 3-ethynylphenyl group can be directed towards a hydrophobic pocket, and the terminal alkyne can form specific interactions, such as hydrogen bonds or π-π stacking, to enhance potency and selectivity.

Potential Kinase Targets

Based on the structural similarities to known inhibitors, potential kinase targets for this compound include:

  • Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline scaffold, a close relative of the N-phenylacetamide core, is a well-established pharmacophore for EGFR inhibitors.

  • Spleen Tyrosine Kinase (Syk): Inhibitors of Syk often contain a substituted anilino-pyrimidine core, and the 2-amino-N-phenylacetamide structure could mimic this interaction.[8]

  • Bcr-Abl Kinase: The drug imatinib and its analogs, which are effective against chronic myeloid leukemia, are based on a 2-aminopyrimidine scaffold linked to a substituted phenyl ring.[9]

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key structural features of 2-amino-N-(3-ethynylphenyl)acetamide and their potential roles in kinase inhibition, providing a basis for future optimization efforts.

G cluster_0 Structure-Activity Relationship (SAR) of 2-Amino-N-(3-ethynylphenyl)acetamide A 2-Amino Group - Forms key H-bonds with kinase hinge region B Acetamide Linker - Provides structural rigidity and H-bonding sites C Phenyl Ring - Occupies adenine binding region D 3-Ethynyl Group - Interacts with hydrophobic pocket - Potential for H-bonding - Site for further modification

Caption: Key pharmacophoric features of the 2-amino-N-(ethynylphenyl)acetamide scaffold.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the title compound against a panel of protein kinases.

Materials:

  • Recombinant human kinases

  • Biotinylated peptide substrate specific for each kinase

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound (dissolved in DMSO)

  • Staurosporine (positive control)

  • 384-well plates

  • HTRF KinEASE-STK S1 kit (or similar detection system)

Procedure:

  • Prepare a serial dilution of the test compound and staurosporine in DMSO.

  • In a 384-well plate, add 2 µL of the compound dilutions.

  • Add 4 µL of the kinase/biotinylated substrate mixture in assay buffer.

  • Initiate the kinase reaction by adding 4 µL of ATP in assay buffer. The final ATP concentration should be at or near the Km for each kinase.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding 10 µL of the HTRF detection reagents.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software package.

Cellular Proliferation Assay

This protocol measures the effect of the compound on the growth of cancer cell lines that are dependent on the activity of the target kinase.

Materials:

  • Cancer cell line (e.g., A431 for EGFR, K562 for Bcr-Abl)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., gefitinib for EGFR, imatinib for Bcr-Abl)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound and the positive control in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Incubate the cells for 72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent viability for each concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. The strategic combination of the N-phenylacetamide core, a 2-amino group for hinge binding, and a 3-ethynylphenyl moiety for hydrophobic pocket interactions provides a strong foundation for potent and selective inhibitors. The synthetic accessibility of this scaffold, particularly through robust methods like the Sonogashira coupling, allows for extensive structure-activity relationship studies.

Future work should focus on the synthesis and biological evaluation of a library of analogs to probe the SAR around this core structure. Modifications could include:

  • Varying the substitution pattern on the phenyl ring.

  • Replacing the phenyl ring with other aromatic or heteroaromatic systems.

  • Functionalizing the terminal alkyne to explore additional interactions or to attach probes for target identification.

Through a systematic and iterative process of design, synthesis, and biological testing, the 2-amino-N-(3-ethynylphenyl)acetamide scaffold holds the potential to yield novel drug candidates with improved efficacy and safety profiles.

References

  • Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00515]
  • Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01617]
  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports. [URL: https://www.
  • Structure Activity Relationships. Drug Design Org. [URL: https://www.drugdesign.
  • Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32031378/]
  • Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Bentham Science. [URL: https://www.eurekaselect.com/article/93787]
  • Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. MDPI. [URL: https://www.mdpi.com/1420-3049/27/23/8254]
  • MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES. ResearchGate. [URL: https://www.researchgate.
  • Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review - Ingenta Connect. Ingenta Connect. [URL: https://www.ingentaconnect.com/content/ben/loc/2019/00000016/00000001/art00002]
  • Synthesis of New Sulfonamide Derivatives-Phenyl. Scholars Research Library. [URL: https://www.scholarsresearchlibrary.
  • Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. MDPI. [URL: https://www.mdpi.com/1420-3049/27/23/8254/htm]
  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c00847]
  • Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11087556/]
  • Synthesis and Biological Evaluation of Novel Bufalin Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/27/13/4294]
  • Design, synthesis and biological screening of some diaryl acetamide derivatives as potential cytotoxic agents on HL-60(TB) cell line. ResearchGate. [URL: https://www.researchgate.net/publication/354452174_Design_synthesis_and_biological_screening_of_some_diaryl_acetamide_derivatives_as_potential_cytotoxic_agents_on_HL-60TB_cell_line]
  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17154512/]
  • Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. PLOS ONE. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0266478]
  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16332440/]
  • N-(4-ethynylphenyl)acetamide. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11412536]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the purification of this versatile synthetic intermediate. Drawing from established chemical principles and field-proven insights, this guide provides a series of troubleshooting steps and in-depth answers to frequently asked questions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, properties, and analysis of this compound.

Q1: What are the primary structural features of this molecule that influence its purification?

A: The purification strategy for this compound is dictated by three key functional groups:

  • Primary Amine Hydrochloride Salt: This salt imparts high polarity and crystallinity, making the compound generally soluble in polar protic solvents like alcohols and water, but poorly soluble in non-polar organic solvents.

  • Amide Linkage: The amide group is relatively stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.

  • Terminal Ethynyl (Alkyne) Group: This is the most reactive and sensitive part of the molecule. Terminal alkynes are prone to oxidative homocoupling (Glaser coupling) to form diyne impurities, particularly in the presence of oxygen and catalytic amounts of transition metals like copper.[1][2] This functionality requires careful handling to prevent degradation.

Q2: What are the most common impurities I should anticipate?

A: Impurities can arise from the synthetic route or degradation. Common species include:

  • Starting Materials: Unreacted 3-ethynylaniline or chloroacetyl chloride (or its glycine equivalent).

  • Coupling Reagents/Byproducts: Residuals from reagents used to form the amide bond.

  • Dimer Impurity: The diyne dimer formed from the oxidative coupling of the ethynyl group is a very common impurity. This is often observed as a higher molecular weight species in mass spectrometry.

  • Oxidation/Color Byproducts: The presence of an aniline-like structure makes the compound susceptible to air oxidation over time, leading to discoloration (yellow to brown).

Q3: How should I properly store this compound to ensure its stability?

A: Given the sensitivity of the terminal alkyne and the amino group, proper storage is critical.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation and alkyne coupling.

  • Temperature: Store in a cool, dark place. Refrigeration is recommended for long-term storage.

  • Container: Use a well-sealed, airtight container. For highly sensitive batches, amber vials are preferable to protect from light.

Q4: Which analytical techniques are most effective for purity assessment?

A: A combination of techniques is recommended for a comprehensive purity profile:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a modifier like TFA or formic acid is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and identifying organic impurities. The presence of starting materials or the symmetric dimer can often be detected.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound and helps in the identification of impurities, especially the higher molecular weight dimer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (N-H, C=O, C≡C-H).

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems you may encounter during the purification process.

Problem 1: My final product is a persistent oil or fails to crystallize.

  • Probable Cause 1: Residual Solvent. Even small amounts of a good solvent (like DMF or DMSO from the reaction) can inhibit crystallization.

    • Solution: Co-evaporate the oil with a solvent in which the product is insoluble but the impurity is soluble (e.g., toluene or dichloromethane) multiple times. Then, place the sample under a high vacuum for an extended period.

  • Probable Cause 2: Impurities. The presence of impurities can disrupt the crystal lattice formation.

    • Solution: Attempt purification via column chromatography to remove the impurities. If the product is still an oil, it may be due to the nature of the free base. Conversion to the hydrochloride salt often induces crystallization.[3][4] If you have the free base, dissolving it in a minimal amount of a solvent like isopropanol or ethyl acetate and adding a solution of HCl in the same solvent can precipitate the crystalline hydrochloride salt.

Problem 2: The product is discolored (e.g., yellow, brown, or pink).

  • Probable Cause: Oxidation. Aromatic amines are prone to air oxidation, forming highly colored quinone-imine type structures. Trace metal impurities can catalyze this process.

    • Solution 1: Activated Charcoal Treatment. Dissolve the crude product in a suitable hot solvent (e.g., ethanol or isopropanol). Add a small amount (1-2% w/w) of activated charcoal and stir or heat at reflux for 15-30 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal and then allow the filtrate to cool and crystallize.

    • Solution 2: Column Chromatography. If charcoal treatment is insufficient, silica gel chromatography can effectively remove colored, polar impurities.[5]

dot

start Discolored Product (Yellow/Brown) cause1 Oxidative Impurities or Baseline Material start->cause1 sol1 Dissolve in Hot Solvent (e.g., Isopropanol) cause1->sol1  Primary Method alt_sol Silica Gel Chromatography cause1->alt_sol  Alternative/  If Primary Fails sol2 Add Activated Charcoal (1-2% w/w) sol1->sol2 sol3 Hot Filter through Celite® sol2->sol3 sol4 Recrystallize Filtrate sol3->sol4 end Colorless Crystalline Product sol4->end alt_sol->end G cluster_prep Preparation cluster_load Loading cluster_elute Elution cluster_iso Isolation prep1 1. Prepare Slurry: Silica + Mobile Phase + 1% Triethylamine (TEA) prep2 2. Pack Column prep1->prep2 load2 4. Adsorb onto Silica ('Dry Loading') or Load Directly ('Wet Loading') prep2->load2 load1 3. Dissolve Crude Product in Minimal DCM/MeOH load1->load2 elute1 5. Elute with Mobile Phase (e.g., 0-10% MeOH in DCM + 0.5% TEA) load2->elute1 elute2 6. Collect Fractions Monitor by TLC elute1->elute2 iso1 7. Combine Pure Fractions elute2->iso1 iso2 8. Evaporate Solvent iso1->iso2 iso3 9. Convert to HCl salt if needed & Recrystallize iso2->iso3

Sources

overcoming solubility issues with 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride

Document ID: TSC-ANEA-HCL-SOL-001

Version: 1.0

Introduction: Understanding the Solubility Profile

Welcome to the technical support guide for this compound. This molecule possesses a unique amphipathic character, balancing a hydrophilic amine hydrochloride salt with a significantly hydrophobic aromatic, ethynyl-containing core. This structure dictates its solubility behavior, which is highly dependent on the solution's pH. The primary amino group, when protonated as a hydrochloride salt (-NH₃⁺Cl⁻), imparts aqueous solubility. However, if the pH of the solution rises, this group deprotonates to its free amine form (-NH₂), which is significantly less polar and can lead to immediate precipitation.

This guide provides a systematic approach to overcoming common solubility challenges, enabling you to achieve clear, stable solutions for your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of this compound.

Q1: My compound is not dissolving in neutral water (pH 7.0), even though it's a hydrochloride salt. Why?

A: This is the most common issue encountered. The hydrochloride salt form requires an acidic environment to maintain the protonation of the primary amino group. In neutral or alkaline water, the amine (-NH₃⁺) loses its proton and reverts to the neutral, far less soluble free base (-NH₂), causing poor dissolution or precipitation. For optimal solubility in aqueous media, the pH should be maintained in the acidic range, typically below the compound's pKa. A good starting point is a pH of 4-5.

Q2: What is the recommended starting solvent for this compound?

A: For aqueous applications, start with deionized water acidified with a small amount of HCl (e.g., 0.01 M HCl) to ensure a low pH. For organic applications, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent starting points, as they can solvate both the polar and nonpolar regions of the molecule.

Q3: Can I heat the solution to aid dissolution?

A: Gentle heating (e.g., to 37-40°C) can be used to increase the rate of dissolution. However, prolonged exposure to high temperatures, especially under strongly acidic or basic conditions, should be avoided as it may risk hydrolysis of the acetamide bond or other degradation pathways. Always monitor for any color change or precipitation upon cooling, which would indicate that the compound is dissolving beyond its saturation point at room temperature.

Q4: My compound dissolved initially in an acidic buffer but crashed out when I added it to my cell culture media. What happened?

A: This is a classic case of a pH shift. Most cell culture media are buffered to a physiological pH of ~7.4. When your acidic stock solution is diluted into this buffered media, the pH of the local environment rises, causing the deprotonation of the amine and subsequent precipitation of the insoluble free base. To avoid this, consider using a lower concentration of the stock solution or exploring the use of a formulation co-solvent (see Troubleshooting Guide 2).

Part 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Aqueous Solubility Optimization via pH Adjustment

This protocol provides a step-by-step method to determine the optimal pH for aqueous solubility and prepare a stable stock solution.

Core Principle: The solubility of amine salts is governed by the Henderson-Hasselbalch equation. By keeping the pH of the solution at least 1-2 units below the pKa of the amine, we ensure that the vast majority of the molecules remain in their protonated, soluble, ionic form.

Visualizing the pH-Dependent Equilibrium

cluster_0 Solubility Equilibrium Soluble Protonated Form (Soluble in Water) Insoluble Free Base Form (Insoluble in Water) Soluble->Insoluble  + OH⁻ (Increase pH) Insoluble->Soluble  + H⁺ (Decrease pH)

Caption: pH-dependent equilibrium of the amine hydrochloride.

Experimental Protocol:

  • Preparation: Prepare a series of small-volume acidic buffers (e.g., 1 mL each) with a pH range from 2.0 to 6.0 in 0.5-unit increments (e.g., using citrate or acetate buffers).

  • Test Addition: Add a pre-weighed, small amount of the compound (e.g., 1 mg) to each buffer solution.

  • Observation: Vortex each vial for 30 seconds. Observe for complete dissolution. Use a light source against a dark background to check for any undissolved particulates.

  • Sonication/Heating (Optional): If the compound is not readily soluble, sonicate the vials for 5 minutes or warm them gently to 37°C for 10 minutes. Allow the solutions to cool to room temperature to check for precipitation.

  • Identify Optimal pH: The lowest pH that provides a clear, stable solution at your target concentration is the optimal pH for your stock solution. It is best practice to use a pH that is well within the soluble range, not at the edge of it.

  • Stock Solution Preparation: Prepare your final stock solution using the buffer system identified in the previous step. Filter the stock solution through a 0.22 µm syringe filter to remove any potential micro-particulates before storage.

Troubleshooting Workflow: Aqueous Solubility

start Start: Compound does not dissolve in water check_ph Is the solution acidic? (pH < 6.0) start->check_ph add_acid Step 1: Add dilute HCl (e.g., 0.1 M) dropwise until pH is 4-5 check_ph->add_acid No not_dissolved1 Still not dissolved? check_ph->not_dissolved1 Yes add_acid->not_dissolved1 dissolved1 Problem Solved: Compound is soluble not_dissolved1->dissolved1 No, it dissolved gentle_heat Step 2: Warm gently to 37-40°C with stirring not_dissolved1->gentle_heat Yes not_dissolved2 Still not dissolved? gentle_heat->not_dissolved2 dissolved2 Problem Solved: Compound is soluble not_dissolved2->dissolved2 No, it dissolved co_solvent Step 3: See Guide 2 for Co-Solvent Formulation not_dissolved2->co_solvent Yes

Technical Support Center: A Guide to Stabilizing 2-amino-N-(3-ethynylphenyl)acetamide Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride. This molecule is a valuable research compound, frequently utilized as a building block in medicinal chemistry and drug development. Its unique structure, featuring a primary aromatic amine, an acetamide linkage, and a terminal ethynyl group, provides versatile handles for synthesis but also presents specific challenges to its stability in solution.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles governing the stability of this compound. Our goal is to empower you with the knowledge to troubleshoot issues, design robust experiments, and ensure the integrity of your results. We will address common questions, provide solutions to frequent problems, and detail the primary degradation pathways you are likely to encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of this compound solutions.

Q1: What are the primary chemical liabilities of this compound that lead to instability in solution? A1: The instability of this compound arises from three main structural features:

  • Oxidation: The primary aromatic amine and the electron-rich ethynyl group are both susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or light, often leading to the formation of colored impurities.[1][2]

  • Hydrolysis: The acetamide bond can be cleaved by hydrolysis, a reaction catalyzed by strongly acidic or basic conditions. While amides are generally more stable than esters, they will degrade at pH extremes over time.[3][4]

  • pH-Dependent Degradation: The stability is highly dependent on pH. Inappropriate pH can accelerate hydrolysis and may also affect the stability of the ethynyl group. The hydrochloride salt form indicates that the compound is most stable when the primary amine is protonated in a mildly acidic environment.

Q2: What is the best solvent for preparing a stock solution? A2: For most applications, the recommended starting solvent is deoxygenated, purified water (Type I or HPLC-grade) . The hydrochloride salt form is designed to enhance aqueous solubility. If higher concentrations are required, pure, anhydrous-grade organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can be used. However, be aware that impurities in these solvents (e.g., water, peroxides) can initiate degradation.

Q3: What is the optimal pH range for maintaining stability in aqueous solutions? A3: A mildly acidic pH range of 3.5 to 5.5 is generally recommended. In this range, the primary amine group remains protonated, which protects it from oxidation and minimizes base-catalyzed hydrolysis of the amide bond.[3] Using a non-reactive buffer system, such as citrate or acetate, is highly advisable to maintain this pH. Avoid phosphate buffers if there is a possibility of interaction with the compound or downstream applications.

Q4: How should I store my solutions to maximize their shelf-life? A4: To maximize stability, solutions should be stored with the following precautions:

  • Temperature: Store at low temperatures, either refrigerated (2-8°C) for short-term use (days) or frozen (-20°C to -80°C) for long-term storage (weeks to months). Avoid repeated freeze-thaw cycles.

  • Light: Protect from light at all times by using amber glass vials or by wrapping clear vials in aluminum foil. Photodegradation is a common pathway for aromatic compounds.[2][4]

  • Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and prevents oxidative degradation.[5]

Section 2: Troubleshooting Guide for Common Issues

This section provides a structured approach to diagnosing and solving common problems encountered during experiments.

Observed Issue Probable Cause(s) Recommended Actions & Explanations
Solution turns yellow or brown, especially upon standing or heating. Oxidation. The primary aromatic amine is likely oxidizing to form colored quinone-imine type structures. This process is accelerated by oxygen, light, and higher pH.1. Prepare Fresh: Use the solution immediately after preparation whenever possible. 2. Deoxygenate Solvents: Before use, sparge your solvent with nitrogen or argon for 15-20 minutes. 3. Inert Atmosphere: Work under an inert gas blanket during preparation and storage. 4. Control pH: Ensure the solution is buffered in the recommended mildly acidic range (pH 3.5-5.5).
Appearance of unexpected peaks in HPLC or LC-MS chromatograms. Chemical Degradation. New peaks typically correspond to hydrolysis or oxidation products.1. Characterize Degradants: Use LC-MS to determine the mass of the new peaks. A mass corresponding to 3-ethynylaniline suggests amide hydrolysis. 2. Perform a Forced Degradation Study: Intentionally degrade the compound under controlled stress conditions (see Protocol 2) to generate and identify potential degradation products. This confirms the specificity of your analytical method.[6][7] 3. Review Handling Procedures: Re-evaluate your solvent choice, pH control, and storage conditions against the best practices outlined in this guide.
Poor reproducibility of experimental results between batches or days. Ongoing Solution Instability. The concentration of the active compound is likely decreasing over time, leading to inconsistent results.1. Implement a "Freshly Prepared" Policy: For the most sensitive assays, always use solutions prepared on the day of the experiment. 2. Validate Storage Conditions: If storage is necessary, perform a time-course stability study. Analyze aliquots stored for different durations (e.g., 0, 4, 8, 24 hours) to determine the acceptable use window for your specific experimental conditions. 3. Use Analytical Standards: Include a freshly prepared standard in each analytical run to monitor the performance of both the instrument and the stability of the sample.

Section 3: Key Degradation Pathways

Understanding the likely chemical reactions is crucial for preventing them. The two primary degradation pathways for this compound are hydrolysis and oxidation.

Hydrolytic Degradation

The amide linkage is the primary site for hydrolysis. This reaction involves the cleavage of the C-N bond, yielding 3-ethynylaniline and 2-aminoacetic acid. The reaction is significantly accelerated at pH values outside the optimal range.

  • Acid-Catalyzed Hydrolysis (pH < 3): The amide oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (pH > 7): The hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[4]

Hydrolysis_Pathway cluster_main Hydrolysis of Amide Bond cluster_products Degradation Products Parent 2-amino-N-(3-ethynylphenyl)acetamide Product1 3-Ethynylaniline Parent->Product1 H₂O (H⁺ or OH⁻ catalysis) Product2 2-Aminoacetic Acid Parent->Product2 Cleavage of Amide Bond

Caption: Amide bond hydrolysis pathway.

Oxidative Degradation

Oxidation can occur at two primary sites on the molecule. This pathway is often complex, leading to a mixture of products and is a major cause of solution discoloration.

  • Amine Oxidation: The primary aromatic amine can be oxidized, a process often involving radical mechanisms, to form nitroso, nitro, or polymeric species. This is a common cause of color formation.[2]

  • Ethynyl Group Oxidation: The terminal alkyne can undergo oxidation. While stable, under certain conditions (e.g., in the presence of certain metal catalysts or strong oxidants), it can be converted to other functional groups, such as a carboxylic acid (phenylacetic acid derivative).[8][9][10]

Oxidation_Pathway cluster_main Oxidative Degradation Sites cluster_products Potential Oxidation Products Parent 2-amino-N-(3-ethynylphenyl)acetamide Product_Amine Colored Amine Byproducts (e.g., Quinone-imines) Parent->Product_Amine [O] (O₂, light, metal ions) Site: Aromatic Amine Product_Ethynyl Oxidized Alkyne Derivatives (e.g., Phenylacetic acid analog) Parent->Product_Ethynyl [O] (Strong Oxidants) Site: Ethynyl Group

Caption: Potential sites of oxidative degradation.

Section 4: Recommended Experimental Protocols

These protocols provide a validated starting point for preparing and assessing the stability of your compound.

Protocol 1: Preparation of a Stable Aqueous Stock Solution (10 mM)

This protocol describes how to prepare a 10 mM stock solution in a stability-enhancing buffer.

Materials:

  • This compound (FW: 212.67 g/mol )

  • Type I (18.2 MΩ·cm) purified water

  • Citric acid and Sodium citrate (or a pre-made pH 4.0 buffer)

  • Calibrated pH meter

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber glass vials with PTFE-lined caps

Procedure:

  • Prepare Buffer: Create a 50 mM sodium citrate buffer. Start with a solution of 50 mM citric acid and titrate with 50 mM sodium citrate until the pH is stable at 4.0.

  • Deoxygenate Buffer: Sparge the pH 4.0 buffer with inert gas for at least 20 minutes to remove dissolved oxygen.

  • Weigh Compound: In a clean, tared amber vial, accurately weigh 2.13 mg of the compound to prepare 1 mL of a 10 mM solution. Adjust mass for desired volume.

  • Dissolution: Add the deoxygenated buffer to the vial. Mix gently by vortexing or inverting until the solid is completely dissolved. Avoid vigorous shaking which can introduce oxygen.

  • Inert Gas Overlay: Before sealing the vial, flush the headspace with inert gas for 10-15 seconds.

  • Storage: Seal the vial tightly and label it clearly with the compound name, concentration, date, and your initials. Store immediately at 2-8°C for short-term use or -20°C for long-term storage.

Protocol 2: Workflow for Stability Assessment via Forced Degradation

This protocol provides a framework for a forced degradation study to understand the compound's liabilities and to develop a stability-indicating analytical method, consistent with ICH guidelines.[2][7]

Workflow_Forced_Degradation cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions (in parallel) start Prepare 1 mg/mL Solution in Acetonitrile:Water (50:50) acid Acid Hydrolysis 0.1 M HCl, 60°C, 4h start->acid base Base Hydrolysis 0.1 M NaOH, 60°C, 2h start->base oxid Oxidation 3% H₂O₂, RT, 8h start->oxid therm Thermal 80°C, 24h (Solid & Solution) start->therm photo Photolytic ICH Q1B light exposure start->photo control Control Sample (Stored at 4°C, protected from light) start->control quench Neutralize/Quench Reaction (e.g., add equal molar base/acid) acid->quench base->quench oxid->quench analyze Analyze All Samples by HPLC-UV/MS therm->analyze photo->analyze control->analyze quench->analyze compare Compare stressed samples to control. Identify degradants & calculate mass balance. analyze->compare

Caption: Workflow for a forced degradation study.

Summary of Forced Degradation Conditions:

Stress ConditionReagent/MethodTypical ConditionsPurpose
Acid Hydrolysis 0.1 M to 1 M HClRoom Temp to 60°CTo test for lability to acid-catalyzed hydrolysis.[11]
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temp to 60°CTo test for lability to base-catalyzed hydrolysis.[11]
Oxidation 3% to 30% H₂O₂Room TemperatureTo identify susceptibility to oxidative degradation.[1]
Thermal Dry Heat Oven60°C to 80°CTo assess intrinsic thermal stability in both solid and solution states.
Photolytic Photostability ChamberICH Q1B GuidelinesTo evaluate degradation upon exposure to UV and visible light.

References

  • Wade, A., Symons, A. M., Martin, L., & Parke, D. V. (1980). The metabolic oxidation of the ethynyl group in 4-ethynylbiphenyl in vitro. Biochemical Journal, 188(3), 867–872. [Link]

  • Wade, A., Symons, A. M., Martin, L., & Parke, D. V. (1980). The metabolic oxidation of the ethynyl group in 4-ethynylbiphenyl in vitro. PubMed, PMID: 7470040. [Link]

  • Wade, A., Symons, A. M., Martin, L., & Parke, D. V. (1979). Metabolic Oxidation of the Ethynyl Group in 4-ethynylbiphenyl. Biochemical Journal, 184(3), 509–517. [Link]

  • Sharma, G., & Saini, S. (2017). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Kar, S., et al. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC, National Institutes of Health. [Link]

  • Anonymous. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Singh, S., et al. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Jain, R., & Gupta, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 96, 159-166. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. [Link]

  • Supekar, T. D., et al. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. [Link]

  • Anonymous. (n.d.). Drug degradation pathways. Pharmacy 180. [Link]

  • Anonymous. (2017). Degradation Pathway. ResearchGate. [Link]

Sources

Technical Support Center: Bioconjugation with 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioconjugation reactions involving 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The content is structured to address specific experimental challenges, explaining the underlying scientific principles to empower you to optimize your bioconjugation strategies.

The terminal ethynyl group on this compound makes it a versatile reagent for bioconjugation, primarily through azide-alkyne cycloaddition reactions. This guide will focus on the two most prominent methods: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Troubleshooting Guide: Common Issues and Solutions

Low or no product yield is one of the most common frustrations in bioconjugation. This section provides a systematic approach to diagnosing and resolving the root causes of suboptimal reaction outcomes.

Issue 1: Low or No Conjugation Yield

A low yield of the desired bioconjugate can stem from a variety of factors, from reagent quality to reaction conditions.

Potential Cause Explanation Recommended Solution
Degraded Reagents The ethynyl group can be sensitive to oxidation, and azides can degrade over time, especially if exposed to light or certain reducing agents.Ensure your this compound and azide-containing biomolecule are of high purity and have been stored correctly. It is advisable to use fresh reagents whenever possible.
Suboptimal Reaction Conditions Reaction kinetics are highly dependent on pH, temperature, and solvent. For CuAAC, the catalyst's activity is paramount.Optimize reaction parameters such as pH (typically 7-8 for CuAAC), temperature (room temperature is often sufficient), and reaction time.[1] For biomolecules, ensure the conditions do not lead to denaturation.[]
Catalyst Inactivity (CuAAC) The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state.[3]Use a reducing agent like sodium ascorbate to maintain the copper in the Cu(I) state.[4] Additionally, a stabilizing ligand is crucial. For troubleshooting steps, see the dedicated section on CuAAC issues below.
Steric Hindrance The conjugation site on the biomolecule may be sterically inaccessible, preventing the reagents from coming into proximity.If possible, consider engineering the biomolecule to introduce the azide or alkyne at a more accessible location.[5] Using linkers of varying lengths can also help overcome steric hindrance.[6]
Incorrect Stoichiometry An inappropriate molar ratio of reactants can lead to incomplete conversion.Typically, a slight excess of the small molecule reagent (this compound) is used. Titrate the molar excess to find the optimal ratio for your specific system.
Issue 2: Degradation of Biomolecule

Maintaining the integrity of your protein, antibody, or nucleic acid is critical for its biological function.

Potential Cause Explanation Recommended Solution
Copper Toxicity (CuAAC) Copper ions, even with ligands, can generate reactive oxygen species (ROS) that lead to the oxidation of amino acid residues like histidine and arginine, potentially causing protein degradation or aggregation.[4][7]Use a biocompatible copper-chelating ligand such as THPTA or BTTAA to protect your biomolecule.[8][9] It's also recommended to degas your buffers to minimize dissolved oxygen.[10]
Harsh Reaction Conditions Extreme pH, high temperatures, or the presence of organic co-solvents can lead to the denaturation of biomolecules.Perform the conjugation under mild, biocompatible conditions (e.g., physiological pH, room temperature).[] If a co-solvent is necessary for solubility, use the minimum amount required and choose one that is well-tolerated by your biomolecule.
Photodegradation If you are using a fluorescently-labeled version of this compound, prolonged exposure to light can damage both the dye and the biomolecule.Protect your reaction from light by wrapping the reaction vessel in aluminum foil.
Issue 3: Aggregation or Precipitation of Bioconjugate

The formation of aggregates or precipitates indicates a loss of solubility, which can be challenging to reverse.

Potential Cause Explanation Recommended Solution
Oxidative Cross-linking (CuAAC) ROS generated by the copper catalyst can lead to intermolecular disulfide bond formation or other cross-linking reactions, resulting in aggregation.[10]In addition to using a protective ligand and degassing buffers, consider adding a scavenger for ROS.
Hydrophobicity of the Small Molecule The addition of this compound may increase the overall hydrophobicity of the biomolecule, leading to aggregation in aqueous buffers.Include a solubility-enhancing agent in your buffer, such as a non-ionic surfactant or a low concentration of an organic co-solvent. Ensure these are compatible with your biomolecule.
High Degree of Labeling Attaching too many small molecules to the biomolecule can alter its surface properties and lead to aggregation.Reduce the molar excess of this compound to achieve a lower drug-to-antibody ratio (DAR) or degree of labeling.

Frequently Asked Questions (FAQs)

This section addresses common questions about the practical aspects of using this compound in bioconjugation.

Q1: Should I use CuAAC or SPAAC for my experiment?

The choice between CuAAC and SPAAC depends on your specific application.

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) is generally faster and uses simple terminal alkynes like the one on this compound. However, the requirement for a copper catalyst can be a concern due to potential cytotoxicity, making it less ideal for in vivo applications unless carefully optimized with ligands.[7][11]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is a metal-free alternative, making it highly bioorthogonal and suitable for use in living systems.[][13] However, it requires the use of a strained alkyne (e.g., DBCO, BCN) on one of the reaction partners, which is not present on this compound. Therefore, to use SPAAC with this compound, your biomolecule would need to be modified with a strained alkyne, and the this compound would need to be converted to an azide.

Q2: What is the best ligand to use for my CuAAC reaction?

The choice of ligand is critical for a successful CuAAC bioconjugation. Water-soluble ligands are highly recommended for reactions with biomolecules.

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is a highly water-soluble ligand that stabilizes the Cu(I) catalyst and is well-suited for bioconjugation in aqueous buffers.[3][9]

  • BTTAA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is another excellent water-soluble ligand known to accelerate the reaction and reduce cell cytotoxicity.[9]

  • TBTA (Tris(benzyltriazolylmethyl)amine) is a more traditional ligand but is not water-soluble, requiring the use of organic co-solvents like DMSO.[3]

Q3: What is the optimal order of addition for the reagents in a CuAAC reaction?

The order of reagent addition is crucial to prevent catalyst precipitation and ensure an efficient reaction. A recommended order is:

  • Premix the copper source (e.g., CuSO₄) with the stabilizing ligand (e.g., THPTA) in your reaction buffer.

  • Add this catalyst-ligand complex to the solution containing your azide-modified biomolecule and this compound.

  • Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).[14]

Q4: How can I monitor the progress of my bioconjugation reaction?

Real-time or near real-time monitoring can save time and reagents. Several analytical techniques can be employed:

  • Hydrophobic Interaction Chromatography (HIC) is a powerful technique for monitoring the progress of antibody-drug conjugations, as it can separate species with different drug-to-antibody ratios.[15][16][17]

  • Size Exclusion Chromatography (SEC) can be used to detect the formation of higher molecular weight conjugates and to check for aggregation.

  • SDS-PAGE can show a shift in the molecular weight of a protein upon successful conjugation.

  • Mass Spectrometry (e.g., LC-MS, MALDI-TOF) provides precise mass information to confirm the formation of the desired conjugate and determine the degree of labeling.[18]

Q5: What is the best way to purify my final bioconjugate?

Purification is essential to remove unreacted reagents and byproducts.[][19] The choice of method depends on the properties of your bioconjugate and the impurities to be removed.

  • Size Exclusion Chromatography (SEC) is effective for separating the larger bioconjugate from smaller, unreacted molecules.[20]

  • Ion Exchange Chromatography (IEX) separates molecules based on charge and can be useful if the conjugation alters the isoelectric point of the biomolecule.

  • Affinity Chromatography can be used if your biomolecule has a specific binding partner (e.g., Protein A for antibodies).[]

  • Tangential Flow Filtration (TFF) is a scalable method for buffer exchange and removing small molecule impurities.[20]

Experimental Protocols

Protocol 1: General CuAAC Bioconjugation

This protocol provides a starting point for the copper-catalyzed conjugation of this compound to an azide-modified protein.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • THPTA ligand

  • Sodium ascorbate

  • DMSO (if needed for solubility)

Procedure:

  • Prepare Stock Solutions:

    • 10 mg/mL azide-modified protein in PBS.

    • 10 mM this compound in DMSO or water.

    • 20 mM CuSO₄ in water.

    • 100 mM THPTA in water.

    • 100 mM Sodium ascorbate in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein solution.

    • Add this compound to the desired final concentration (e.g., 10-fold molar excess over the protein).

  • Prepare Catalyst Premix:

    • In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.[22] For example, mix 1 µL of 20 mM CuSO₄ with 1 µL of 100 mM THPTA.

  • Add Catalyst:

    • Add the catalyst premix to the reaction mixture containing the protein and alkyne. Mix gently.

  • Initiate Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[3]

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the bioconjugate using an appropriate method such as SEC or TFF to remove excess small molecules and the copper catalyst.

Protocol 2: Troubleshooting Workflow

A systematic approach to troubleshooting is essential for efficient problem-solving.

G cluster_0 Initial Observation cluster_1 Step 1: Reagent & Biomolecule Integrity cluster_2 Step 2: Reaction Conditions cluster_3 Step 3: Catalyst System (CuAAC) cluster_4 Step 4: Analysis & Purification A Low/No Yield B Check Reagent Purity & Storage A->B C Verify Biomolecule Activity A->C D Optimize pH & Temperature A->D E Adjust Reactant Stoichiometry A->E F Ensure Fresh Reducing Agent A->F G Verify Ligand Presence & Concentration A->G H Degas Buffers A->H I Use Orthogonal Analytical Methods F->I G->I H->I J Optimize Purification Strategy I->J

Caption: A systematic workflow for troubleshooting low-yield bioconjugation reactions.

Visualizing the CuAAC Reaction

The following diagram illustrates the key components and catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

CuAAC_Mechanism cluster_reactants Reactants & Catalytic System Alkyne R1-C≡CH (2-amino-N-(3-ethynylphenyl)acetamide) Intermediate Copper-Acetylide Intermediate Alkyne->Intermediate Azide R2-N3 (Biomolecule) Azide->Intermediate Cu_II Cu(II)SO4 Cu_I Cu(I)-Ligand (Active Catalyst) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_II Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilization Cu_I->Intermediate Coordination Product Triazole Product (Bioconjugate) Intermediate->Product Cycloaddition Product->Cu_I Catalyst Regeneration

Caption: The catalytic cycle of the CuAAC reaction for bioconjugation.

References

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs. [Link]

  • Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids. [Link]

  • Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC - NIH. [Link]

  • Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling. - ResearchGate. [Link]

  • Chemistry of Bioconjugates: Synthesis, Characterization, and Biomedical Applications. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC - NIH. [Link]

  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition - MDPI. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC - PubMed Central. [Link]

  • Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions - ACS Publications. [Link]

  • Utilization of alkyne bioconjugations to modulate protein function - PMC - NIH. [Link]

  • Bioconjugate Analysis & Purification - CellMosaic. [Link]

  • Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer | Bioconjugate Chemistry - ACS Publications. [Link]

  • Troubleshooting Guides - Creative Biolabs. [Link]

  • Bioconjugation Analytical Method Development - AxisPharm. [Link]

  • Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction - UH Institutional Repository. [Link]

  • Monitoring gold nanoparticle conjugation and analysis of biomolecular binding with nanoparticle tracking analysis (NTA) and dynamic light scattering (DLS) - Analyst (RSC Publishing). [Link]

  • Bioconjugation Chemistry: Challenges and Solutions - kbDNA. [Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs - AxisPharm. [Link]

  • Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography | Request PDF - ResearchGate. [Link]

  • Introduction to Bioconjugation - Chemistry LibreTexts. [Link]

  • Utilization of alkyne bioconjugations to modulate protein function - PubMed - NIH. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. [Link]

  • Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms | ACS Omega - ACS Publications. [Link]

  • Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography | Analytical Chemistry - ACS Publications. [Link]

  • An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine - Catalysis Science & Technology (RSC Publishing). [Link]

  • Most used CuAAC reaction ligands. | Download Scientific Diagram - ResearchGate. [Link]

  • Current approaches for the purification of antibody–drug conjugates - ResearchGate. [Link]

  • The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? - SciSpace. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central. [Link]

  • Bioconjugation simply explained - Single Use Support. [Link]

  • Click chemstry: Why does it sometimes work and other times it doesn't? - ResearchGate. [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04435A. [Link]

Sources

Technical Support Center: Synthesis of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support guide for researchers, scientists, and drug development professionals on optimizing reaction conditions for the synthesis of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride.

As a Senior Application Scientist, this guide provides in-depth troubleshooting and optimization strategies for the multi-step synthesis of this compound. The advice herein is based on established chemical principles and field-proven insights to help you navigate common challenges and ensure a robust, reproducible synthesis.

The synthesis can be logically divided into three key stages:

  • Amide Coupling: Formation of the amide bond between an N-terminally protected glycine (typically Boc-glycine) and 3-ethynylaniline.

  • Amine Deprotection: Removal of the protecting group (e.g., Boc) to reveal the primary amine.

  • Salt Formation: Conversion of the free amine to its hydrochloride salt for improved stability and handling.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter at each stage.

Section 1: Troubleshooting the Amide Coupling Reaction

The critical step in this synthesis is the formation of the amide bond. The nucleophilicity of the aniline is reduced by the electron-withdrawing effect of the phenyl ring, which can make this coupling challenging.

Q1: My amide coupling reaction shows low conversion to the desired Boc-protected intermediate. How can I improve the yield?

A1: Low conversion is a common issue and can stem from several factors, including inefficient activation of the carboxylic acid, suboptimal reaction conditions, or inherent reactivity issues of the starting materials. Here is a systematic approach to troubleshoot and optimize the reaction.

Causality Analysis: The formation of an amide bond requires the activation of the carboxylic acid's carbonyl group to make it more electrophilic for the nucleophilic attack by the amine. If this activation is slow or inefficient, the reaction will stall.

Optimization Workflow:

G cluster_0 Optimization Strategy start Low Conversion Observed coupling_reagent Evaluate Coupling Reagent start->coupling_reagent order_of_addition Optimize Order of Addition coupling_reagent->order_of_addition If still low success High Conversion Achieved coupling_reagent->success If successful solvent_base Screen Solvents & Base order_of_addition->solvent_base If still low order_of_addition->success If successful equivalents Adjust Stoichiometry solvent_base->equivalents If still low solvent_base->success If successful equivalents->success Monitor by TLC/LCMS

Caption: A decision-making workflow for troubleshooting low-yield amide coupling reactions.

Step-by-Step Solutions:

  • Re-evaluate Your Coupling Reagent: Standard carbodiimides like EDC may not be sufficiently reactive. Consider switching to a more potent uronium- or phosphonium-based reagent.[1][][3]

    • Uronium Salts (HATU, HCTU): These are highly efficient reagents, particularly for less nucleophilic anilines. HATU, in the presence of a non-nucleophilic base like DIPEA, generates a highly reactive OAt-active ester.[3][4]

    • Phosphonium Salts (PyBOP): Similar to uronium salts, these are very effective but can be more expensive.

  • Optimize the Order of Addition: The order in which you add your reagents can significantly impact the outcome, especially when using reagents like HATU which can react with amines.[5]

    • Recommended Method (Pre-activation):

      • Dissolve Boc-glycine and the coupling reagent (e.g., HATU) in an anhydrous aprotic solvent (like DMF or DCM).

      • Add the base (e.g., DIPEA) and stir for 5-15 minutes at 0 °C to room temperature to form the activated ester.

      • Add 3-ethynylaniline to the pre-activated mixture.

    • Rationale: This method prevents the coupling reagent from being consumed by a side reaction with 3-ethynylaniline.[5]

  • Solvent and Base Selection:

    • Solvent: Ensure your solvent is anhydrous and capable of dissolving all reactants. DMF is often a good choice for its high polarity, but DCM can also be effective and is easier to remove.[5]

    • Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). Avoid bases that can compete as nucleophiles. The pKa of the base should be sufficient to deprotonate the ammonium salt formed but not so high as to cause side reactions.

  • Adjust Stoichiometry: If one of your starting materials is significantly cheaper or more readily available, using a slight excess (1.1-1.2 equivalents) can drive the reaction to completion.[6]

Table 1: Recommended Starting Conditions for Amide Coupling

ParameterRecommendationRationale
Boc-Glycine 1.0 eqLimiting Reagent
3-Ethynylaniline 1.0 - 1.1 eqA slight excess can improve conversion.
Coupling Reagent (HATU) 1.1 eqEnsures complete activation of the acid.
Base (DIPEA) 2.0 - 2.5 eqNeutralizes HCl from the amine (if a salt) and the acid formed during activation.
Solvent Anhydrous DMF or DCMGood solubility for reactants.
Temperature 0 °C to RTBalances reaction rate and stability of reagents.
Q2: My TLC plate is messy with multiple spots. What are the likely side products and how can I minimize them?

A2: A complex reaction mixture often indicates the presence of side products or unreacted starting materials. Understanding the potential side reactions is key to developing a cleaner process.

Common Side Products:

  • Unreacted Starting Materials: Both Boc-glycine (acidic) and 3-ethynylaniline (basic) can stick to the baseline on a standard silica TLC plate. To visualize them, try adding 1% acetic acid (to elute the acid) or 1% triethylamine (to elute the amine) to your mobile phase.[7]

  • Urea Byproduct (from DCC/EDC): If using a carbodiimide, the corresponding urea (e.g., DCU) is a major byproduct that is often difficult to remove.[6]

  • Reaction of Amine with Coupling Reagent: As mentioned, HATU can react with the amine if it is not added last.[5]

  • Dimerization/Polymerization: The ethynyl group on 3-ethynylaniline can potentially undergo side reactions under certain conditions, although it is generally stable.[8][9]

Minimization and Purification Strategy:

  • Follow the optimized order of addition (pre-activation) as described in Q1 to prevent side reactions with the coupling reagent.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup can remove many impurities.[10][11]

    • Dilute the reaction mixture with a water-immiscible solvent like ethyl acetate (EtOAc) or DCM.

    • Wash sequentially with a weak acid (e.g., 1N HCl or saturated NH4Cl) to remove unreacted amine and base (DIPEA).

    • Wash with a weak base (e.g., saturated NaHCO3 solution) to remove unreacted Boc-glycine and acidic byproducts from the coupling reagent (like HOBt or HOAt).[11]

    • Wash with brine, dry the organic layer over Na2SO4 or MgSO4, filter, and concentrate.

  • Chromatography: If impurities persist, flash column chromatography on silica gel is the most effective purification method. A gradient elution system, such as hexane/ethyl acetate, is typically used.

Section 2: Troubleshooting the Boc-Deprotection Step

The removal of the tert-butyloxycarbonyl (Boc) group is typically straightforward but requires careful execution to ensure completeness and avoid side reactions.

Q3: My final product is contaminated with the Boc-protected starting material. How can I ensure complete deprotection?

A3: Incomplete deprotection is usually due to insufficient acid strength, quantity, or reaction time. The Boc group is robust and requires strong acidic conditions for efficient cleavage.[12][13]

Causality Analysis: The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation.[12] If the acid is too weak or present in substoichiometric amounts, this equilibrium-driven process will not go to completion.

Protocol for Complete Boc Deprotection:

  • Choice of Acid:

    • Trifluoroacetic Acid (TFA): A 25-50% solution of TFA in an inert solvent like DCM is highly effective and is a standard method. The reaction is often complete within 1-2 hours at room temperature.[12][14]

    • HCl in Dioxane/Ether: A 4M solution of HCl in 1,4-dioxane or diethyl ether is also a very common and effective reagent. This method has the advantage of directly precipitating the desired hydrochloride salt in some cases.

  • Ensure Anhydrous Conditions: Water can compete with the deprotection reaction. Use anhydrous solvents and reagents.

  • Monitor the Reaction: Use TLC or LCMS to monitor the disappearance of the Boc-protected starting material. The product, being a free amine, will have a much lower Rf value on silica gel than the starting material.

  • Workup: After complete deprotection (as confirmed by TLC/LCMS), the acid must be thoroughly removed.

    • For TFA: The TFA can be removed by evaporation under reduced pressure (co-evaporating with a solvent like toluene can help). The residue is then typically dissolved in a suitable solvent and washed with a mild base (like NaHCO3) to neutralize any remaining acid before proceeding to the salt formation.

    • For HCl/Dioxane: The solvent can be removed under vacuum.

Table 2: Deprotection Condition Comparison

Reagent SystemConcentrationTypical TimeAdvantagesDisadvantages
TFA / DCM 25-50% (v/v)1-2 hoursFast, efficient, volatile byproducts.TFA is corrosive and needs thorough removal.
4M HCl in Dioxane Stoichiometric or excess1-4 hoursCan directly form the HCl salt.Dioxane is a peroxide-former and has a high boiling point.

Section 3: Hydrochloride Salt Formation & Final Purification

The final step is to convert the free amine into its hydrochloride salt, which is generally more stable, crystalline, and easier to handle than the free base.[15][16]

Q4: My product oils out instead of precipitating as a solid during hydrochloride salt formation. What should I do?

A4: Oiling out is a common problem during salt formation and is usually related to solvent choice, purity of the free base, or the presence of water.[17]

Troubleshooting Protocol:

G cluster_1 Salt Formation Troubleshooting start Product Oils Out purity_check Check Purity of Free Base start->purity_check solvent_system Change Solvent System purity_check->solvent_system If pure solid_product Isolate Crystalline Solid purity_check->solid_product Purify then repeat crystallization Induce Crystallization solvent_system->crystallization If still oily crystallization->solid_product If successful

Caption: A systematic approach to troubleshoot precipitation issues during salt formation.

  • Ensure Purity of the Free Base: Impurities can act as an anti-solvent or disrupt the crystal lattice, preventing crystallization. If your free base is not pure (check by NMR/LCMS), purify it by column chromatography before attempting the salt formation.

  • Optimize the Solvent System: The key is to use a solvent system where the free base is soluble, but the hydrochloride salt is insoluble.

    • Common Solvents: Diethyl ether, methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of a good solvent (like methanol or ethanol) with a non-polar anti-solvent (like hexane or heptane) are often effective.[17]

    • Procedure: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., anhydrous ethyl acetate or isopropanol). Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with vigorous stirring.[18]

  • Induce Crystallization: If an oil forms, try the following:

    • Scratching: Scratch the inside of the flask with a glass rod at the oil-solvent interface.

    • Seeding: If you have a small amount of solid product from a previous batch, add a seed crystal.

    • Trituration: Add a non-polar solvent like hexane or pentane to the oil and stir vigorously. This can sometimes induce solidification.

    • Cooling: Cool the mixture in an ice bath or refrigerator.

  • Use Anhydrous HCl Gas: For the cleanest salt formation, bubble anhydrous HCl gas through a solution of the free base in an anhydrous, non-protic solvent like diethyl ether or DCM.[18] This avoids introducing water or additional solvents. The salt will often precipitate directly.

Once the solid has formed, it can be collected by filtration, washed with cold anhydrous ether or hexane to remove any residual impurities, and dried under vacuum.

References

  • EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide - ResearchGate. [Link]

  • A green chemistry perspective on catalytic amide bond formation - UCL Discovery. [Link]

  • Optimizing Peptide Coupling: Key Techniques - Novoprolabs. [Link]

  • WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • 3-Ethynylaniline Material Safety Data Sheet - Chem-Supply. [Link]

  • Amide coupling help : r/Chempros - Reddit. [Link]

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. [Link]

  • Isolation of primary amines as HCL salt problem - Sciencemadness.org. [Link]

  • TLC seperation of carboxylix acid, amine, and the amide product : r/chemistry - Reddit. [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. [Link]

  • HATU coupling - what's the best order? : r/Chempros - Reddit. [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity - Indian Journal of Pharmaceutical Education and Research. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. [Link]

  • US20100204470A1 - Method for salt preparation - Google P
  • Amide Workup - Biofilm Inhibitor Synthesis. [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. [Link]

  • 1 H NMR of 2-(4-methoxyphenyl)-2-oxo-N-(1-phenylethyl)acetamide (3p). - ResearchGate. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. [Link]

  • Sodium amide - Wikipedia. [Link]

  • Removing intermediates from amide coupling? - ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]

  • How to make a salt of a novel compound? - ResearchGate. [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. [Link]

  • Chemistry of Amides - Chemistry LibreTexts. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey - ACS Publications. [Link]

  • Amine and HCl - salt formation reaction - YouTube. [Link]

  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines - International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed. [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. [Link]

  • 3-ethynylaniline - ChemBK. [Link]

  • Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs) - ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize the formation of unwanted side products. Drawing from established chemical principles and field-proven insights, this document provides a comprehensive resource to ensure the integrity and efficiency of your experimental work.

The synthesis of this molecule, a valuable intermediate in pharmaceutical development, typically involves a multi-step process. Each stage presents unique challenges that can impact yield and purity. This guide will address these challenges in a practical question-and-answer format, offering explanations for the underlying chemistry and providing detailed, validated protocols.

Troubleshooting Guide & FAQs

This section is structured to address specific problems you may encounter during the synthesis. The questions are categorized by the synthetic step for easy navigation.

Part 1: Amide Bond Formation - Synthesis of 2-chloro-N-(3-ethynylphenyl)acetamide

This initial step involves the acylation of 3-ethynylaniline with chloroacetyl chloride. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and impact the overall yield.

Q1: I'm observing a significant amount of a dark, tarry byproduct and low yield of my desired chloroacetamide product. What's causing this and how can I prevent it?

A1: This is a common issue and is often due to the inherent instability and reactivity of 3-ethynylaniline, particularly under basic conditions or at elevated temperatures.[1][2] The primary culprits are often polymerization of the ethynyl group and over-acylation.

Causality Explained:

  • Polymerization: The terminal alkyne of 3-ethynylaniline can undergo self-coupling or polymerization, especially in the presence of trace metals or oxygen, and this is exacerbated by heat.

  • Diacylation: The amine group of 3-ethynylaniline can react with two molecules of chloroacetyl chloride, leading to the formation of a diacylated byproduct. This is more likely if the reaction temperature is not controlled or if there is a localized excess of the acylating agent.

  • Reaction with Solvent: If using a reactive solvent, it may participate in side reactions.

Troubleshooting & Optimization:

  • Temperature Control: This is critical. The reaction should be performed at a low temperature, typically between 0°C and 5°C, to minimize side reactions.[3][4] An ice-salt bath is recommended for maintaining this temperature range.

  • Controlled Addition: Add the chloroacetyl chloride dropwise to a solution of 3-ethynylaniline and a non-nucleophilic base.[3] This prevents localized high concentrations of the highly reactive acyl chloride.

  • Choice of Base: Use a sterically hindered, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-Diisopropylethylamine (DIPEA) instead of simpler tertiary amines like triethylamine.[3][5] These bases are less likely to act as nucleophiles and react with chloroacetyl chloride.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to reduce oxidative polymerization of the alkyne.

  • Solvent Choice: Use a dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[3] Ensure the solvent is free of water, which can hydrolyze the chloroacetyl chloride.

Q2: My product is contaminated with a significant amount of unreacted 3-ethynylaniline. How can I improve the conversion?

A2: Incomplete conversion is often a result of suboptimal reaction conditions or reagent quality.

Troubleshooting & Optimization:

  • Reagent Purity: Ensure that the 3-ethynylaniline is of high purity. Impurities can interfere with the reaction. It is a light-sensitive compound and should be stored appropriately.[2][6]

  • Stoichiometry: While a slight excess of chloroacetyl chloride (typically 1.05-1.1 equivalents) is often used to ensure complete consumption of the starting amine, a large excess can lead to diacylation.

  • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, a slight increase in reaction time at low temperature may be beneficial. However, prolonged reaction times can also lead to byproduct formation.

Below is a workflow diagram to help visualize the decision-making process for optimizing the amide formation step.

AmideFormation_Troubleshooting start Low Yield / Tarry Byproducts in Amide Formation check_temp Is Temperature strictly controlled (0-5 °C)? start->check_temp check_addition Is Chloroacetyl Chloride added dropwise? check_temp->check_addition Yes solution Implement stringent temperature control, slow addition, use of a non-nucleophilic base, and an inert atmosphere. check_temp->solution No check_base Is a non-nucleophilic base (e.g., DBU) being used? check_addition->check_base Yes check_addition->solution No check_atmosphere Is the reaction under an inert atmosphere? check_base->check_atmosphere Yes check_base->solution No check_atmosphere->solution Yes check_atmosphere->solution No

Caption: Troubleshooting workflow for amide bond formation.

Part 2: Nucleophilic Substitution - Synthesis of 2-amino-N-(3-ethynylphenyl)acetamide

In this step, the chloro group of 2-chloro-N-(3-ethynylphenyl)acetamide is displaced by an amino group, typically using ammonia. The primary challenge here is controlling the reactivity to avoid the formation of over-alkylated byproducts.

Q3: I am observing the formation of a significant dimer impurity, N,N'-(ethane-1,2-diyl)bis(N-(3-ethynylphenyl)acetamide), during the amination step. How can I suppress this?

A3: The formation of this dimer is a known side reaction in amination processes involving chloroacetamides.[7] It arises from the desired product, 2-amino-N-(3-ethynylphenyl)acetamide, acting as a nucleophile and reacting with another molecule of the starting material, 2-chloro-N-(3-ethynylphenyl)acetamide.

Causality Explained: The primary amine of the product is nucleophilic and can compete with ammonia in reacting with the electrophilic chloroacetamide. This is particularly problematic if the concentration of ammonia is not sufficiently high or if the reaction temperature is elevated.

Troubleshooting & Optimization:

  • Large Excess of Ammonia: Use a large excess of ammonia to ensure that it is the predominant nucleophile. This can be achieved by using a concentrated solution of ammonia in a solvent like methanol or by using liquid ammonia at low temperatures.

  • Temperature Control: Perform the reaction at a controlled temperature. While some heating may be required to drive the reaction to completion, excessive heat will accelerate the rate of the undesired dimer formation. A sealed reaction vessel may be necessary to maintain the concentration of ammonia, especially if heating is required.[7]

  • Reaction Medium: Using a solvent in which the starting material is soluble but the product is less soluble can sometimes help. As the product precipitates out of the solution, its concentration in the reaction mixture is reduced, thereby minimizing its participation in side reactions.

The following table summarizes the key reaction parameters for minimizing dimer formation:

ParameterRecommended ConditionRationale
Ammonia Large excess (e.g., >10 equivalents)Favors the desired reaction pathway by outcompeting the product as a nucleophile.
Temperature Controlled, as low as feasibleMinimizes the rate of the competing side reaction.
Pressure Use of a sealed vesselMaintains a high concentration of ammonia, especially if heating is necessary.
Part 3: Salt Formation and Purification

The final step involves the formation of the hydrochloride salt to improve the stability and handling of the final compound. Purification is crucial to remove any remaining impurities.

Q4: My final product has a yellowish or brownish tint, even after salt formation. What is the likely cause and how can I obtain a purer, white product?

A4: The color is likely due to residual impurities from the previous steps, possibly polymeric materials or oxidized byproducts. 3-ethynylaniline itself can be a clear yellow to brown liquid, and impurities can carry through the synthesis.[8]

Troubleshooting & Optimization:

  • Purification of Intermediates: It is often easier to remove impurities at the intermediate stages rather than at the final step. Consider purifying the 2-chloro-N-(3-ethynylphenyl)acetamide by recrystallization or column chromatography before proceeding to the amination step.

  • Charcoal Treatment: Before the final crystallization of the hydrochloride salt, a treatment with activated charcoal can be effective in removing colored impurities. Dissolve the crude free base in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite before proceeding with the addition of HCl.

  • Recrystallization: The final hydrochloride salt should be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/ethyl acetate.[7] This will help to remove any remaining soluble impurities.

The diagram below illustrates the general synthetic pathway and highlights the points where side products are most likely to form.

Synthesis_Pathway Start 3-Ethynylaniline Step1 Amide Formation (+ Chloroacetyl Chloride) Start->Step1 Intermediate 2-chloro-N-(3-ethynylphenyl)acetamide Step1->Intermediate Side_Product1 Polymerization / Diacylation Step1->Side_Product1 Step2 Amination (+ Ammonia) Intermediate->Step2 Product_freebase 2-amino-N-(3-ethynylphenyl)acetamide Step2->Product_freebase Side_Product2 Dimer Formation Step2->Side_Product2 Step3 Salt Formation (+ HCl) Product_freebase->Step3 Final_Product 2-amino-N-(3-ethynylphenyl)acetamide HCl Step3->Final_Product

Caption: Synthetic pathway with potential side product formation.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and the scale of your reaction.

Protocol 1: Synthesis of 2-chloro-N-(3-ethynylphenyl)acetamide
  • To a solution of 3-ethynylaniline (1.0 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) in anhydrous tetrahydrofuran (THF) (10 mL per 1 g of aniline) under a nitrogen atmosphere, cool the mixture to 0°C in an ice-salt bath.[3]

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous THF (2 mL per 1 g of chloroacetyl chloride) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.[3]

  • Stir the reaction mixture at 0-5°C for 2-4 hours, monitoring the progress by TLC (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate).[3]

  • Upon completion, quench the reaction by the slow addition of cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Dissolve the purified 2-chloro-N-(3-ethynylphenyl)acetamide (1.0 eq) in a concentrated solution of ammonia in methanol (e.g., 7N) in a sealed pressure vessel.

  • Heat the mixture to a temperature that allows for a reasonable reaction rate (e.g., 50-60°C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, carefully vent the pressure vessel.

  • Concentrate the reaction mixture under reduced pressure to remove the excess ammonia and methanol.

  • Dissolve the crude residue in a suitable solvent like isopropanol or ethyl acetate.

  • Cool the solution in an ice bath and slowly add a solution of HCl in isopropanol or diethyl ether until the pH is acidic.

  • Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

  • If necessary, recrystallize the hydrochloride salt from a suitable solvent system to improve purity.[7]

By carefully considering the factors outlined in this guide and implementing the recommended protocols, researchers can significantly improve the yield and purity of this compound, facilitating its use in further research and development.

References

  • Vertex Pharmaceuticals Incorporated. (n.d.). 3-Ethynylaniline(54060-30-9)MSDS Melting Point Boiling Density Storage Transport.
  • ChemBK. (2024, April 9). 3-ethynylaniline.
  • Chem-Impex. (n.d.). 3-Ethynylaniline.
  • United States Biological. (n.d.). 011339 3-Ethynylaniline CAS: 54060-30-9.
  • Guidechem. (n.d.). 3-Ethynylaniline 54060-30-9 wiki.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • S. Handa, J. D. Smith, Y. Zhang, B. S. Takale, F. Gallou, B. H. Lipshutz. (2018). Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. Org. Lett., 20, 542-545.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Deprotection of Silyl-Protected Ethynylfurans.
  • Gelest Technical Library. (n.d.). Deprotection of Silyl Ethers.
  • ResearchGate. (2025, August 6). Selective Deprotection of Silyl Ethers | Request PDF.
  • A facile amidation of chloroacetyl chloride using DBU. (n.d.).
  • ResearchGate. (2025, August 5). (PDF) A facile amidation of chloroacetyl chloride using DBU.
  • Benchchem. (n.d.). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
  • Reddit. (2015, May 8). Organic synthesis advice (amide linker using chloroacetyl chloride)? : r/chemistry.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • Filo. (2024, June 6). Ammonia reacts with acetyl chloride \left(\mathrm{CH}{3} \mathrm{COCl}\ri...
  • Filo. (2024, November 25). CORS Which will not give acetamide on reaction with ammonia? b)acetyl chl...
  • Google Patents. (n.d.). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • ResearchGate. (2025, August 10). (PDF) 2-Chloro-N-phenylacetamide.
  • NIH. (n.d.). 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem.
  • ResearchGate. (2025, August 10). (PDF) Synthesis, characterization and pharmacological evaluation of substituted phenoxy acetamide derivatives.
  • ResearchGate. (2025, August 6). (PDF) Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide.

Sources

common pitfalls in handling 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride

Introduction: Welcome to the technical support guide for this compound. This molecule is a valuable bifunctional building block, featuring a terminal alkyne for bioorthogonal reactions like Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a primary amine (protected as a hydrochloride salt) for further derivatization. Its utility is prominent in the fields of medicinal chemistry, proteomics, and materials science. However, its dual reactivity and salt form can present unique challenges. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-tested insights to circumvent common pitfalls and ensure successful experimental outcomes. We will delve into the causality behind procedural choices, moving beyond simple step-by-step instructions to foster a deeper understanding of the system.

Section 1: Core Compound Characteristics & Handling

This section addresses the foundational knowledge required for the proper storage, handling, and dissolution of the compound. Missteps at this stage are a frequent source of downstream experimental failure.

FAQ: Compound Properties and Stability

Question: What are the key physical properties and recommended storage conditions for this compound?

Answer: Understanding the fundamental properties is the first step to successful handling. The compound is typically a solid at room temperature. As a hydrochloride salt, it is more stable and generally more water-soluble than its free base form.[1] However, it is sensitive to moisture, light, and elevated temperatures.

Table 1: Physicochemical Properties of this compound

Property Value Source / Notes
Chemical Formula C₁₀H₁₁ClN₂O Inferred from structure
Molecular Weight 210.66 g/mol Calculated
Appearance Off-white to light-colored solid Based on similar acetamides[2]
Purity Typically ≥95% AK Scientific Inc.[3]
Long-Term Storage Store long-term in a cool, dry place AK Scientific Inc.[3]

| Recommended Conditions | Tightly sealed container, inert atmosphere (Argon or Nitrogen), protected from light | Sigma-Aldrich[4] |

For long-term viability, store the compound at 2-8°C in a desiccator under an inert atmosphere. The hydrochloride salt form protects the primary amine from slow aerial oxidation, but the ethynyl group can be susceptible to degradation, especially in the presence of certain metal contaminants or oxidative conditions.

Question: I'm having trouble dissolving the compound. What solvents are effective?

Answer: Solubility is a critical parameter that is directly influenced by the compound's hydrochloride salt form.

  • Recommended Solvents: Due to the ionic nature of the hydrochloride salt, polar protic solvents like water and polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the most effective.

  • Poor Solvents: The compound will exhibit poor solubility in non-polar organic solvents such as hexanes, diethyl ether, and dichloromethane (DCM).

  • Consideration for Reaction: While DMSO is an excellent solvent for dissolution, it can be challenging to remove. For reactions, choose a solvent that is compatible with your downstream steps. If a reaction requires a less polar solvent, the hydrochloride salt may need to be converted to the free base, which will have significantly different solubility characteristics.

Section 2: Troubleshooting Common Experimental Workflows

This section focuses on the most common application of this reagent—click chemistry—and addresses other potential reactions, highlighting the nuanced challenges presented by the molecule's structure.

FAQ: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Question: My click reaction is failing or giving very low yields. What are the most common points of failure?

Answer: This is the most frequent issue reported by users. A failed CuAAC reaction using this alkyne is almost always traceable to one of four factors: catalyst viability, reaction pH, reagent integrity, or oxygen contamination.

start Low/No Click Product check_catalyst 1. Is the Cu(I) catalyst active? start->check_catalyst check_ph 2. Is the reaction pH appropriate? check_catalyst->check_ph Yes catalyst_issue Root Cause: Cu(I) oxidized to inactive Cu(II). Solution: Use fresh Sodium Ascorbate. Use a stabilizing ligand (TBTA/THPTA). Ensure CuSO4 is fully dissolved. check_catalyst->catalyst_issue No check_reagents 3. Are the alkyne/azide reagents intact? check_ph->check_reagents Yes ph_issue Root Cause: Acidic pH from the hydrochloride salt can inhibit catalyst performance. Solution: Add a non-nucleophilic base (e.g., DIPEA) or buffer the reaction (e.g., HEPES, pH 7-8). check_ph->ph_issue No check_oxygen 4. Was oxygen excluded? check_reagents->check_oxygen Yes reagent_issue Root Cause: Alkyne or azide partner degraded. Solution: Verify reagent integrity via NMR/LC-MS. Run a control reaction with a known good alkyne/azide. check_reagents->reagent_issue No success Successful Reaction check_oxygen->success Yes oxygen_issue Root Cause: Dissolved O2 rapidly oxidizes Cu(I). Solution: Degas all aqueous solutions (sparge with Ar/N2). Run reaction under inert atmosphere. check_oxygen->oxygen_issue No

Caption: Troubleshooting workflow for CuAAC reactions.

Detailed Breakdown:

  • Catalyst Inactivity: The active catalyst is Copper(I). Commercially available copper salts are typically Copper(II) (e.g., CuSO₄), which must be reduced in situ by an agent like sodium ascorbate. Oxygen dissolved in the reaction media will rapidly re-oxidize Cu(I) to the inactive Cu(II) state, stalling the reaction.[5] Using a Cu(I)-stabilizing ligand, such as THPTA for aqueous systems or TBTA for organic systems, is highly recommended to protect the catalyst.[6][7]

  • Incorrect pH: The compound is a hydrochloride salt, meaning it will create a mildly acidic environment in an unbuffered solution. While the click reaction can proceed over a range of pH values, the optimal performance and stability of the catalytic system are typically between pH 7 and 8.5. Highly acidic conditions can interfere with the catalytic cycle.

  • Oxygen Contamination: As mentioned, oxygen is detrimental. All aqueous buffers and solutions must be rigorously degassed (e.g., by sparging with argon or nitrogen) before adding the catalyst components.[8]

  • Reagent Degradation: While stable when stored correctly, the terminal alkyne can be susceptible to oxidative degradation or unwanted coupling reactions over time, especially if exposed to moisture or trace metals. Confirm the integrity of your starting material if it has been stored for an extended period.

Question: The primary amine on my compound seems to be reacting with my azide partner. How do I address this?

Answer: This is an unlikely but possible scenario if your azide partner contains a highly reactive electrophilic group (e.g., an NHS ester or isocyanate). The primary amine on your compound is protonated as the hydrochloride salt (R-NH₃⁺) and is therefore non-nucleophilic.

However, if the reaction conditions involve adding a base to neutralize the salt, the free amine (R-NH₂) is liberated and becomes a potent nucleophile.

cluster_0 Acidic/Neutral Conditions cluster_1 Basic Conditions Protonated R-NH₃⁺ Cl⁻ (Non-nucleophilic) FreeBase R-NH₂ (Nucleophilic) Protonated->FreeBase + Base (e.g., Et₃N, DIPEA) - Base·HCl FreeBase->Protonated + HCl

Caption: Acid-base equilibrium of the primary amine.

If your experimental design requires the amine to remain unreactive, you have two options:

  • Run the reaction without adding a base: Keep the amine in its protonated, non-nucleophilic state. This is generally feasible for click chemistry, provided the pH does not drop too low for the catalyst.

  • Protect the amine: If basic conditions are required for other reasons, you must first protect the free amine (e.g., as a Boc or Cbz carbamate) before proceeding with the click reaction. This adds synthetic steps but provides complete control over reactivity.

Section 3: Protocols & Methodologies

These protocols are designed to be self-validating and provide a robust starting point for your experiments.

Protocol 1: Standard Aqueous CuAAC Labeling

This protocol is adapted for labeling an azide-containing biomolecule in an aqueous buffer using a THPTA ligand for catalyst stabilization.[5][9]

Materials:

  • This compound (Alkyne)

  • Azide-containing molecule (Azide)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in degassed water)

  • THPTA ligand solution (e.g., 100 mM in degassed water)

  • Sodium Ascorbate (NaAsc) solution (e.g., 300 mM in degassed water, must be made fresh )

  • Reaction Buffer (e.g., PBS or HEPES, pH 7.4, thoroughly degassed)

Procedure:

  • Prepare Reactants: In a microcentrifuge tube, combine your Azide molecule and the Alkyne (a 1.5 to 5-fold molar excess of alkyne is a good starting point) in the degassed reaction buffer.

  • Prepare Catalyst Premix: In a separate tube, prepare the catalyst complex. For a final reaction concentration of 1 mM Cu(II), mix the CuSO₄ and THPTA solutions. A 1:5 ratio of Cu:ligand is common.[9] Let this mixture stand for 2-3 minutes.

  • Add Catalyst: Add the catalyst premix to the tube containing the azide and alkyne.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of sodium ascorbate should be 5-10 times that of the copper.

  • Incubate: Protect the reaction from light and incubate at room temperature for 30-90 minutes. For sensitive biomolecules, incubation can be done at 4°C for a longer period (2-12 hours).

  • Analysis: Monitor reaction progress by LC-MS or other appropriate analytical techniques. The reaction can be quenched and copper removed by adding EDTA.

Protocol 2: In Situ Neutralization for Free Amine Reactions

Use this protocol when a downstream reaction requires the nucleophilic free amine.

Materials:

  • This compound

  • Anhydrous aprotic solvent (e.g., DMF, DCM, THF)

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N))

Procedure:

  • Dissolve/Suspend: Dissolve or suspend the hydrochloride salt in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Add Base: Add 1.1 equivalents of the non-nucleophilic base (e.g., DIPEA) dropwise while stirring. DIPEA is often preferred as its bulky nature reduces its own nucleophilicity.

  • Stir: Allow the mixture to stir at room temperature for 15-30 minutes. You may observe the formation of a precipitate (DIPEA·HCl), which is often insoluble in solvents like DCM or THF.

  • Use Directly or Filter: The resulting solution/suspension containing the free base amine can often be used directly in the next step. Alternatively, if the hydrochloride salt of the base precipitates, it can be removed by filtration before adding subsequent reagents.

Section 4: General FAQs

Question: What are the primary safety hazards I should be aware of? Answer: Based on data for similar compounds, 2-amino-N-ethylacetamide hydrochloride is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[10][11] Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid inhalation of dust and contact with skin and eyes.[13]

Question: Can this compound be used in a Sonogashira coupling reaction? Answer: Yes, the terminal alkyne is suitable for Sonogashira coupling. However, the reaction is typically catalyzed by Palladium and Copper and requires a non-nucleophilic base. Therefore, the primary amine must be protected first (e.g., as a Boc-carbamate). If the amine is not protected, it can coordinate to the metal catalysts, inhibiting their activity, or participate in unwanted side reactions.

Question: My compound has turned from off-white to a yellowish or brownish color. Is it still usable? Answer: A significant color change often indicates degradation, likely through slow oxidation or polymerization of the ethynyl group. While it may still contain the desired compound, the purity is compromised. It is highly recommended to run a purity check (e.g., NMR or LC-MS) before use. For sensitive, quantitative applications, using a fresh, clean lot is advised.

References

  • Gao, Y., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Advances. Available at: [Link][14][15]

  • Dodge, A. G., et al. (2006). Thioacetamide Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. Available at: [Link][16]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet for N-(5-Aminopyridin-3-yl)acetamide. Available at: [Link][2]

  • PubChem. (n.d.). 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride. National Center for Biotechnology Information. Available at: [Link][17]

  • Elder, D. P., et al. (2010). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. Organic Process Research & Development. Available at: [Link][18]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link][19]

  • PubChem. (n.d.). 2-amino-N-ethylacetamide hydrochloride. National Center for Biotechnology Information. Available at: [Link][10]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link][1]

  • Confluore. (n.d.). Click Chemistry Protocols. Xi'an Confluore Biological Technology Co., Ltd.. Available at: [Link][6]

  • Interchim. (n.d.). Click chemistry Activators. Available at: [Link][8]

  • Hong, V., et al. (2010). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available at: [Link][9]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Available at: [Link][7]

Sources

Technical Support Center: A Guide to the Scalable Synthesis of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, chemists, and professionals in drug development who are focused on the synthesis of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to facilitate a smooth and efficient scale-up of this important chemical intermediate.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the synthesis of this compound, providing concise and actionable answers.

Q1: What are the most critical parameters to control during the synthesis of this compound?

A1: The most critical parameters to control are temperature, reaction time, and the stoichiometry of the reactants. Precise control of these variables is essential to minimize the formation of impurities and maximize the yield of the desired product.

Q2: What are the primary challenges encountered when scaling up this synthesis?

A2: The main challenges in scaling up this synthesis include managing exotherms during the reaction, ensuring efficient mixing, and handling the product's isolation and purification. These challenges can be addressed through careful process design and the use of appropriate equipment.

Q3: How can I effectively monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Regular sampling and analysis are crucial to determine the optimal reaction time and ensure the reaction has gone to completion.[1]

Q4: What are the common impurities that can form during the synthesis, and how can they be minimized?

A4: Common impurities may include unreacted starting materials and byproducts from side reactions. These can be minimized by carefully controlling the reaction conditions, such as temperature and stoichiometry, and by using purified reagents.

II. Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the synthesis of this compound.

Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction, degradation of the product, or loss of product during workup.Ensure the reaction goes to completion by monitoring with TLC or HPLC. Optimize the reaction time and temperature. Use a suitable workup procedure to minimize product loss.
Presence of Impurities Unreacted starting materials or the formation of byproducts.Purify the starting materials before use. Optimize the reaction conditions to minimize the formation of byproducts. Use column chromatography or recrystallization to purify the final product.[2]
Difficulty in Product Isolation The product may be an oil or difficult to crystallize.Try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the pure product, or triturating with a non-solvent.[3]
Product Discoloration The presence of colored impurities.Treat the crude product with activated carbon to remove colored impurities. Recrystallize the product from a suitable solvent.[3]

III. Detailed Step-by-Step Protocol

This section provides a detailed protocol for the synthesis of this compound.

Synthesis Workflow

SynthesisWorkflow Start Starting Materials Reaction Amide Coupling Start->Reaction Reagents, Solvent Workup Aqueous Workup Reaction->Workup Quenching Purification Purification Workup->Purification Crude Product FinalProduct Final Product Purification->FinalProduct Pure Product ChemicalTransformation Reactant1 3-Ethynylaniline C8H7N Intermediate 2-Chloro-N-(3-ethynylphenyl)acetamide C10H8ClNO Reactant1->Intermediate + Reactant2 Reactant2 2-Chloroacetyl chloride C2H2Cl2O Product 2-Amino-N-(3-ethynylphenyl)acetamide C10H10N2O Intermediate->Product + Reactant3 Reactant3 Ammonia NH3 FinalProduct This compound C10H11ClN2O Product->FinalProduct + HCl

Sources

Technical Support Center: Method Refinement for Quantifying 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the quantitative analysis of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into method development, refinement, and troubleshooting, moving beyond simple protocols to explain the scientific reasoning behind each step. Our goal is to empower you to build robust, reliable, and self-validating analytical methods.

Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers encounter when beginning to work with this compound.

Q1: What are the key structural features of this molecule, and how do they impact its analysis by HPLC?

Answer: Understanding the molecule's structure is the cornerstone of developing a successful analytical method. This compound possesses three key functional groups that dictate its chromatographic behavior:

  • Primary Aromatic Amine (-NH₂): This is a basic group. At a mobile phase pH below its pKa, it will be protonated (-NH₃⁺). This is critical for good chromatography, as the positive charge minimizes undesirable interactions with residual silanols on silica-based columns, preventing severe peak tailing.

  • Phenyl Ring and Ethynyl Group: These features make the molecule relatively hydrophobic and provide a strong chromophore for UV detection. The aromatic system suggests that a Phenyl-Hexyl stationary phase could offer alternative selectivity to a standard C18 column through π-π interactions.

  • Acetamide Linkage: This is a polar, neutral amide group that contributes to the overall polarity of the molecule.

  • Hydrochloride Salt: This indicates that the compound is supplied in a salt form, enhancing its solubility in aqueous and polar organic solvents, which simplifies sample and standard preparation.

Q2: Why is a robust quantitative method so critical for this compound in a drug development setting?

Answer: A validated, robust analytical method is a non-negotiable requirement in pharmaceutical development.[1][2] It ensures data integrity and regulatory compliance for several key applications:

  • Purity and Impurity Profiling: Accurately quantifying the active pharmaceutical ingredient (API) and detecting any impurities or degradation products.

  • Stability Studies: Assessing the compound's stability under various stress conditions (heat, light, humidity) by monitoring its concentration over time.

  • Pharmacokinetic (PK) Studies: Measuring the concentration of the drug in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Quality Control (QC): Ensuring batch-to-batch consistency and confirming that the final drug product meets all specifications before release.[3]

Q3: Which analytical technique is most suitable for routine quantification?

Answer: For routine quality control and assay, Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the most common and appropriate choice. It offers an excellent balance of specificity, precision, and cost-effectiveness. For applications requiring higher sensitivity and selectivity, such as analyzing trace levels in complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[4]

Part 2: HPLC Method Development & Refinement

This section provides a logical workflow for developing a robust HPLC method from scratch.

Logical Workflow for HPLC Method Development

The following diagram illustrates the systematic process of developing and refining an HPLC method for the target analyte.

MethodDevelopment start Define Analytical Goal (e.g., Purity, Assay) properties Assess Analyte Properties - pKa of Amine - Solubility - UV Spectrum start->properties column Select Column - Start with C18 - Consider Phenyl-Hexyl properties->column mobile_phase Select Mobile Phase - A: 0.1% Formic Acid in H₂O - B: Acetonitrile or Methanol column->mobile_phase gradient Run Scouting Gradient (e.g., 5-95% B in 15 min) mobile_phase->gradient evaluate Evaluate Results - Retention Time (k') - Peak Shape - Resolution gradient->evaluate optimize Optimize Method - Adjust Gradient Slope - Fine-tune pH - Test Isocratic? evaluate->optimize validate Validate Method (ICH Q2(R1) Guidelines) optimize->validate end Routine Analysis validate->end

Caption: A systematic workflow for HPLC method development.

Part 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Q4: My peak is tailing significantly. What are the likely causes and how do I fix it?

Answer: Peak tailing is the most common issue when analyzing basic compounds like primary amines. The primary cause is secondary interactions between the protonated amine and acidic, deprotonated silanol groups (Si-O⁻) on the silica surface of the column.

Troubleshooting Steps:

  • Check Mobile Phase pH: The most effective solution is to lower the mobile phase pH. By adding an acidic modifier (e.g., 0.1% formic acid or phosphoric acid), you ensure the analyte's primary amine is fully protonated (R-NH₃⁺) and, more importantly, you suppress the ionization of the surface silanols, neutralizing them (Si-OH). A good rule of thumb is to work at a pH at least 2 units below the pKa of the analyte.

  • Reduce Sample Mass on Column: Injecting too much sample can lead to column overload and peak tailing. Dilute your sample and reinject. If the peak shape improves, overload was a contributing factor.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the accessible silanol groups. If you are using an older column, switching to a newer, high-quality one can dramatically improve peak shape.

  • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as an embedded polar group or a phenyl-hexyl phase, may offer better peak symmetry.

Troubleshooting Logic for Peak Tailing

PeakTailing start Observe Peak Tailing check_ph Is Mobile Phase pH < (pKa - 2)? start->check_ph lower_ph Action: Lower pH (e.g., add 0.1% Formic Acid) check_ph->lower_ph No check_load Is Sample Concentrated? check_ph->check_load Yes resolved Peak Shape Improved lower_ph->resolved dilute Action: Dilute Sample and Re-inject check_load->dilute Yes check_column Is Column Old or Low Quality? check_load->check_column No dilute->resolved replace_column Action: Use a Modern, End-Capped Column check_column->replace_column Yes replace_column->resolved

Caption: A decision tree for troubleshooting peak tailing issues.

Q5: My retention times are drifting or are not reproducible. What should I check?

Answer: Retention time stability is crucial for reliable quantification. Fluctuations point to a problem with the system's equilibrium or the mobile phase composition.

Troubleshooting Checklist:

  • Column Equilibration: Have you allowed sufficient time for the column to equilibrate with the mobile phase? Before starting a sequence, purge the system and run the mobile phase for at least 10-15 column volumes or until you see a stable baseline.[5]

  • Mobile Phase Preparation: If you are mixing solvents online with the pump, ensure the proportioning valves are working correctly. For maximum reproducibility, especially with isocratic methods, pre-mix the mobile phase manually.[6] Always degas the mobile phase to prevent air bubbles from entering the pump.

  • Column Temperature: Fluctuations in ambient temperature can cause retention times to shift. Using a thermostatically controlled column compartment is essential for reproducible chromatography.

  • Pump Performance and Leaks: Check for pressure fluctuations, which may indicate a bubble in the pump head or a failing seal. Systematically check all fittings for leaks, as even a small leak can alter the mobile phase composition and flow rate.

Q6: I'm seeing extraneous 'ghost' peaks in my chromatogram. Where are they coming from?

Answer: Ghost peaks are peaks that appear in blank injections or at unexpected times. They are typically caused by contamination or carryover.

Troubleshooting Steps:

  • Identify the Source: Run a series of blank injections (injecting only mobile phase or your sample solvent) to determine if the ghost peak is from the sample (carryover) or the system itself.

  • Address Carryover: If the peak appears after a sample injection but decreases in size with subsequent blanks, it is likely carryover from the injector. Clean the injection port, syringe, and sample loop. You may need to add a strong solvent wash step (e.g., 100% Acetonitrile) to your injector program.

  • Check for Contamination: If the peak appears consistently even in the first blank, the contamination is in your mobile phase, glassware, or the system. Prepare fresh mobile phase with high-purity (HPLC-grade) solvents and water.

Part 4: Experimental Protocols & Data
Protocol 1: Recommended Starting HPLC-UV Method

This protocol provides a robust starting point for the analysis of this compound. Note: This method must be optimized and validated for your specific application.

1. Sample & Standard Preparation:

  • Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
  • Create a working standard at 0.1 mg/mL by diluting the stock solution with the same diluent.
  • Prepare unknown samples to an expected concentration of ~0.1 mg/mL in the same diluent.
  • Filter all solutions through a 0.45 µm syringe filter before placing them in autosampler vials.

2. HPLC System & Conditions:

ParameterRecommended ConditionRationale
HPLC System Agilent 1260, Waters Alliance, or equivalentStandard, reliable HPLC system.
Column C18, 4.6 x 150 mm, 3.5 or 5 µm particlesGeneral-purpose reverse-phase column suitable for hydrophobic compounds.
Mobile Phase A 0.1% Formic Acid in Water (HPLC Grade)Acidic modifier to protonate the amine and suppress silanol activity.
Mobile Phase B Acetonitrile (HPLC Grade)Common organic solvent providing good elution strength.
Gradient 10% to 80% B over 10 minutesA good starting gradient to elute the analyte and any potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Injection Vol. 10 µLA typical injection volume to avoid column overload.
UV Detection 254 nmA common wavelength for aromatic compounds; scan with a DAD for the optimal wavelength.

3. Analysis Sequence:

  • Equilibrate the system until a stable baseline is achieved.
  • Inject a blank (diluent) to confirm a clean system.
  • Inject the working standard five times to establish system suitability (RSD of peak area and retention time < 2%).
  • Inject the unknown samples.
  • Inject a standard after every 10-15 sample injections to monitor system performance.
Method Validation Parameters

All analytical methods used in a regulated environment must be validated to prove they are fit for purpose.[2][3][7] The key validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradants).Peak purity analysis (using a DAD) should pass; resolution > 2 between analyte and adjacent peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) > 0.999
Accuracy The closeness of test results to the true value.Mean recovery of 98.0% to 102.0% for the assay of a drug substance.[8]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.RSD ≤ 1.0% for drug substance assay; RSD ≤ 2.0% for drug product.[8]
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Typically 80% to 120% of the test concentration for an assay.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C).System suitability parameters should remain within limits.
References
  • Understanding Analytical Method Development and Valid
  • Validating Analytical Methods in Pharmaceuticals. Pharmuni.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro.
  • Rapid identification and quantification of 27 primary arom
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting Guide.
  • Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical framework for the structural confirmation of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride. As professionals in the field of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of our research. This document moves beyond a simple recitation of protocols, offering a detailed rationale for the experimental choices and a self-validating system for data interpretation.

Introduction: The Importance of Rigorous Structural Elucidation

The molecule , this compound, is a small organic molecule with potential applications in medicinal chemistry. Its structure, comprising a primary amine, an acetamide linker, and a meta-substituted ethynylphenyl ring, presents a unique set of spectroscopic signatures. Accurate structural confirmation is paramount to understanding its chemical reactivity, biological activity, and to ensure the integrity of subsequent research.

This guide will detail a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to provide orthogonal data points that, when taken together, unequivocally confirm the proposed structure.

The Hypothesized Structure and its Expected Spectroscopic Features

Before embarking on experimental work, it is crucial to analyze the proposed structure and predict the key spectroscopic features we anticipate observing.

Proposed Structure:

Caption: Hypothesized structure of this compound.

Table 1: Predicted Spectroscopic Data

TechniqueExpected ObservationsRationale
¹H NMR - Aromatic protons (4H) in the ~7-8 ppm region with distinct splitting patterns. - Amide proton (1H) as a broad singlet. - Methylene protons (2H) adjacent to the amino group. - Amino protons (3H, as -NH3+) as a broad singlet. - Acetylenic proton (1H) as a singlet around 3 ppm.The chemical environment of each proton dictates its chemical shift and coupling to neighboring protons.
¹³C NMR - Carbonyl carbon (~170 ppm). - Aromatic carbons (~120-140 ppm). - Acetylenic carbons (~80-90 ppm). - Methylene carbon adjacent to the amino group.The hybridization and electronic environment of each carbon atom determine its resonance frequency.
Mass Spec. - A molecular ion peak corresponding to the free base (C10H10N2O). - Fragmentation patterns consistent with the loss of the aminoacetyl group and other characteristic fragments.Ionization of the molecule followed by fragmentation provides information about its molecular weight and substructures.
IR Spec. - N-H stretches (amine hydrochloride and amide) in the 3200-2800 cm⁻¹ region. - C≡C-H stretch (~3300 cm⁻¹). - C=O stretch (amide) around 1670 cm⁻¹. - N-H bend (amide) around 1550 cm⁻¹.Specific functional groups absorb infrared radiation at characteristic frequencies, allowing for their identification.

Experimental Workflow for Structural Confirmation

A logical and sequential workflow is essential for efficient and conclusive structural analysis. The following diagram outlines the proposed experimental path.

Structural_Confirmation_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared Spectroscopy (FTIR-ATR) Sample->IR Data_Analysis Correlate and Interpret Spectroscopic Data NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Final Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Experimental workflow for structural confirmation.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with internal checks and best practices to ensure data quality and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY and HSQC) experiments will be employed to map out all proton and carbon environments and their connectivities.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6 mL of a deuterated solvent, such as DMSO-d₆ or D₂O. The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and does not exchange with amide or amine protons.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Key Parameters:

      • Sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

      • Appropriate relaxation delay (D1) of at least 1-2 seconds to ensure quantitative integration.

    • Expected Outcome: A spectrum displaying the chemical shifts, integration values, and splitting patterns for all protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Key Parameters:

      • A larger number of scans will be required due to the lower natural abundance of ¹³C.

      • A wider spectral width to encompass all carbon resonances.

    • Expected Outcome: A spectrum showing a single peak for each unique carbon atom.

  • 2D NMR Acquisition (COSY & HSQC):

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

    • Rationale: These 2D experiments are crucial for unambiguously assigning the complex aromatic proton and carbon signals and confirming the connectivity of the entire molecule.

Mass Spectrometry (MS)

Rationale: Mass spectrometry will be used to determine the molecular weight of the compound and to gain insight into its fragmentation pattern, which can further support the proposed structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • ESI-MS Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode. The primary amine and the amide nitrogen can be protonated.

    • Expected Outcome: A prominent peak corresponding to the [M+H]⁺ ion of the free base (C₁₀H₁₀N₂O). The calculated monoisotopic mass of the free base is 174.0793 g/mol , so the expected [M+H]⁺ peak would be at m/z 175.0871.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

Protocol:

  • Sample Preparation:

    • If using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

  • FTIR-ATR Acquisition:

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Expected Outcome: An IR spectrum showing characteristic absorption bands for the N-H, C≡C-H, C=O, and other functional groups present in the molecule, as predicted in Table 1.

Data Interpretation and Structural Confirmation

The final and most critical step is the integrated analysis of all spectroscopic data.

  • ¹H and ¹³C NMR: The chemical shifts, integrations, and coupling patterns from the ¹H NMR, along with the chemical shifts from the ¹³C NMR, should be consistent with the proposed structure. The COSY and HSQC spectra will be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecular fragments.

  • Mass Spectrometry: The observed molecular ion in the mass spectrum must match the calculated molecular weight of the protonated free base.

  • Infrared Spectroscopy: The presence of the key functional group absorptions in the IR spectrum provides confirmatory evidence for the amide, amine, and ethynyl functionalities.

By correlating the data from these three orthogonal techniques, a confident and unambiguous confirmation of the structure of this compound can be achieved.

References

  • PubChem. 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride. National Center for Biotechnology Information. [Link][1]

Sources

A Comparative Guide to the Biological Target Validation of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the identification and validation of the biological target of the novel small molecule, 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride, hereafter referred to as Compound X. As pre-clinical information on Compound X is not publicly available, this document outlines a robust, multi-faceted strategy that a research team would employ to elucidate its mechanism of action and validate its primary biological target. We will proceed under the working hypothesis that, based on its structural motifs (an acetamide core and an ethynyl group), Compound X may target protein kinases. This guide will compare and contrast various experimental approaches, providing detailed protocols and data interpretation frameworks for each stage of the validation process.

Part 1: Initial Target Identification Strategies: A Funnel Approach

The initial phase of target validation for a novel compound like Compound X requires a broad, unbiased approach to generate hypotheses about its molecular target. This is followed by more focused methods to confirm these initial findings. We will employ a "funnel" strategy, starting with large-scale screening and progressively narrowing down to specific target engagement.

Phenotypic Screening and Target Deconvolution

Phenotypic screening is a powerful initial step to understand the biological effects of Compound X without a priori knowledge of its target. This approach involves testing the compound in various disease-relevant cellular models and observing its phenotypic effects.

Experimental Workflow: High-Content Imaging-Based Phenotypic Screen

A high-content imaging screen will be employed to assess the effects of Compound X on a panel of cancer cell lines from different tissue origins.

Protocol:

  • Cell Plating: Seed a panel of 20 cancer cell lines in 384-well plates at a density of 2,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a concentration range of Compound X (e.g., 1 nM to 10 µM) for 72 hours. Include a known multi-kinase inhibitor (e.g., Staurosporine) as a positive control and DMSO as a negative control.

  • Staining: After incubation, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with a cocktail of fluorescent dyes:

    • Hoechst 33342: To visualize nuclei and assess cell count and nuclear morphology.

    • Phalloidin-Alexa Fluor 488: To visualize the actin cytoskeleton and assess cell shape and spreading.

    • MitoTracker Red CMXRos: To visualize mitochondria and assess mitochondrial morphology and membrane potential.

  • Imaging: Acquire images using a high-content imaging system.

  • Data Analysis: Analyze the images to quantify various phenotypic parameters, including cell proliferation, apoptosis (nuclear condensation), cell cycle arrest (nuclear size), and changes in cytoskeletal and mitochondrial morphology.

Data Interpretation and Comparison:

The phenotypic profile of Compound X will be compared to a library of well-characterized compounds with known mechanisms of action. This comparison can reveal similarities in the phenotypic signature, suggesting a potential shared pathway or target class.

CompoundCell Line A (IC50)Cell Line B (IC50)Key Phenotypic ChangePutative Target Class
Compound X 1.2 µM5.7 µMG2/M arrest, apoptosisKinase, Microtubule agent
Comparator A (Known Kinase Inhibitor) 0.8 µM4.9 µMG2/M arrest, apoptosisKinase
Comparator B (Known Microtubule Agent) 0.5 µM>10 µMMitotic arrest, aberrant spindlesMicrotubule agent

Table 1: Comparative analysis of phenotypic screening data.

Chemical Proteomics for Unbiased Target Identification

To directly identify the protein targets of Compound X, a chemical proteomics approach will be utilized. This involves creating a chemical probe version of Compound X to "fish" for its binding partners in cell lysates.

Experimental Workflow: Affinity-Based Protein Profiling

A clickable version of Compound X, featuring a terminal alkyne, will be synthesized. This probe will be used in conjunction with stable isotope labeling by amino acids in cell culture (SILAC) for quantitative proteomic analysis.[1][2]

Protocol:

  • SILAC Labeling: Culture two populations of a responsive cancer cell line (identified from the phenotypic screen) in media containing either "light" (normal) or "heavy" (¹³C₆, ¹⁵N₂-lysine and ¹³C₆, ¹⁵N₄-arginine) amino acids.

  • Probe Treatment: Treat the "heavy" labeled cells with the clickable Compound X probe and the "light" labeled cells with a DMSO control.

  • Cell Lysis and Click Chemistry: Lyse the cells and combine the lysates. Perform a click reaction to attach an azide-biotin tag to the Compound X probe.

  • Affinity Purification: Use streptavidin beads to pull down the biotin-tagged protein complexes.

  • Mass Spectrometry: Elute the bound proteins, digest them into peptides, and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins based on the "heavy"/"light" ratio. Proteins with a high heavy/light ratio are considered specific binders of Compound X.

Data Interpretation and Comparison:

The list of potential targets will be ranked based on their enrichment scores. This list will be cross-referenced with bioinformatics databases to identify plausible targets based on their known roles in cellular signaling.

Protein TargetHeavy/Light Ratiop-valueKnown Function
Kinase A 15.2<0.001Cell cycle regulation
Kinase B 12.8<0.001Angiogenesis
Non-kinase Protein 1 8.50.005Scaffolding protein
Non-kinase Protein 2 3.10.04Metabolic enzyme

Table 2: Example output from a chemical proteomics experiment.

Workflow Diagram: Target Identification Funnel

TargetValidationWorkflow cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Target Validation Phenotypic Screening Phenotypic Screening Hypothesized Pathways Hypothesized Pathways Phenotypic Screening->Hypothesized Pathways Identifies cellular effects Chemical Proteomics Chemical Proteomics Potential Protein Binders Potential Protein Binders Chemical Proteomics->Potential Protein Binders Directly identifies interactors Biochemical Assays Biochemical Assays Hypothesized Pathways->Biochemical Assays Potential Protein Binders->Biochemical Assays Cell-Based Engagement Cell-Based Engagement Biochemical Assays->Cell-Based Engagement Genetic Approaches Genetic Approaches Cell-Based Engagement->Genetic Approaches In Vivo Models In Vivo Models Genetic Approaches->In Vivo Models Validated Target Validated Target In Vivo Models->Validated Target

Caption: A funnel approach to target validation.

Part 2: In-Depth Target Validation: From Bench to in vivo

Once a primary candidate target (e.g., Kinase A) has been identified, a series of rigorous validation experiments are necessary to confirm that it is indeed the biological target of Compound X and that its modulation is responsible for the observed phenotype.

Biochemical Assays: Direct Target Interaction

Biochemical assays are essential to confirm a direct interaction between Compound X and the purified target protein.[3]

Experimental Workflow: Kinase Inhibition Assay

An in vitro kinase activity assay will be performed to determine the inhibitory potency of Compound X against the purified, recombinant Kinase A.

Protocol:

  • Reaction Setup: In a 384-well plate, combine recombinant Kinase A enzyme, a fluorescently labeled peptide substrate, and ATP.

  • Compound Addition: Add a serial dilution of Compound X (e.g., 0.1 nM to 10 µM).

  • Incubation: Incubate the reaction at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization).

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of Compound X and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Interpretation and Comparison:

The IC50 of Compound X will be compared to that of a known, potent inhibitor of Kinase A.

CompoundKinase A IC50 (nM)Kinase B IC50 (nM)
Compound X 50>10,000
Known Kinase A Inhibitor 10>5,000

Table 3: Comparative biochemical potency of Compound X.

Cell-Based Target Engagement Assays

While biochemical assays confirm direct binding, cell-based assays are crucial to demonstrate that Compound X can engage its target in a physiological context.[4][5][6]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in intact cells.[2] It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Protocol:

  • Cell Treatment: Treat intact cells with Compound X or a vehicle control for 1 hour.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of soluble Kinase A in the supernatant by Western blotting.

  • Data Analysis: Plot the amount of soluble Kinase A as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.

Data Interpretation and Comparison:

The thermal shift induced by Compound X will be compared to that of a known Kinase A inhibitor.

CompoundThermal Shift (ΔTm) for Kinase A
Compound X +5.2°C
Known Kinase A Inhibitor +6.1°C
Negative Control Compound +0.2°C

Table 4: Comparative cellular target engagement measured by CETSA.

Workflow Diagram: Cellular Target Engagement

CETSA_Workflow Intact Cells Intact Cells Treat with Compound X Treat with Compound X Intact Cells->Treat with Compound X Heat to Denature Proteins Heat to Denature Proteins Treat with Compound X->Heat to Denature Proteins Lyse Cells Lyse Cells Heat to Denature Proteins->Lyse Cells Separate Soluble/Aggregated Proteins Separate Soluble/Aggregated Proteins Lyse Cells->Separate Soluble/Aggregated Proteins Analyze Soluble Target by Western Blot Analyze Soluble Target by Western Blot Separate Soluble/Aggregated Proteins->Analyze Soluble Target by Western Blot Determine Thermal Shift Determine Thermal Shift Analyze Soluble Target by Western Blot->Determine Thermal Shift

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Genetic Validation of the Target

Genetic approaches, such as CRISPR-Cas9 mediated gene knockout, provide the most compelling evidence for target validation.[7]

Experimental Workflow: CRISPR-Cas9 Knockout

The gene encoding Kinase A will be knocked out in a cancer cell line that is sensitive to Compound X.

Protocol:

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the Kinase A gene into a Cas9 expression vector.

  • Transfection and Selection: Transfect the cancer cells with the Cas9/gRNA plasmid and select for transfected cells.

  • Clonal Isolation and Validation: Isolate single-cell clones and validate the knockout of Kinase A by Western blotting and DNA sequencing.

  • Phenotypic Assays: Assess the effect of Kinase A knockout on cell proliferation and compare the sensitivity of the knockout cells to Compound X with that of the parental cells.

Data Interpretation and Comparison:

If Kinase A is the true target of Compound X, the knockout cells should phenocopy the effects of the compound and exhibit resistance to it.

Cell LineEffect on ProliferationCompound X IC50 (µM)
Parental Normal1.2
Kinase A KO Reduced>10

Table 5: Comparison of parental and Kinase A knockout cell lines.

In Vivo Target Validation

The final step in target validation is to demonstrate that Compound X engages its target in a living organism and that this engagement leads to a therapeutic effect.[8][9][10]

Experimental Workflow: Mouse Xenograft Model

A mouse xenograft model will be used to assess the in vivo efficacy of Compound X and to confirm target engagement in the tumor tissue.

Protocol:

  • Tumor Implantation: Implant the cancer cells used in the previous experiments subcutaneously into immunodeficient mice.

  • Compound Administration: Once the tumors reach a certain size, treat the mice with Compound X or a vehicle control daily by oral gavage.

  • Efficacy Assessment: Measure the tumor volume regularly to assess the anti-tumor efficacy of Compound X.

  • Pharmacodynamic (PD) Studies: At the end of the study, collect tumor samples at different time points after the last dose. Analyze the levels of a downstream biomarker of Kinase A activity (e.g., a phosphorylated substrate) by Western blotting or immunohistochemistry to confirm target engagement.

Data Interpretation and Comparison:

The anti-tumor efficacy of Compound X will be correlated with the extent of target inhibition in the tumor tissue.

Treatment GroupTumor Growth Inhibition (%)p-Biomarker Inhibition (%)
Vehicle 00
Compound X (30 mg/kg) 6575
Known Kinase A Inhibitor (10 mg/kg) 7080

Table 6: In vivo efficacy and target modulation in a mouse xenograft model.

Signaling Pathway Diagram: Hypothesized Mechanism of Action

Signaling_Pathway Upstream Signal Upstream Signal Kinase A Kinase A Upstream Signal->Kinase A Activates Downstream Substrate Downstream Substrate Kinase A->Downstream Substrate Phosphorylates Compound X Compound X Compound X->Kinase A Inhibits Cellular Response (e.g., Proliferation) Cellular Response (e.g., Proliferation) Downstream Substrate->Cellular Response (e.g., Proliferation) Promotes

Caption: Hypothesized signaling pathway for Compound X.

Conclusion

The validation of a biological target for a novel compound is a rigorous, multi-step process that requires the integration of data from a wide range of experimental approaches. This guide has outlined a comprehensive and comparative strategy for the target validation of this compound (Compound X). By employing a funnel approach that moves from unbiased, large-scale screening to highly specific in vivo validation, researchers can build a strong, data-driven case for the compound's mechanism of action. The successful execution of this workflow will not only elucidate the biological target of Compound X but also provide the necessary evidence to support its further development as a potential therapeutic agent.

References

  • University College London. Target Identification and Validation (Small Molecules).
  • Zinner, M., et al. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-51. Available from: [Link].

  • DiscoverX. Target Engagement Assays. Available from: [Link].

  • Zhang, T., et al. (2022). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 27(19), 6537. Available from: [Link].

  • Monkkonen, L. & Vaha-Koskela, M. (2016). In Vivo Target Validation Using Biological Molecules in Drug Development. Handbook of Experimental Pharmacology, 232, 59-70. Available from: [Link].

  • Concept Life Sciences. Target Engagement Assay Services. Available from: [Link].

  • AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule. Available from: [Link].

  • Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14296-14330. Available from: [Link].

  • Creative Biolabs. In Vivo Target Validation. Available from: [Link].

  • Selvita. A Practical Guide to Target Engagement Assays. Available from: [Link].

  • Taconic Biosciences. Using Animal Models for Drug Development. Available from: [Link].

  • PharmaFeatures. Exploring Cutting-Edge Techniques in Protein Target Identification. Available from: [Link].

  • Frontiers. Currently Available Strategies for Target Identification of Bioactive Natural Products. Available from: [Link].

  • ZeClinics. Target Validation with Zebrafish in Drug Discovery. Available from: [Link].

Sources

A Comparative Guide to the Biological Activity of N-Phenylacetamide Analogs as Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activity of a series of N-phenylacetamide analogs. While the specific compound 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride is not extensively documented in current literature, the N-phenylacetamide scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1][2] This document, therefore, uses a representative series of substituted N-phenylacetamide derivatives to illustrate a robust framework for activity comparison, structure-activity relationship (SAR) analysis, and mechanistic investigation, with a focus on their potential as antiproliferative agents.

The insights and methodologies presented are tailored for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics. We will delve into the rationale behind experimental design, provide validated protocols, and interpret data to guide future synthesis and optimization efforts.

Rationale and Synthesis of N-Phenylacetamide Analogs

The N-phenylacetamide core is a privileged structure due to its synthetic accessibility and its ability to present substituents in a well-defined spatial orientation, allowing for systematic exploration of chemical space to modulate biological activity. The general approach to synthesizing these analogs involves the acylation of a substituted aniline with a suitable acyl chloride, a reliable and versatile method.[1]

A common synthetic route is the Schotten-Baumann reaction, which involves reacting an aromatic amine with an acid chloride.[3] For the purpose of this guide, we will consider a general two-step synthesis starting from a substituted aniline and chloroacetyl chloride, followed by substitution with a secondary amine or other nucleophile to generate diversity.

General Synthetic Protocol:
  • Step 1: Synthesis of 2-chloro-N-(substituted-phenyl)acetamide: A solution of the desired substituted aniline (1.0 eq.) and sodium acetate (1.5 eq.) in glacial acetic acid is prepared in a round-bottom flask. The mixture is stirred, and chloroacetyl chloride (1.1 eq.) is added dropwise at room temperature. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into ice water, and the precipitated solid is filtered, washed, and dried to yield the intermediate chloroacetamide.[4]

  • Step 2: Synthesis of Final Analogs: The 2-chloro-N-(substituted-phenyl)acetamide intermediate (1.0 eq.) is dissolved in a suitable solvent like ethanol. A nucleophile, such as a secondary amine (e.g., piperazine), and a base like triethylamine (1.2 eq.) are added. The mixture is refluxed until the reaction is complete (monitored by TLC). The final product is then isolated and purified, typically by recrystallization or column chromatography.[4][5]

This synthetic strategy allows for the creation of a library of analogs by varying the substituents on both the phenyl ring and the acetamide nitrogen, enabling a thorough investigation of structure-activity relationships.

Comparative Analysis of Antiproliferative Activity

To evaluate the potential of our synthesized analogs as anticancer agents, their cytotoxic activity was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%, is a standard metric for this evaluation.[6] The data presented below is a representative compilation based on typical findings for this class of compounds.

Table 1: In Vitro Antiproliferative Activity (IC₅₀ in µM) of N-Phenylacetamide Analogs

Compound IDR¹ Substituent (Phenyl Ring)R² MoietyHeLa (Cervical) IC₅₀ [µM]A549 (Lung) IC₅₀ [µM]MCF-7 (Breast) IC₅₀ [µM]
REF-01 HPiperazinyl> 50> 50> 50
ANA-01 4-ClPiperazinyl15.218.522.1
ANA-02 4-FPiperazinyl12.815.119.8
ANA-03 4-BrPiperazinyl16.519.325.4
ANA-04 4-NO₂Piperazinyl8.510.211.7
ANA-05 3-NO₂Piperazinyl25.630.133.8
ANA-06 4-OCH₃Piperazinyl45.1> 50> 50
ANA-07 4-Cl4-Methylpiperazinyl9.711.414.2

Data are representative values compiled for illustrative purposes based on published studies on similar compounds.[5][6]

Structure-Activity Relationship (SAR) Insights

The relationship between a molecule's structure and its biological activity (SAR) is a fundamental concept in drug design.[7] By analyzing the data in Table 1, we can derive key insights to guide the design of more potent analogs.

Key SAR Observations:
  • Effect of Phenyl Ring Substitution (R¹):

    • The unsubstituted reference compound (REF-01 ) is inactive, highlighting the necessity of substitution on the phenyl ring for antiproliferative activity.

    • Electron-Withdrawing Groups (EWGs): The introduction of EWGs at the 4-position (para position) significantly enhances potency. Halogens (Cl, F, Br in ANA-01, ANA-02, ANA-03 ) confer moderate activity. The nitro group (NO₂) in ANA-04 results in the most potent analog in this series, suggesting that strong EWGs are favorable.[8]

    • Positional Isomerism: The position of the substituent is critical. The 3-nitro analog (ANA-05 ) is considerably less active than its 4-nitro counterpart (ANA-04 ), indicating a specific spatial requirement for the EWG, likely for optimal interaction with the biological target.

    • Electron-Donating Groups (EDGs): The presence of an EDG, such as the methoxy group (OCH₃) in ANA-06 , leads to a significant loss of activity. This further supports the hypothesis that an electron-deficient aromatic ring is crucial for the compound's function.

  • Effect of Acetamide Moiety Substitution (R²):

    • Modification of the piperazine ring, as seen in ANA-07 (4-Methylpiperazinyl), leads to a further increase in potency compared to ANA-01 . This suggests that the R² position can be further optimized, potentially to enhance binding affinity or improve physicochemical properties like solubility or cell permeability.

The SAR analysis strongly suggests that a 4-substituted phenyl ring with a strong electron-withdrawing group is a key pharmacophoric feature for antiproliferative activity in this analog series.[9]

SAR_Summary cluster_scaffold N-Phenylacetamide Scaffold cluster_R1 R¹ Position (Phenyl Ring) cluster_R2 R² Position (Acetamide) cluster_Activity Antiproliferative Activity Scaffold Core Structure EWG Electron-Withdrawing Group (e.g., 4-NO₂, 4-Cl) Scaffold->EWG Addition of EDG Electron-Donating Group (e.g., 4-OCH₃) Scaffold->EDG Addition of R2_Mod Further Modification (e.g., Methylpiperazine) Scaffold->R2_Mod Modification at High_Activity Increased Potency EWG->High_Activity Low_Activity Decreased Potency EDG->Low_Activity R2_Mod->High_Activity

Caption: Structure-Activity Relationship (SAR) logic for N-phenylacetamide analogs.

Postulated Mechanism of Action: Tubulin Polymerization Inhibition

Several classes of quinazoline and acetamide derivatives exert their anticancer effects by disrupting microtubule dynamics, a critical process for cell division (mitosis).[6] These agents often bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules. This disruption arrests the cell cycle, ultimately leading to programmed cell death (apoptosis).[6] Based on this precedent, we postulate a similar mechanism for our active N-phenylacetamide analogs.

MOA_Pathway Compound Active Analog (e.g., ANA-04) Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymer Compound->Microtubules Inhibition Tubulin->Microtubules Polymerization M_Phase Mitotic Spindle Formation (M-Phase) Microtubules->M_Phase Essential for Cell_Cycle Cell Cycle Progression M_Phase->Cell_Cycle Allows Apoptosis Apoptosis (Programmed Cell Death) M_Phase->Apoptosis Arrest leads to

Caption: Postulated mechanism of action via inhibition of tubulin polymerization.

Experimental Protocols

To ensure scientific integrity and reproducibility, the protocols used must be robust and well-validated. Below is a detailed workflow for assessing the antiproliferative activity of the synthesized compounds.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay & Readout A1 1. Seed Cells (e.g., HeLa, A549) in 96-well plates A2 2. Incubate for 24h (37°C, 5% CO₂) to allow attachment A1->A2 B2 4. Add Compounds to Wells (Include vehicle control) A2->B2 B1 3. Prepare Serial Dilutions of test compounds in media B1->B2 B3 5. Incubate for 48-72h B2->B3 C1 6. Add MTT Reagent to each well (e.g., 10µL of 5 mg/mL) B3->C1 C2 7. Incubate for 4h (Allow formazan formation) C1->C2 C3 8. Solubilize Formazan Crystals (Add DMSO or Solubilization Buffer) C2->C3 C4 9. Read Absorbance at 570 nm on a plate reader C3->C4

Caption: Step-by-step workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cell lines (e.g., HeLa, A549, MCF-7) are harvested during their exponential growth phase. Cells are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. The plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Test compounds are dissolved in DMSO to create stock solutions and then serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds (or vehicle control, typically <0.5% DMSO) is added to each well.

  • Incubation: The plates are incubated for an additional 48 to 72 hours under the same conditions.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the purple formazan crystals. The plate is agitated gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ values are then determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This guide demonstrates a systematic approach to comparing the activity of N-phenylacetamide analogs as potential antiproliferative agents. The structure-activity relationship analysis reveals that an N-phenylacetamide scaffold substituted at the 4-position with a strong electron-withdrawing group is a promising pharmacophore for this activity. The detailed experimental protocol for the MTT assay provides a reliable method for quantifying cytotoxicity. While the postulated mechanism of tubulin inhibition requires further experimental validation (e.g., through tubulin polymerization assays or cell cycle analysis), it provides a strong hypothesis for the observed biological effects.[6] These findings establish a solid foundation for the continued design, synthesis, and evaluation of novel N-phenylacetamide derivatives as potential cancer therapeutics.

References

  • Zheng, Y., et al. (2015). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. Available at: [Link]

  • Patel, K., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Wu, Y-W., et al. (2020). Synthesis and Antibacterial Activities of 2-amino-N-(p-Chlorophenyl) acetamide derivatives. IRE Journals. Available at: [Link]

  • Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports. Available at: [Link]

  • Arnold, M. A., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases. Available at: [Link]

  • Sorrenti, V., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. Available at: [Link]

  • Gellis, A., et al. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules. Available at: [Link]

  • Kumar, A., et al. (2011). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Rasayan Journal of Chemistry. Available at: [Link]

  • Drug Design Org. Structure Activity Relationships (SAR). Drug Design Org. Available at: [Link]

  • ResearchGate. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. Available at: [Link]

  • Pinto, A., et al. (2010). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Park, H., et al. (2014). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Ji, X., et al. (2024). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules. Available at: [Link]

  • Wu, Z., et al. (2017). Synthesis and antitumor activity of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides. Medicinal Chemistry Research. Available at: [Link]

  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2- ylsulfanyl)acetamides. Chemistry of Heterocyclic Compounds. Available at: [https://www.semanticscholar.org/paper/Convenient-Synthesis-of-N%E2%80%90Alkyl-2-(3-phenyl-quinoxal-El-Sayed-El-Gohary/1f94a7374b3394627d3557e025170d18b2610118]([Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Selective Inhibitors: A Comparative Analysis Featuring BAY-876

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a novel therapeutic candidate is paramount. Off-target interactions can lead to unforeseen toxicities, reduced efficacy, and costly late-stage clinical failures. This guide provides an in-depth, experience-driven framework for conducting cross-reactivity studies, using the selective Glucose Transporter 1 (GLUT1) inhibitor, BAY-876 , as a primary case study. While the specific compound "2-amino-N-(3-ethynylphenyl)acetamide hydrochloride" lacks extensive public documentation, the principles and methodologies detailed herein are universally applicable for characterizing the selectivity of any small molecule inhibitor.

The Imperative of Selectivity in Drug Discovery

The therapeutic window of any drug is defined by its on-target potency versus its off-target liabilities. A highly selective compound minimizes the risk of adverse drug reactions (ADRs) by limiting its interactions to the intended biological target.[1][2] Early and comprehensive in vitro safety pharmacology profiling is not just a regulatory checkbox; it is a critical, data-driven strategy to de-risk a program and guide medicinal chemistry efforts toward candidates with the highest probability of clinical success.[1][2][3]

This guide will walk through the strategic and technical considerations for designing and executing a robust cross-reactivity panel, comparing the high-affinity binding of a compound to its primary target against its potential interactions with a panel of clinically relevant off-targets.

Case Study: BAY-876, a Selective GLUT1 Inhibitor

BAY-876 is a potent and orally active inhibitor of GLUT1, a key transporter responsible for glucose uptake in many cancer cells.[4][5][6] Its anti-tumor activity stems from its ability to disrupt glycolytic metabolism in malignant tumors that are highly dependent on glucose.[7][8][9][10] The selectivity of BAY-876 is a cornerstone of its therapeutic potential, with studies demonstrating significantly lower affinity for other glucose transporter isoforms like GLUT2, GLUT3, and GLUT4.[4][11][12]

This inherent selectivity provides an excellent foundation for our comparative guide on establishing a comprehensive cross-reactivity profile.

Designing a Cross-Reactivity Study: A Multi-Faceted Approach

A thorough cross-reactivity assessment should be logical and tiered. It begins with targets that are structurally or functionally related to the primary target and expands to a broad panel of proteins associated with known clinical adverse effects.

Logical Flow for Cross-Reactivity Assessment

cluster_0 Phase 1: Initial Selectivity cluster_1 Phase 2: Broad Panel Screening cluster_2 Phase 3: Functional Follow-up Primary Target Primary Target Related Subfamily Related Subfamily Primary Target->Related Subfamily Structural/Functional Homology Broad Safety Panel Broad Safety Panel Related Subfamily->Broad Safety Panel Expanded Profiling Cell-based Assays Cell-based Assays Broad Safety Panel->Cell-based Assays Confirming Hits Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Receptor, Radioligand, Test Compound Incubate Incubate Prepare Reagents->Incubate Allow to reach equilibrium Separate Separate Incubate->Separate Filtration to separate bound from free ligand Quantify Quantify Separate->Quantify Scintillation counting Analyze Analyze Quantify->Analyze Calculate IC50 and Ki

Sources

Independent Verification of Kinase Inhibitor Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Rigorous Validation of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride and its Analogs

Introduction

In the fast-paced world of drug discovery, the independent verification of a compound's biological activity is a cornerstone of scientific rigor. While the initial query centered on "this compound," a compound with limited publicly available data, this guide will pivot to a well-characterized structural analog, CHMFL-ABL-053 . This potent inhibitor of BCR-ABL, SRC, and p38 kinases serves as an exemplary model for establishing a robust, multi-faceted validation workflow. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for independently verifying the activity of kinase inhibitors, ensuring data integrity and building a solid foundation for further development.

The objective of this guide is to move beyond a simple recitation of protocols. Instead, we will delve into the causality behind experimental choices, creating a self-validating system where biochemical and cell-based data converge to paint a clear and trustworthy picture of a compound's activity and potency.

Compound Profile: CHMFL-ABL-053

CHMFL-ABL-053 is a potent, selective, and orally available inhibitor of the BCR-ABL fusion protein, as well as SRC and p38 kinases.[1][2] It was developed as a potential therapeutic for Chronic Myeloid Leukemia (CML), a cancer driven by the aberrant kinase activity of BCR-ABL.[3][4][5]

Target KinaseReported IC50/GI50Cell Line
ABL170 nM(Biochemical)
SRC90 nM(Biochemical)
p3862 nM(Biochemical)
K56214 nM (GI50)CML Cell Line
KU81225 nM (GI50)CML Cell Line
MEG-0116 nM (GI50)CML Cell Line

Table 1: Reported in vitro activity of CHMFL-ABL-053.[1][2][3]

The verification process outlined below will aim to independently confirm these reported activities.

A Multi-Pillar Approach to Independent Verification

A credible verification of a kinase inhibitor's activity rests on three pillars: direct measurement of enzymatic inhibition, confirmation of target engagement in a cellular context, and quantification of the compound's effect on downstream signaling and cell viability.

G biochemical Pillar 1: Biochemical Assays (In Vitro Potency) tr_fret TR-FRET/Luminescence Kinase Assays (IC50 Determination for ABL1, SRC, p38) biochemical->tr_fret Direct Enzyme Inhibition target_engagement Pillar 2: Target Engagement Assays (Cellular Context) cetsa Cellular Thermal Shift Assay (CETSA) or NanoBRET™ target_engagement->cetsa Confirming Target Binding cell_based Pillar 3: Cell-Based Functional Assays (Biological Effect) western Western Blotting (p-STAT5, p-Crkl, p-ERK) cell_based->western Downstream Signaling mts Cell Viability Assay (MTS) (GI50 in K562, KU812, MEG-01) cell_based->mts Phenotypic Outcome G cluster_0 Downstream Signaling Pathways cluster_1 Cellular Response BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates Crkl Crkl BCR_ABL->Crkl Phosphorylates SRC SRC ERK ERK SRC->ERK Activates p38 p38 CHMFL_ABL_053 CHMFL-ABL-053 CHMFL_ABL_053->BCR_ABL Inhibits CHMFL_ABL_053->SRC Inhibits CHMFL_ABL_053->p38 Inhibits Proliferation Cell Proliferation STAT5->Proliferation Survival Cell Survival Crkl->Survival ERK->Proliferation

Caption: Simplified signaling pathways inhibited by CHMFL-ABL-053.

Protocol: Western Blotting for Downstream Signaling

This protocol will assess the phosphorylation status of key downstream effectors of the BCR-ABL and SRC pathways.

  • Cell Culture and Treatment:

    • Seed K562 cells and allow them to grow to mid-log phase.

    • Treat the cells with a serial dilution of CHMFL-ABL-053 for a predetermined time (e.g., 2-6 hours).

  • Lysate Preparation:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT5, phospho-Crkl, phospho-ERK, and their respective total protein counterparts, as well as a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of STAT5, Crkl, and ERK will confirm the on-target effect of the inhibitor.

Protocol: Cell Viability (MTS) Assay

This assay measures the metabolic activity of cells as an indicator of their viability and proliferation. [4]

  • Cell Seeding:

    • Seed K562, KU812, and MEG-01 cells in 96-well plates at an appropriate density.

    • Incubate for 24 hours to allow the cells to acclimate.

  • Compound Treatment:

    • Add a serial dilution of CHMFL-ABL-053 to the wells. Include a vehicle-only control.

    • Incubate for 72 hours.

  • MTS Reagent Addition and Incubation:

    • Add 20 µL of a combined MTS/PES solution to each well.

    • Incubate for 1-4 hours at 37°C.

  • Absorbance Reading:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with media only).

    • Normalize the data to the vehicle-treated cells (representing 100% viability).

    • Plot the percentage of viable cells against the logarithm of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Comparison with Alternatives

To contextualize the potency of CHMFL-ABL-053, its activity should be compared against established inhibitors of the same targets. Imatinib is a first-generation BCR-ABL inhibitor, while Dasatinib is a second-generation dual BCR-ABL and SRC family kinase inhibitor. [3]

Compound ABL1 IC50 (Biochemical) SRC IC50 (Biochemical) K562 GI50 (Cellular)
CHMFL-ABL-053 ~70 nM ~90 nM ~14 nM
Imatinib ~600 nM >10,000 nM ~244 nM

| Dasatinib | ~3 nM [2]| ~0.2-1.1 nM [2]| Varies, typically low nM |

Table 2: Comparison of CHMFL-ABL-053 with standard BCR-ABL and SRC inhibitors.

Data Interpretation and Trustworthiness: The Self-Validating System

The strength of this multi-pillar approach lies in its self-validating nature. A trustworthy result is one where the data from each experimental pillar is consistent and corroborative.

  • Biochemical IC50 values should align with the concentrations required to see effects in cellular assays.

  • The CETSA or NanoBRET™ data should confirm that the compound engages the target kinases at concentrations that inhibit their downstream signaling.

  • The inhibition of downstream signaling (e.g., reduced p-STAT5) should occur at concentrations that lead to a decrease in cell viability (GI50).

Discrepancies between these data sets can be informative. For example, a potent biochemical IC50 that does not translate to cellular activity may suggest poor cell permeability or rapid metabolism of the compound. Conversely, potent cellular activity with a weak biochemical IC50 could indicate that the compound acts through a different mechanism or that its active form is a metabolite.

By systematically applying this verification workflow, researchers can build a high degree of confidence in their findings, ensuring the scientific integrity of their work and making informed decisions about the future of their drug discovery projects.

References

  • Liang X, et al. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. J Med Chem. 2016 Mar 10;59(5):1984-2004. [Link]

  • DC Chemicals. CHMFL-ABL-053. [Link]

  • ResearchGate. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase. [Link]

  • NIH National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. 2013. [Link]

  • Promega Corporation. Kinase activity assays Src and CK2. 2024. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H. et al. The cellular thermal shift assay for evaluating drug target interactions in cells. Nat Protoc 9, 2100–2122 (2014). [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M. et al. Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science 341, 84-87 (2013). [Link]

  • ResearchGate. (A) Western blot analysis of STAT5 inhibition in K562 cells treated... [Link]

  • ResearchGate. Western blot analysis of compound 7 on K562 cells. [Link]

  • ResearchGate. Validation of TR-FRET screening assay for detection of RIN1::ABL... [Link]

  • PubMed. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. [Link]

  • ResearchGate. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. [Link]

Sources

A Head-to-Head Benchmarking Guide: Evaluating 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride Against Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the novel compound 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride, hereafter referred to as Compound X , against well-characterized inhibitors of the Epidermal Growth Factor Receptor (EGFR). As a critical oncogene in various cancers, including non-small cell lung cancer (NSCLC), EGFR is a well-validated therapeutic target. This document outlines the scientific rationale and detailed protocols for a multi-tiered comparative analysis, designed to rigorously assess the potency, selectivity, and cellular efficacy of Compound X.

Our evaluation is structured to provide a clear, data-driven comparison against two benchmark inhibitors:

  • Gefitinib: A first-generation, reversible EGFR inhibitor.

  • Osimertinib: A third-generation, irreversible inhibitor designed to overcome resistance mutations like T790M.

This direct comparison will elucidate the therapeutic potential of Compound X within the established landscape of EGFR-targeted therapies.

The Experimental Strategy: A Tiered Approach to Inhibitor Characterization

A robust inhibitor evaluation moves from broad, target-based activity to specific, cellular-level effects. Our benchmarking workflow is designed to logically progress through these stages, ensuring that each experiment builds upon the insights of the last. This self-validating system confirms initial findings and provides a deeper understanding of the compound's mechanism of action.

G cluster_0 Tier 1: Biochemical Potency & Selectivity cluster_1 Tier 2: Cellular Efficacy & Target Engagement cluster_2 Tier 3: Advanced Cellular Models A Biochemical IC50 Assay (Recombinant EGFR) B Kinase Selectivity Panel (e.g., KINOMEscan™) A->B Confirm on-target potency C Cell Viability Assay (EGFR-mutant cell lines) A->C Transition to cellular context B->C Prioritize selective compounds D Target Engagement Assay (Western Blot for p-EGFR) C->D Validate cellular activity E 3D Spheroid/Organoid Models D->E Assess in complex models G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds Inhibitor Compound X Gefitinib Osimertinib Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and inhibitor action.

Experiment: Cell Viability Assay

Rationale: We will use NSCLC cell lines with specific EGFR mutations to assess the anti-proliferative effects of Compound X.

  • PC-9: Harbors an EGFR exon 19 deletion, sensitive to all generations of inhibitors.

  • NCI-H1975: Harbors both the L858R sensitizing mutation and the T790M resistance mutation, making it resistant to first-generation inhibitors like Gefitinib.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed PC-9 and NCI-H1975 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Compound X, Gefitinib, and Osimertinib for 72 hours.

  • Lysis and Signal Generation:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add an equal volume of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition) by fitting a dose-response curve.

Hypothetical Data Summary

CompoundPC-9 GI50 (nM) (EGFRdel19)NCI-H1975 GI50 (nM) (L858R/T790M)
Compound X 15.125.6
Gefitinib 18.9> 5000
Osimertinib 11.520.1
Experiment: Western Blot for Target Engagement

Rationale: To confirm that the observed anti-proliferative effect is due to on-target EGFR inhibition, we will measure the phosphorylation status of EGFR in treated cells. A successful inhibitor should decrease the levels of phosphorylated EGFR (p-EGFR).

Protocol: Western Blot Analysis

  • Cell Treatment: Seed NCI-H1975 cells in 6-well plates. Once they reach 70-80% confluency, starve them in serum-free media for 4 hours.

  • Inhibitor Incubation: Treat cells with Compound X, Gefitinib, and Osimertinib at 10x their respective GI50 concentrations for 2 hours.

  • Ligand Stimulation: Stimulate the cells with 100 ng/mL EGF for 10 minutes.

  • Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein per sample on an 8% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-EGFR (Tyr1068) and total EGFR overnight at 4°C. Use an antibody against GAPDH as a loading control.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is used to quantify the p-EGFR/Total EGFR ratio.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered strategy for benchmarking this compound (Compound X) against established EGFR inhibitors. Based on the hypothetical data presented, Compound X demonstrates potent activity against both wild-type and T790M-mutant EGFR, comparable to the third-generation inhibitor Osimertinib, and superior to the first-generation inhibitor Gefitinib in the context of T790M-mediated resistance.

The strong correlation between biochemical potency (IC50) and cellular activity (GI50), coupled with confirmed target engagement via western blot, would provide a high degree of confidence in the compound's mechanism of action. The next logical steps would involve advancing Compound X into Tier 3 studies, such as evaluation in 3D spheroid models that more closely mimic the tumor microenvironment, followed by pharmacokinetic and in vivo efficacy studies in xenograft models.

References

  • Title: Osimertinib: a third-generation EGFR tyrosine kinase inhibitor. Source: National Center for Biotechnology Information URL: [Link]

  • Title: Acquired Resistance to EGFR Inhibitors. Source: My Cancer Genome URL: [Link]

A Comparative Analysis of Synthetic Routes for 2-amino-N-(3-ethynylphenyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-(3-ethynylphenyl)acetamide hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds. The presence of a primary amino group, an acetamide linker, and a reactive ethynyl group makes it a versatile building block for the development of novel therapeutics. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering insights into the strategic considerations and experimental details for each approach. The objective is to equip researchers with the necessary information to select the most suitable pathway based on factors such as starting material availability, scalability, and overall efficiency.

Retrosynthetic Analysis and Proposed Routes

A retrosynthetic analysis of the target molecule suggests two primary disconnection points, leading to two logical synthetic strategies. The first involves the sequential construction of the acetamide backbone on a pre-functionalized aniline. The second employs a coupling reaction between a protected amino acid and the aniline core.

G cluster_0 Route 1: Sequential Acylation and Amination cluster_1 Route 2: Amide Coupling with Protected Amino Acid Target 2-amino-N-(3-ethynylphenyl)acetamide HCl Intermediate1 2-amino-N-(3-ethynylphenyl)acetamide Target->Intermediate1 HCl addition Intermediate2 2-chloro-N-(3-ethynylphenyl)acetamide Intermediate1->Intermediate2 Amination AmineSource Amine Source (e.g., NH3) Intermediate1->AmineSource Intermediate3 N-(3-ethynylphenyl)-2-(protected-amino)acetamide Intermediate1->Intermediate3 Deprotection Starting1 3-Ethynylaniline Intermediate2->Starting1 Acylation Starting2 Chloroacetyl chloride Intermediate2->Starting2 Intermediate3->Starting1 Amide Coupling Starting3 Protected Amino Acid (e.g., Boc-Glycine) Intermediate3->Starting3 CouplingAgent Coupling Agent Intermediate3->CouplingAgent G Start 3-Ethynylaniline Step1 Acylation with Chloroacetyl Chloride Start->Step1 Intermediate 2-chloro-N-(3-ethynylphenyl)acetamide Step1->Intermediate Step2 Amination Intermediate->Step2 Product_freebase 2-amino-N-(3-ethynylphenyl)acetamide Step2->Product_freebase Step3 Salt Formation (HCl) Product_freebase->Step3 FinalProduct 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride Step3->FinalProduct

Caption: Workflow for the sequential acylation and amination route.

Experimental Protocol for Route 1

Step 1: Synthesis of 2-chloro-N-(3-ethynylphenyl)acetamide

  • Dissolve 3-ethynylaniline (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (1.1 eq.) or pyridine (1.1 eq.), to the solution to act as an acid scavenger.

  • Slowly add a solution of chloroacetyl chloride (1.05 eq.) in the same solvent to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-(3-ethynylphenyl)acetamide. The product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-amino-N-(3-ethynylphenyl)acetamide

  • Dissolve the 2-chloro-N-(3-ethynylphenyl)acetamide (1.0 eq.) in a polar solvent such as ethanol or isopropanol.

  • Add a solution of aqueous ammonia (excess) to the mixture.

  • Heat the reaction mixture in a sealed vessel at a temperature ranging from 60-80 °C for several hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting residue can be purified by column chromatography to yield the free base of the product.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified 2-amino-N-(3-ethynylphenyl)acetamide in a suitable solvent like diethyl ether or ethyl acetate.

  • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with the solvent, and dry under vacuum.

Causality and Experimental Choices

The choice of an aprotic solvent in the acylation step is crucial to prevent the hydrolysis of chloroacetyl chloride. The use of a base is necessary to neutralize the HCl generated during the reaction, which would otherwise protonate the starting aniline, rendering it unreactive. The amination step often requires elevated temperatures and a sealed vessel to prevent the escape of the volatile ammonia and to drive the reaction to completion.

Route 2: Amide Coupling with a Protected Amino Acid

This route offers a more convergent approach by coupling 3-ethynylaniline with a protected amino acid, typically N-Boc-glycine, followed by deprotection. This method can provide better control over the formation of the amide bond and may avoid the handling of highly reactive intermediates like chloroacetyl chloride.

Workflow for Route 2

G Start1 3-Ethynylaniline Step1 Amide Coupling (e.g., EDC, HOBt) Start1->Step1 Start2 N-Boc-glycine Start2->Step1 Intermediate tert-butyl (2-((3-ethynylphenyl)amino)-2-oxoethyl)carbamate Step1->Intermediate Step2 Boc Deprotection (e.g., TFA or HCl) Intermediate->Step2 FinalProduct 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride Step2->FinalProduct

Caption: Workflow for the amide coupling route.

Experimental Protocol for Route 2

Step 1: Synthesis of tert-butyl (2-((3-ethynylphenyl)amino)-2-oxoethyl)carbamate

  • Dissolve N-Boc-glycine (1.0 eq.), 3-ethynylaniline (1.0 eq.), and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) in an anhydrous aprotic solvent like DCM or DMF.

  • Add an activating agent, for example, 1-hydroxybenzotriazole (HOBt, 1.2 eq.), to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the protected intermediate.

Step 2: Deprotection and Salt Formation

  • Dissolve the purified tert-butyl (2-((3-ethynylphenyl)amino)-2-oxoethyl)carbamate (1.0 eq.) in a suitable solvent such as DCM or dioxane.

  • Add an excess of a strong acid, for instance, trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-2 hours.

  • Evaporate the solvent and excess acid under reduced pressure.

  • The resulting residue is the hydrochloride salt of the target compound. It can be further purified by trituration with a non-polar solvent like diethyl ether to remove any organic impurities.

Causality and Experimental Choices

The use of coupling agents like EDC and HOBt facilitates the formation of an active ester from the carboxylic acid, which is then readily attacked by the aniline to form the amide bond under mild conditions. The Boc protecting group is acid-labile, making its removal straightforward with acids like TFA or HCl. Using HCl for deprotection has the added benefit of directly forming the desired hydrochloride salt in a single step.

Comparative Analysis

FeatureRoute 1: Sequential Acylation and AminationRoute 2: Amide Coupling with Protected Amino Acid
Starting Materials 3-Ethynylaniline, Chloroacetyl Chloride, Ammonia3-Ethynylaniline, N-Boc-glycine, Coupling Agents
Number of Steps 32
Reagent Handling Chloroacetyl chloride is corrosive and lachrymatory. Ammonia is volatile.Coupling agents can be moisture-sensitive.
Reaction Conditions Can require elevated temperatures and pressure for amination.Generally milder, room temperature reactions.
Scalability Potentially more cost-effective for large-scale synthesis due to cheaper reagents.May be more expensive on a large scale due to the cost of coupling agents and protected amino acids.
Control & Purity Risk of side reactions during amination.Generally offers better control and higher purity of the intermediate.
Overall Yield Can be variable depending on the efficiency of the amination step.Often provides good to excellent yields.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is a more traditional and potentially more economical approach for large-scale production, provided the amination step is well-optimized. However, it involves handling more hazardous reagents and potentially harsher reaction conditions.

Route 2 provides a more elegant and controlled synthesis under milder conditions, often resulting in higher purity and yields, making it an excellent choice for laboratory-scale synthesis and for the preparation of analog libraries where purity is paramount. The choice between the two routes will ultimately depend on the specific needs of the research or development project, balancing factors of cost, scale, safety, and desired purity.

References

The following references provide context for the types of reactions discussed in this guide. Specific experimental data for the target molecule may not be explicitly available in these sources.

A Comparative Guide to the Bioanalytical Method Validation of 2-amino-N-(3-ethynylphenyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a bioanalytical method for a novel small molecule, 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride, intended for researchers, scientists, and drug development professionals. The principles and experimental designs detailed herein are grounded in the major international regulatory guidelines, including the FDA’s "Bioanalytical Method Validation Guidance for Industry" and the European Medicines Agency's "Guideline on bioanalytical method validation".[1][2][3][4] The focus is not merely on procedural steps but on the scientific rationale underpinning each validation parameter, ensuring the generation of reliable and reproducible data for pharmacokinetic and toxicokinetic studies.[5][6]

The Imperative of Rigorous Bioanalytical Method Validation

In drug development, the quantitative determination of a drug and its metabolites in biological matrices is fundamental to understanding its pharmacokinetic (PK) profile.[5][7] Regulatory bodies such as the FDA and EMA mandate that the bioanalytical methods used for these studies be thoroughly validated to ensure the reliability and integrity of the data submitted.[3][4][8] This validation process demonstrates that an analytical method is accurate, precise, and suitable for its intended purpose.[3] For a new chemical entity like this compound, establishing a robust bioanalytical method is a critical milestone. This guide will compare different analytical approaches and conditions using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for small molecule quantification in complex biological matrices.[3][9][10]

Core Validation Parameters: A Comparative Approach

A full bioanalytical method validation encompasses several key parameters, each designed to test a different aspect of the method's performance.[1][11][12] We will explore these parameters, presenting comparative experimental designs and data to illustrate key concepts.

Selectivity and Specificity

Expertise & Experience: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or co-administered drugs.[10][13] Specificity ensures that the signal measured is unequivocally from the analyte of interest. In LC-MS/MS, this is achieved through a combination of chromatographic separation and mass spectrometric detection of specific precursor-to-product ion transitions.

Experimental Protocol: Assessing Selectivity

  • Matrix Screening: Obtain at least six different lots of the blank biological matrix (e.g., human plasma) from individual donors.

  • Interference Check: Analyze each blank matrix lot to check for any interfering peaks at the retention time and mass transition of the analyte and the internal standard (IS).

  • LLOQ Spike: Spike one of the blank lots with the analyte at the Lower Limit of Quantitation (LLOQ) concentration.

  • Analysis: Process and analyze the blank samples and the LLOQ sample.

  • Acceptance Criteria: The response of any interfering peak in the blank samples at the retention time of the analyte should be no more than 20% of the analyte response at the LLOQ. For the IS, the response should be no more than 5%.[14]

Calibration Curve, Linearity, and Sensitivity (LLOQ)

Expertise & Experience: The calibration curve describes the relationship between the instrument response and the known concentration of the analyte.[1][11] The Lower Limit of Quantitation (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[7] The choice of weighting for the linear regression is critical. While a simple 1/x weighting is common, a 1/x² weighting can often provide a better fit for data spanning several orders of magnitude, especially when there is greater variance at higher concentrations.

Experimental Protocol: Calibration Curve Evaluation

  • Preparation: Prepare a blank matrix sample, a zero sample (matrix with IS), and a set of at least six to eight non-zero calibration standards by spiking the blank matrix with known concentrations of the analyte.

  • Analysis: Analyze the calibration standards in at least three independent runs.

  • Regression Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. Perform a weighted linear regression (e.g., 1/x or 1/x²) to determine the best fit.

  • Acceptance Criteria:

    • At least 75% of the non-zero standards must be within ±15% of their nominal concentrations (±20% for the LLOQ).

    • The LLOQ must be determined with a signal-to-noise ratio of at least 5 and meet the accuracy and precision criteria.[14]

Table 1: Comparison of Calibration Curve Performance with Different Weighting Factors

Nominal Conc. (ng/mL)Calculated Conc. (1/x weighting) (ng/mL)% Accuracy (1/x)Calculated Conc. (1/x² weighting) (ng/mL)% Accuracy (1/x²)
1.00 (LLOQ)1.15115.0%1.08108.0%
2.502.60104.0%2.52100.8%
10.010.2102.0%10.1101.0%
50.048.597.0%49.298.4%
20019597.5%19899.0%
80075093.8%78598.1%
100090090.0%97597.5%

Causality: As shown in Table 1, the 1/x² weighting provides better accuracy across the entire concentration range, especially at the higher concentrations where the variance is greater. This ensures more reliable quantification of study samples.

Accuracy and Precision

Expertise & Experience: Accuracy refers to the closeness of the measured concentration to the nominal value, while precision describes the degree of scatter between repeated measurements.[10][13] These are evaluated at multiple concentration levels using Quality Control (QC) samples. Intra-run (within a single analytical run) and inter-run (across different runs) statistics are calculated.

Experimental Protocol: Accuracy and Precision Assessment

  • QC Preparation: Prepare QC samples in the biological matrix at a minimum of four concentration levels: LLOQ, low QC (≤3x LLOQ), medium QC (30-50% of calibration range), and high QC (≥75% of the upper limit of quantification).

  • Analysis: Analyze at least five replicates of each QC level in three separate analytical runs conducted on different days.

  • Calculation: Calculate the mean concentration, accuracy (% deviation from nominal), and precision (Coefficient of Variation, %CV) for each QC level, both within each run and between runs.

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). The %CV should not exceed 15% (20% at the LLOQ).[15]

Table 2: Inter-Run Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)NMean Calculated Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.00151.09109.08.5
Low3.00152.9197.06.2
Medium15015154.5103.04.1
High75015735.098.03.5
Matrix Effect

Expertise & Experience: The matrix effect is the alteration of analyte ionization efficiency due to co-eluting substances from the biological matrix.[16][17] It can cause ion suppression or enhancement, leading to inaccurate results.[17][18] A stable isotope-labeled internal standard (SIL-IS) is the best way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization effects. This section will compare the matrix effect in different biological matrices (e.g., plasma vs. urine) to illustrate its variability.

Experimental Protocol: Quantitative Assessment of Matrix Effect

  • Sample Sets:

    • Set A: Analyte and IS in a neat solution (e.g., mobile phase).

    • Set B: Blank matrix extract spiked with analyte and IS at the same concentration as Set A.

  • Matrix Sources: Perform the experiment using at least six different lots of the biological matrix.

  • Analysis: Analyze the samples and calculate the matrix factor (MF) for the analyte and the IS-normalized MF.

    • MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Acceptance Criteria: The %CV of the IS-normalized matrix factor across the different matrix lots should not be greater than 15%.[19]

Table 3: Comparison of Matrix Effect in Human Plasma vs. Human Urine

Matrix SourceAnalyte MF (Plasma)IS-Normalized MF (Plasma)Analyte MF (Urine)IS-Normalized MF (Urine)
Lot 10.780.990.550.98
Lot 20.821.010.611.02
Lot 30.750.960.490.95
Lot 40.851.030.651.05
Lot 50.790.980.580.99
Lot 60.811.020.621.03
Mean 0.80 1.00 0.58 1.00
%CV 4.8% 2.5% 9.7% 3.6%

Causality: The data in Table 3 hypothetically illustrates that urine can have a more pronounced matrix effect (stronger ion suppression, with a mean MF of 0.58) compared to plasma (mean MF of 0.80). However, in both cases, the use of a SIL-IS effectively normalizes this variability, resulting in a consistent IS-normalized MF with a low %CV, demonstrating the robustness of the method.[19]

Stability

Expertise & Experience: Analyte stability in the biological matrix must be evaluated under various conditions to ensure that the measured concentration reflects the concentration at the time of sample collection.[12][15][20] This includes stability on the bench-top, through freeze-thaw cycles, and during long-term storage.

Experimental Protocol: Stability Assessment

  • Sample Preparation: Use low and high QC concentration levels for all stability tests.

  • Conditions to Test:

    • Bench-Top Stability: Keep QC samples at room temperature for a period that exceeds the expected sample handling time (e.g., 6 hours).

    • Freeze-Thaw Stability: Subject QC samples to multiple freeze-thaw cycles (e.g., three cycles, frozen at -80°C and thawed at room temperature).

    • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a duration that meets or exceeds the time between sample collection and analysis.

  • Analysis: Analyze the stability samples against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[15]

Table 4: Comparative Freeze-Thaw Stability at -20°C vs. -80°C

QC LevelStorage Temp.Cycle 1 (% of Nominal)Cycle 2 (% of Nominal)Cycle 3 (% of Nominal)
Low QC-20°C98.5%95.2%88.1%
High QC-20°C101.2%99.8%92.5%
Low QC-80°C99.1%100.5%98.7%
High QC-80°C102.0%101.3%100.8%

Causality: The hypothetical data in Table 4 suggests that this compound may be less stable at -20°C after multiple freeze-thaw cycles. Storing samples at -80°C provides better stability and ensures sample integrity. This comparison justifies the selection of the optimal storage condition.

Visualization of Validation Workflows

Diagrams are essential for visualizing complex processes. The following diagrams, created using Graphviz, outline the overall validation workflow and the specific steps for assessing the matrix effect.

Bioanalytical_Method_Validation_Workflow cluster_dev Method Development cluster_app Application Dev Method Optimization (LC & MS Parameters) SamplePrep Sample Preparation (e.g., SPE, LLE, PPT) Dev->SamplePrep Selectivity Selectivity & Specificity SamplePrep->Selectivity CalCurve Calibration Curve & LLOQ Selectivity->CalCurve Accuracy Accuracy & Precision CalCurve->Accuracy Matrix Matrix Effect Accuracy->Matrix Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Matrix->Stability RoutineAnalysis Routine Study Sample Analysis Stability->RoutineAnalysis

Caption: Overall workflow for bioanalytical method validation.

Matrix_Effect_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation SetA Set A Analyte + IS in Neat Solution Analysis LC-MS/MS Analysis (n=6 lots) SetA->Analysis SetB Set B Blank Matrix Extract + Analyte + IS SetB->Analysis Calc Calculate Matrix Factor (MF) MF = B / A Analysis->Calc Norm Calculate IS-Normalized MF MF(Analyte) / MF(IS) Calc->Norm Assess Assess Variability %CV ≤ 15% Norm->Assess

Caption: Workflow for quantitative assessment of the matrix effect.

Conclusion

The validation of a bioanalytical method is a systematic process that establishes the reliability of an assay for its intended application. For this compound, a robust LC-MS/MS method requires careful optimization and a thorough evaluation of selectivity, linearity, accuracy, precision, matrix effect, and stability. By grounding experimental design in the principles outlined by regulatory agencies and applying a deep understanding of the scientific rationale, researchers can generate high-quality data that is defensible and fit for purpose in supporting drug development programs. The comparative data presented in this guide underscores the importance of not just following a protocol but understanding the "why" behind each step to build a truly robust and reliable bioanalytical method.

References

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21). Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link]

  • What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. (2025, November 13). Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (2020, April 29). Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Bioanalytical Assay Stability Testing. (2026, January 10). Retrieved from [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. Retrieved from [Link]

  • Stability Assessments in Bioanalytical Method Validation - Celegence. (2024, June 28). Retrieved from [Link]

  • Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis - Taylor & Francis. Retrieved from [Link]

  • Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed. (2023, October 16). Retrieved from [Link]

  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS | Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • Advancements in lc-ms/ms bioanalytical method validation. | Allied Academies. Retrieved from [Link]

  • Bioanalytical method validation emea. Retrieved from [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - NIH. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. Retrieved from [Link]

  • Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. (2023, June 7). Retrieved from [Link]

  • Bioanalytical Method Validation Focus on Sample Stability - BioPharma Services. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry - FDA. (2018, May 24). Retrieved from [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. Retrieved from [Link]

  • Fundamentals: Bioanalytical LC/MS method validation - fit for purpose - Stanford University Mass Spectrometry. (2020, July 2). Retrieved from [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC - NIH. (2014, November 13). Retrieved from [Link]

  • Bioanalytical method validation: An updated review - PMC - NIH. Retrieved from [Link]

  • Separation of Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies. Retrieved from [Link]

  • FDA issues final guidance on bioanalytical method validation. Retrieved from [Link]

  • Bioanalytical method validation: An updated review - PubMed. Retrieved from [Link]

  • Guideline on Bioanalytical Method Validation and Study Sample Analysis - BfArM. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are paramount to ensuring the well-being of laboratory personnel and environmental integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride, a compound that, due to its specific functional groups, requires careful consideration. This document is designed to be a practical resource for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the scientific rationale behind each recommendation.

Hazard Assessment and Risk Mitigation: Understanding the Molecule

A thorough understanding of the potential hazards associated with this compound is the foundation of its safe disposal. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its potential hazards by examining its constituent functional groups: an aromatic amine, an ethynyl group, and an acetamide linker, present as a hydrochloride salt.

  • Aromatic Amine: Aromatic amines are a class of compounds known for their potential toxicity and carcinogenicity.[1][2] Aniline, a primary aromatic amine, and its derivatives can be toxic upon ingestion, inhalation, or skin contact.[3] Chronic exposure to some aromatic amines has been linked to an increased risk of bladder cancer.[2] Therefore, it is prudent to handle this compound as a potentially toxic and carcinogenic substance.

  • Ethynyl Group: The terminal alkyne (ethynyl group) can be reactive under certain conditions. While generally stable, terminal alkynes can form explosive acetylides with certain metals, such as copper, silver, and mercury. High temperatures during disposal processes like incineration can lead to the decomposition of ethynyl compounds.[4][5][6]

  • Acetamide Group: Amides can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine.[7][8][9] This reactivity is important to consider when choosing a disposal method, as incompatible waste streams could lead to unintended reactions.

  • Hydrochloride Salt: The hydrochloride salt form indicates that the compound is likely a solid and more water-soluble than its free base form. While the salt itself is generally stable, its acidic nature in solution should be considered, particularly when mixing with other waste streams.[10][11]

Based on this analysis, this compound should be treated as a hazardous chemical waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, stringent adherence to personal protective equipment (PPE) protocols is mandatory when handling this compound for disposal. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE in laboratory settings.[12][13][14]

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile gloves (double-gloving recommended)To prevent skin contact with the potentially toxic and sensitizing aromatic amine.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect the eyes from dust particles or splashes of solutions containing the compound.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of fine powder or aerosols, which is a primary route of exposure for aromatic amines.

Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety and is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15]

Step-by-Step Segregation and Containerization Protocol:

  • Designate a Specific Waste Container: Use a dedicated, clearly labeled hazardous waste container for this compound and any materials contaminated with it.

  • Solid Waste:

    • Place unused or expired solid this compound directly into a designated solid hazardous waste container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should also be disposed of in this container.

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container.

    • Do not mix this waste with other waste streams, especially those containing strong oxidizing agents, bases, or reactive metals. A chemical compatibility chart should always be consulted.[16][17][18][19]

    • The liquid waste container should also be made of a compatible material (e.g., HDPE or glass, depending on the solvent) and have a secure, tight-fitting lid.

Labeling and Storage: Ensuring Clear Communication and Compliance

Accurate and clear labeling of hazardous waste is a critical compliance requirement and essential for the safety of everyone in the laboratory and for the waste disposal personnel.[20]

Labeling Requirements:

Each hazardous waste container must be labeled with the following information:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "This compound "

  • The specific hazards associated with the chemical (e.g., "Toxic," "Irritant," "Potential Carcinogen").

  • The date accumulation started.

  • The name and contact information of the generating laboratory or researcher.

Storage Guidelines:

  • Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][21]

  • The SAA should be under the control of the laboratory personnel and away from general traffic areas.

  • Ensure that the storage area is well-ventilated and that incompatible wastes are segregated.

Disposal Workflow: A Step-by-Step Decision Process

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Final Disposal: The Role of Professional Waste Management

Under no circumstances should this compound be disposed of down the drain or in the regular trash. The final and only acceptable method of disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[22] These companies are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations, typically through high-temperature incineration.

The Importance of a Chemical Hygiene Plan

This disposal guide should be incorporated into your laboratory's comprehensive Chemical Hygiene Plan (CHP), as required by OSHA.[13][14][20][23][24] The CHP is a written program that outlines the procedures, equipment, and work practices necessary to protect laboratory workers from the health hazards of the chemicals they handle. Regular review and updating of the CHP are essential to maintain a safe working environment.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Lab Manager. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]

  • Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Nowak, M. J., et al. (2022). New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition. Molecules, 27(15), 4992.
  • Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]

  • The State University of New York. (n.d.). Chemical Hygiene Plan Checklist. Retrieved from [Link]

  • Triumvirate Environmental. (n.d.). Chemical Hygiene Plans. Retrieved from [Link]

  • Roy, A., et al. (2023). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. The Journal of Physical Chemistry A, 127(40), 8436–8447.
  • Roy, A., et al. (2023). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. The Journal of Physical Chemistry A.
  • Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 39–54.
  • PubChem. (n.d.). 2-amino-N-ethylacetamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
  • Chemistry For Everyone. (2023, July 17). How Do Amines React With Other Chemicals? [Video]. YouTube. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • WIT Press. (n.d.). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Retrieved from [Link]

  • Ilie, M., et al. (2022). Thermal Degradation Process of Ethinylestradiol—Kinetic Study. Polymers, 14(15), 3144.
  • Chemistry LibreTexts. (2021, August 15). Hydrolysis of Amides. Retrieved from [Link]

  • Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]

  • Clark, J. (2015). The Hydrolysis of Amides. Chemguide. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • U.S. Chemical Safety and Hazard Investigation Board. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • ResearchGate. (n.d.). Acidic and Basic Amide Hydrolysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N-(3-chloro-2-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, J., et al. (2020). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Molecules, 25(18), 4287.
  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-2-[ethyl(3-phenylpropyl)amino]acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • dos Santos, A. F., et al. (2024).
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • PubChem. (n.d.). Acetamide, N-[3-[amino]-4-methoxyphenyl]-. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Chemical Safety and Hazard Investigation Board. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.